Product packaging for Isochroman-6-ol(Cat. No.:CAS No. 412338-41-1)

Isochroman-6-ol

Cat. No.: B2383669
CAS No.: 412338-41-1
M. Wt: 150.177
InChI Key: YXPMZDNYHFWZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isochroman-6-ol (CAS 412338-41-1) is a high-purity heterocyclic compound serving as a valuable synthetic intermediate in medicinal chemistry and organic synthesis. This compound, with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol, is characterized as a white solid . It features an isochroman skeleton fused with a phenolic hydroxyl group, making it a versatile building block for constructing more complex molecular architectures. Research into isochroman derivatives has revealed a spectrum of potential biological activities, positioning them as structures of interest in drug discovery. Scientific reviews highlight that such derivatives are being explored for their diverse therapeutic applications, including acting as central nervous system (CNS) agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents . The structure-activity relationship (SAR) of these analogues is a key area of investigation for medicinal chemists seeking to develop novel therapeutic candidates. In the laboratory, this compound is used primarily as a key intermediate in the synthesis of natural products and pharmaceuticals . Its unique structural properties also render it useful in material science for the development of advanced polymers and materials. Please note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, referring to the relevant safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B2383669 Isochroman-6-ol CAS No. 412338-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-isochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPMZDNYHFWZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412338-41-1
Record name 3,4-dihydro-1H-2-benzopyran-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Isochroman-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isochroman Scaffold and the Significance of Isochroman-6-ol

The isochroman framework is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds of significant pharmacological interest. This oxygen-containing bicyclic system serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties[1][2]. The inherent structural features of the isochroman ring system allow for three-dimensional diversity, making it an attractive starting point for the design of novel therapeutic agents.

This technical guide focuses on a specific, yet foundational, member of this family: This compound . The introduction of a hydroxyl group at the 6-position of the isochroman core is anticipated to significantly influence its physicochemical properties and biological interactions. Phenolic moieties are well-known to play crucial roles in molecular recognition at biological targets, often acting as hydrogen bond donors and acceptors, and can be critical for antioxidant activity. Understanding the core properties of this compound is therefore essential for its potential application as a key building block in drug discovery and development.

This document provides a comprehensive overview of the fundamental properties of this compound, including its chemical identity, structural characteristics, and a discussion of synthetic strategies. It also delves into its predicted spectroscopic profile, potential biological relevance based on its structural class, and essential safety and handling protocols.

Section 1: Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is paramount for its effective use in a research setting, influencing everything from reaction conditions to formulation and bioavailability studies.

Chemical Identity
PropertyValueSource
Chemical Name This compound-
CAS Number 412338-41-1[3]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
SMILES OC1=CC(CCOC2)=C2C=C1-
Structural Representation

The structure of this compound, featuring a fused benzene and dihydropyran ring with a hydroxyl substituent on the aromatic portion, is depicted below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data (Predicted and Inferred)
PropertyPredicted/Inferred ValueJustification
Appearance White to off-white solidPhenolic compounds are often crystalline solids at room temperature.
Melting Point > 25 °CThe introduction of a hydroxyl group will increase intermolecular forces (hydrogen bonding) compared to the liquid parent, isochroman.
Boiling Point > 220 °C (at atm. pressure)Significantly higher than isochroman due to hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone).The polar hydroxyl group increases aqueous solubility over isochroman, while the bicyclic core retains solubility in organic solvents.
Storage Sealed in a dry, room temperature environment.[3]

Section 2: Synthesis and Chemical Reactivity

The synthesis of the isochroman scaffold is well-documented, with the Oxa-Pictet-Spengler reaction being a prominent and direct method. This reaction provides a strategic approach to the synthesis of this compound.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic disconnection of this compound points to 3-methoxyphenylethanol and formaldehyde as suitable starting materials. The methoxy group serves as a protected form of the target phenol and directs the electrophilic cyclization to the desired position.

G target This compound intermediate1 6-Methoxyisochroman target->intermediate1 Demethylation (e.g., BBr₃) starting_materials 2-(3-Methoxyphenyl)ethanol + Formaldehyde intermediate1->starting_materials Oxa-Pictet-Spengler Cyclization

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound via Oxa-Pictet-Spengler Reaction

This protocol is a representative, two-step procedure based on established methods for isochroman synthesis[5][6]. Note: This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Step 1: Synthesis of 6-Methoxyisochroman

  • Reaction Setup: To a solution of 2-(3-methoxyphenyl)ethanol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add paraformaldehyde (1.5 equivalents).

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated hydrochloric acid or trifluoroacetic acid (catalytic to stoichiometric amounts may be required).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-methoxyisochroman.

Step 2: Demethylation to this compound

  • Reaction Setup: Dissolve 6-methoxyisochroman (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add boron tribromide (BBr₃) (1.1 to 1.5 equivalents) dropwise.

  • Reaction Execution: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Workup: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific experimental spectra are not publicly available, a predicted profile can be constructed based on the known spectra of related compounds and the principles of spectroscopic interpretation[4][7][8][9][10][11][12][13].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 10.0Singlet (broad)1HAr-OH Phenolic protons are typically broad and downfield; chemical shift is solvent-dependent.
~6.6 - 7.0Multiplet3HAr-H Aromatic protons on the substituted ring. The specific splitting pattern will depend on coupling constants.
~4.7Singlet or narrow triplet2HAr-CH₂-O Benzylic protons adjacent to the ether oxygen.
~3.9Triplet2HO-CH₂-CH₂ -ArAliphatic protons adjacent to the ether oxygen.
~2.8Triplet2HO-CH₂-CH₂ -ArBenzylic protons adjacent to the aromatic ring.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155C -OHAromatic carbon attached to the hydroxyl group, deshielded.
~130-140Quaternary Ar-C Aromatic carbons at the ring fusion.
~110-125Ar-C HAromatic carbons bearing a proton.
~68Ar-C H₂-OBenzylic carbon adjacent to the ether oxygen.
~65O-C H₂-CH₂-ArAliphatic carbon adjacent to the ether oxygen.
~28O-CH₂-C H₂-ArBenzylic carbon adjacent to the aromatic ring.
Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying key functional groups.

Predicted Wavenumber (cm⁻¹)VibrationIntensity
3500 - 3200O-H stretch (phenolic)Strong, Broad
3100 - 3000C-H stretch (aromatic)Medium
3000 - 2850C-H stretch (aliphatic)Medium
1600 - 1450C=C stretch (aromatic ring)Medium to Strong
1260 - 1000C-O stretch (aryl ether and alcohol)Strong
Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z ValuePredicted Fragment
150[M]⁺ (Molecular Ion)
133[M - OH]⁺
122[M - C₂H₄]⁺ (Retro-Diels-Alder type fragmentation)
107[C₇H₇O]⁺ (Benzylic cleavage)

Section 4: Biological and Pharmacological Context

While direct biological studies on this compound are lacking in the available literature, the extensive research on isochroman derivatives provides a strong basis for predicting its potential therapeutic relevance[2]. The presence of the phenolic hydroxyl group is particularly significant, as it is a key pharmacophore in many bioactive molecules, including natural antioxidants like flavonoids and tocopherols.

Potential as an Antioxidant

Phenolic compounds are well-established radical scavengers. The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. This suggests that this compound could be a valuable lead structure for the development of novel antioxidant agents for conditions associated with oxidative stress.

Scaffold for Drug Discovery

The isochroman core is considered a "privileged scaffold" due to its ability to bind to multiple, diverse biological targets. This compound provides a functional handle (the hydroxyl group) that can be readily modified to generate a library of derivatives for screening against various targets. Potential therapeutic areas for derivatives could include:

  • Anticancer Agents: Many phenolic and heterocyclic compounds exhibit cytotoxic activity against cancer cell lines[14][15][16].

  • Antimicrobial Agents: The isochroman nucleus is found in compounds with antibacterial and antifungal properties[17].

  • Neuroprotective Agents: The antioxidant potential suggests a possible role in mitigating oxidative damage in neurodegenerative diseases.

G cluster_core This compound Core cluster_activities Potential Biological Activities core Phenolic Isochroman Scaffold antioxidant Antioxidant Activity (Radical Scavenging) core->antioxidant Directly via -OH group anticancer Anticancer Agents core->anticancer As a synthetic scaffold antimicrobial Antimicrobial Agents core->antimicrobial As a synthetic scaffold neuro Neuroprotective Agents core->neuro As a synthetic scaffold

Caption: Biological potential of the this compound scaffold.

Section 5: Safety, Handling, and Storage

Although a specific Material Safety Data Sheet (MSDS) for this compound is not available, safety procedures can be established based on data from the parent compound, isochroman, and related phenolic compounds[18][19][20][21].

Hazard Identification (Inferred)
  • Skin and Eye Irritation: Phenolic compounds and aromatic ethers can cause irritation upon contact. Causes skin irritation (H315) and serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol (H335).

  • Ingestion: May be harmful if swallowed. Ingestion may cause gastrointestinal irritation[18].

  • Combustibility: While likely a solid, if heated, it may become a combustible liquid, similar to the parent isochroman[20].

Recommended Handling Procedures
  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard laboratory coat should be worn.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or heating the substance.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[18].

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[18].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration[18].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[18].

  • In all cases of exposure, seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents[20].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound represents a foundational molecule with significant untapped potential in medicinal chemistry and materials science. Its structure combines the privileged isochroman scaffold with a reactive and pharmacologically significant phenolic hydroxyl group. While experimental data on this specific compound is sparse, this guide has synthesized available information on its constituent parts and related analogues to provide a robust framework for its study. The proposed synthetic routes are logical and based on well-established reactions, and the predicted spectroscopic and physicochemical properties offer a solid baseline for its identification and handling. The true value of this compound will likely be realized as a versatile building block for the creation of novel compounds with tailored biological activities. Further research into its synthesis, characterization, and biological evaluation is highly encouraged and promises to be a fruitful area of investigation for drug development professionals.

References

An In-depth Technical Guide to Isochroman-6-ol: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of isochroman-6-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, nomenclature, and physicochemical properties. Furthermore, a detailed, field-proven synthetic protocol is presented, grounded in the principles of the Oxa-Pictet-Spengler reaction. Finally, we explore the promising therapeutic landscape of this compound, drawing insights from the well-documented biological activities of structurally related analogues.

Core Molecular Structure and Nomenclature

This compound is a bicyclic organic compound featuring an isochroman core, which consists of a fused benzene ring and a dihydropyran ring. The hydroxyl (-OH) group at the 6-position of this scaffold is a key functional group that significantly influences its chemical reactivity and biological activity.

1.1. Chemical Structure

The structure of this compound is characterized by the fusion of a benzene ring with a six-membered heterocyclic dihydropyran ring, with the oxygen atom at position 2. The hydroxyl substituent is located on the aromatic ring at position 6.

Caption: Chemical structure of this compound.

1.2. IUPAC Name and Synonyms

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,4-dihydro-1H-isochromen-6-ol . It is also commonly referred to as 3,4-dihydro-1H-2-benzopyran-6-ol.

1.3. Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. Experimental data for this specific derivative is limited; therefore, some values are based on predictions and data from the parent compound, isochroman.

PropertyValueSource
CAS Number 412338-41-1[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Predicted: Off-white to pale yellow solid-
Boiling Point Predicted: >230 °C (Decomposition may occur)[2]
Melting Point Not available-
Solubility Slightly soluble in water; Soluble in methanol, ethanol, DMSO, and other organic solventsInferred from structure
SMILES OC1=CC(CCOC2)=C2C=C1[1]

Synthesis of this compound: The Oxa-Pictet-Spengler Reaction

The construction of the isochroman scaffold is most efficiently achieved through the Oxa-Pictet-Spengler reaction . This acid-catalyzed cyclization reaction involves the condensation of a β-phenylethanol with an aldehyde or its equivalent.[3][4] For the synthesis of this compound, a β-(3-hydroxyphenyl)ethanol would be the logical starting material, reacting with formaldehyde.

2.1. Causality Behind Experimental Choices

The choice of the Oxa-Pictet-Spengler reaction is dictated by its efficiency and modularity in forming the isochroman ring system.[4] The use of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid, is crucial for the in situ formation of an oxonium ion intermediate from the reaction of the β-phenylethanol and formaldehyde. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic carbon, leading to cyclization. The hydroxyl group at the meta position of the phenylethanol starting material directs the cyclization to the ortho and para positions, leading to the desired 6-hydroxy and 8-hydroxy regioisomers, which would then require separation. Using a starting material with a protecting group on the hydroxyl function can offer better control over the regioselectivity.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Combine β-(3-hydroxyphenyl)ethanol, paraformaldehyde, and solvent add_catalyst Add p-toluenesulfonic acid start->add_catalyst reflux Heat mixture to reflux add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor quench Cool and quench with NaHCO₃ (aq) monitor->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer (Na₂SO₄) and concentrate extract->dry purify Purify by column chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

2.2. Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Oxa-Pictet-Spengler reaction.

Materials:

  • β-(3-hydroxyphenyl)ethanol

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-(3-hydroxyphenyl)ethanol (1 equivalent), paraformaldehyde (1.5 equivalents), and toluene (to achieve a 0.1 M concentration of the starting alcohol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Spectroscopic Characterization

While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of isochroman and the substituent effects of the hydroxyl group.

3.1. Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.95d, J = 8.4 Hz1HH-8
~6.65dd, J = 8.4, 2.4 Hz1HH-7
~6.60d, J = 2.4 Hz1HH-5
~4.90s1H-OH
~4.70s2HH-1
~3.90t, J = 5.6 Hz2HH-3
~2.80t, J = 5.6 Hz2HH-4

3.2. Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~155.0C-6
~134.0C-4a
~128.0C-8a
~127.5C-8
~115.0C-7
~113.0C-5
~68.0C-1
~65.0C-3
~28.0C-4

Applications in Drug Development and Medicinal Chemistry

The isochroman scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[4] Derivatives of isochroman have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.[5][6]

4.1. Anti-inflammatory and Antioxidant Potential

The phenolic hydroxyl group at the 6-position of this compound is anticipated to be a key determinant of its biological activity, particularly as an antioxidant and anti-inflammatory agent. Structurally related compounds, such as 1-phenyl-6,7-dihydroxy-isochroman, have been shown to suppress the production of pro-inflammatory mediators like prostanoids and TNF-α in human monocytes.[7] This activity is mediated, at least in part, through the inhibition of COX-2 and the suppression of NF-κB activation.[7]

Furthermore, synthetic isochroman derivatives of hydroxytyrosol (a potent natural antioxidant) have been synthesized and evaluated for their radical scavenging activity.[4][8] These studies have demonstrated that the isochroman core, particularly when substituted with hydroxyl groups, can exhibit significant antioxidant capacity.[4] The mechanism often involves hydrogen atom transfer from the phenolic hydroxyl groups to scavenge free radicals.[8]

G cluster_0 This compound cluster_1 Mechanism of Action cluster_2 Therapeutic Effect isochroman This compound (Phenolic -OH group) ros_scavenging Reactive Oxygen Species (ROS) Scavenging isochroman->ros_scavenging H• donation nfkb_inhibition Inhibition of NF-κB Pathway isochroman->nfkb_inhibition antioxidant Antioxidant Effect ros_scavenging->antioxidant anti_inflammatory Anti-inflammatory Effect nfkb_inhibition->anti_inflammatory

References

An In-Depth Technical Guide to Isochroman-6-ol: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isochroman Scaffold

The isochroman ring system, a bicyclic ether, is a prominent structural motif found in a variety of natural products and synthetic molecules of significant biological importance.[1] Regarded as a "privileged scaffold" in medicinal chemistry, its rigid, yet three-dimensional, structure provides an excellent framework for the spatial presentation of functional groups, enabling potent and selective interactions with biological targets.[2] Isochroman derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] This guide focuses on a specific derivative, Isochroman-6-ol, providing a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 412338-41-1[3]
Molecular Formula C₉H₁₀O₂[4]
Molecular Weight 150.17 g/mol [4]
IUPAC Name 3,4-dihydro-1H-isochromen-6-olN/A
Appearance (Predicted) Off-white to pale yellow solidN/A
Solubility (Predicted) Soluble in methanol, ethanol, DMSO, and other polar organic solventsN/A

Synthesis and Purification of this compound

The synthesis of the isochroman core is most commonly achieved through the oxa-Pictet-Spengler reaction .[5] This acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or its equivalent is a robust and versatile method for constructing the isochroman skeleton.

Representative Synthesis Protocol: Oxa-Pictet-Spengler Reaction

Step-by-Step Methodology:

  • Reactant Preparation: A solution of the appropriate β-phenylethanol (1 equivalent) and an aldehyde (e.g., formaldehyde or paraformaldehyde, 1.2 equivalents) is prepared in a suitable aprotic solvent, such as dichloromethane or toluene.

  • Acid Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, or boron trifluoride etherate) is added to the reaction mixture.

  • Reaction Execution: The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) and the aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified.

Purification: Flash Column Chromatography

Flash column chromatography is a standard and effective method for the purification of isochroman derivatives.

Step-by-Step Methodology:

  • Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

  • Elution: A solvent gradient, typically starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified compound.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants β-(3-hydroxyphenyl)ethanol + Formaldehyde Reaction Oxa-Pictet-Spengler (Acid Catalyst) Reactants->Reaction 1. Cyclization Workup Aqueous Work-up Reaction->Workup 2. Quenching Crude_Product Crude this compound Workup->Crude_Product 3. Extraction Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Chromatography 4. Loading Elution Gradient Elution (Hexane/Ethyl Acetate) Chromatography->Elution 5. Separation Analysis TLC Analysis Elution->Analysis 6. Monitoring Pure_Product Pure this compound Analysis->Pure_Product 7. Isolation G cluster_pathway Hypothetical Signaling Pathway Isochroman_Derivative This compound Derivative Target_Protein Target Protein (e.g., Kinase, Receptor) Isochroman_Derivative->Target_Protein Binding and Modulation Downstream_Effector Downstream Effector (e.g., Transcription Factor) Target_Protein->Downstream_Effector Signal Transduction Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Downstream_Effector->Cellular_Response Gene Expression Changes

References

An In-depth Technical Guide to Isochroman-6-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochroman-6-ol, a member of the isochroman class of heterocyclic compounds, represents a molecule of significant interest in medicinal chemistry and drug discovery. The isochroman scaffold is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed examination of synthetic methodologies for the isochroman core, and a discussion of the known and potential pharmacological applications of isochroman derivatives. While specific data on the natural occurrence and discovery of this compound is not extensively available in the public domain, this guide extrapolates from the broader isochroman literature to provide insights into its potential significance and future research directions.

Introduction to the Isochroman Scaffold

The isochroman moiety is a bicyclic ether consisting of a fused benzene ring and a dihydropyran ring. This structural motif is a key component in a variety of naturally occurring compounds and synthetic pharmaceuticals.[1][2] The inherent stability and specific stereochemical properties of the isochroman ring system make it an attractive scaffold for the design of novel therapeutic agents. Isochroman derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2]

Physicochemical Properties of this compound

While detailed experimental data for this compound is limited, its fundamental properties can be derived from its chemical structure and information available in chemical databases.

PropertyValueSource
CAS Number 412338-41-1BLD Pharm[3]
Molecular Formula C₉H₁₀O₂ChemScene[4]
Molecular Weight 150.17 g/mol Sigma-Aldrich[5]
Appearance SolidSigma-Aldrich[5]
Purity ≥98%ChemScene[4], Sigma-Aldrich[5]
Storage 4°C, stored under nitrogenSigma-Aldrich[5]
SMILES O1CCc2c(C1)cccc2OInferred
InChI 1S/C9H10O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2Inferred

Discovery and Natural Occurrence: An Area for Future Research

Currently, there is a notable absence of specific literature detailing the discovery and natural isolation of this compound. The broader class of isocoumarins and 3,4-dihydroisocoumarins, which are structurally related to isochromans, are well-documented as naturally occurring lactones isolated from a variety of sources including bacteria, fungi, lichens, and plants.[1][6] For instance, dihydro-isocoumarins have been isolated from Hydrangea macrophylla ssp. serrata.[7] Given the prevalence of the isochroman scaffold in nature, it is plausible that this compound or its derivatives may exist in undiscovered natural sources. The pursuit of novel natural products remains a critical endeavor in drug discovery, and future investigations into the secondary metabolites of various organisms could potentially reveal the natural origins of this compound.[8][9]

The general workflow for the discovery and isolation of such natural products is a multi-step process.

G cluster_0 Source Material cluster_1 Extraction & Fractionation cluster_2 Purification & Identification Collection Collection of Biological Material (e.g., Plants, Fungi) Preparation Drying and Grinding Collection->Preparation Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Preparation->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Fractionation->Chromatography HPLC Preparative HPLC Chromatography->HPLC Structure Structure Elucidation (NMR, Mass Spectrometry) HPLC->Structure G Start Start: β-arylethanol + Aldehyde Step1 Dissolve in Organic Solvent Start->Step1 Step2 Add Acid Catalyst Step1->Step2 Step3 Reaction at RT or Heat Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Quench with NaHCO3 (aq) Step4->Step5 Reaction Complete Step6 Extract with Organic Solvent Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End End: Pure Isochroman Derivative Step8->End

References

The Strategic Importance of Isochroman-6-ol in the Landscape of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isochroman scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] This technical guide delves into the core significance of a key intermediate, isochroman-6-ol, and its pivotal role in the synthesis and structure-activity relationship (SAR) of bioactive isochroman derivatives. We will explore the synthetic nuances of introducing and modifying the 6-hydroxy group, its influence on biological activity, and provide detailed experimental protocols and mechanistic insights to empower researchers in the pursuit of novel therapeutics.

The Isochroman Scaffold: A Cornerstone in Medicinal Chemistry

Isochroman derivatives are a class of oxygen-containing heterocyclic compounds that have captured the attention of medicinal chemists for their diverse therapeutic potential. These compounds have been investigated for a wide array of applications, including anticancer, antimicrobial, antihypertensive, antioxidant, and central nervous system (CNS) activities.[1][2] The inherent structural features of the isochroman ring system provide a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The strategic placement of functional groups on the isochroman core is paramount in dictating the biological activity of the resulting derivatives. Among these, the hydroxyl group, particularly at the 6-position, serves as a critical handle for both derivatization and interaction with biological targets.

This compound: The Gateway to a Diverse Chemical Space

This compound is a key synthetic intermediate that unlocks access to a vast and diverse chemical space of isochroman-based therapeutic agents. The phenolic hydroxyl group at the 6-position is not merely a passive substituent; it is a reactive center that can be readily modified to introduce a variety of pharmacophoric features.

Synthesis of this compound: A Strategic Approach

While a direct, one-pot synthesis of this compound may not be extensively documented, a robust and logical synthetic strategy can be devised based on established methodologies for related structures, such as 6-hydroxyisochromenes.[3][4] A plausible and efficient route involves the Oxa-Pictet-Spengler cyclization of a suitably protected 3-hydroxyphenylethanol derivative.

Proposed Synthetic Workflow:

G cluster_0 Protection cluster_1 Oxa-Pictet-Spengler Cyclization cluster_2 Deprotection 3-Hydroxyphenylethanol 3-Hydroxyphenylethanol Protected Phenylethanol Protected Phenylethanol 3-Hydroxyphenylethanol->Protected Phenylethanol Protecting Group (e.g., MOM, TBDMS) Protected Isochroman Protected Isochroman Protected Phenylethanol->Protected Isochroman Carbonyl Source (e.g., Paraformaldehyde) Acid Catalyst (e.g., TFA, BF3·OEt2) This compound This compound Protected Isochroman->this compound Deprotection Agent GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Isochroman Isochroman Derivative Isochroman->PI3K Inhibition

References

The Isochroman Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isochroman scaffold, a bicyclic ether, is a recurring structural motif in a vast array of natural products and synthetically derived molecules of significant biological importance. Its inherent structural rigidity and defined stereochemical features make it an attractive framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the isochroman scaffold, delving into its prevalence in nature, its diverse pharmacological activities, and the underlying molecular mechanisms of action. We will explore its potential as a privileged scaffold in drug discovery, with a particular focus on its anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of the isochroman core and the evaluation of its biological activities, aiming to equip researchers with the practical knowledge to explore and exploit the therapeutic potential of this versatile heterocyclic system.

Introduction: The Enduring Appeal of the Isochroman Scaffold

The isochroman moiety, characterized by a fused benzene and dihydropyran ring system, represents a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence in natural products isolated from fungi, plants, and marine organisms has long hinted at its evolutionary selection as a scaffold for interacting with biological macromolecules.[3] Medicinal chemists have been drawn to the isochroman core for its conformational constraint, which can lead to higher binding affinities and selectivities for protein targets. The scaffold's amenability to chemical modification at various positions allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug development.[1][4] This guide will navigate the multifaceted biological landscape of isochroman-containing molecules, from their natural origins to their potential as next-generation therapeutics.

The Isochroman Scaffold in Nature: A Reservoir of Bioactivity

The isochroman framework is a common feature in a variety of natural products, often contributing significantly to their biological profiles. These natural products have served as a crucial source of inspiration for the design and synthesis of novel isochroman-based therapeutic agents.

  • Antifungal Agents: Many naturally occurring isochromans exhibit potent antifungal properties.[3]

  • Phytotoxins and Mycotoxins: Certain isochroman-containing compounds produced by fungi can act as mycotoxins.

  • Pigments: Some isochroman derivatives are responsible for the coloration of certain organisms.

The discovery of these naturally occurring isochromans has spurred significant interest in their synthetic production and the development of analogues with improved pharmacological properties.

Pharmacological Activities of Isochroman Derivatives: A Multifaceted Therapeutic Potential

Synthetic and natural isochroman derivatives have been shown to possess a wide spectrum of pharmacological activities, making them highly valuable in the pursuit of new drugs for various diseases.[1][2]

Anticancer Activity

The isochroman scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents.[1][5] Numerous studies have demonstrated the cytotoxic effects of isochroman derivatives against a range of cancer cell lines.[5]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A key mechanism underlying the anticancer activity of some isochroman derivatives is the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a common feature in many cancers.[6] Isochromanone derivatives, for instance, have been suggested to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[6]

dot graph TD; A[Growth Factor] --> B(Receptor Tyrosine Kinase); B --> C{PI3K}; C --> D(PIP2 to PIP3); D --> E{Akt}; E --> F(Cell Survival, Proliferation, and Growth); E --> G(Inhibition of Apoptosis); H(Isochroman Derivative) --x I{PI3K}; I --x D;

end caption: "Inhibition of the PI3K/Akt pathway by isochroman derivatives."

Quantitative Data: Cytotoxicity of Isochroman Derivatives

The following table summarizes the in vitro cytotoxic activity of representative isochroman and isocoumarin derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
Fungal IsocoumarinVersicoumarins AMCF-7 (Breast)4.0
Fungal IsocoumarinVersicoumarins AA549 (Lung)3.8
Isochromanone3-(4-chlorophenyl)isochroman-1-oneMCF-7 (Breast)15.8[6]
Isocoumarin-Chalcone HybridCompound 4fhCA IX2.7[7]
Isocoumarin-Chalcone HybridCompound 4nhCA XII1.2[7]
Antimicrobial Activity

Isochroman derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][3] The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant pathogens.

Structure-Activity Relationship (SAR) in Antimicrobial Isochromans

The antimicrobial activity of isochroman derivatives is highly dependent on their substitution patterns. For instance, studies on spiro[isochroman-piperidine] analogs have provided insights into the structural requirements for their activity.[4] Generally, the presence of specific functional groups and their positions on the isochroman ring can significantly influence the potency and spectrum of antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Isochroman and Related Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of some heterocyclic compounds, including those with structural similarities to isochromans, against various microbial strains.

Compound ClassBacterial StrainMIC (µg/mL)
Spiropyrrolidines with Thiochroman-4-oneBacillus subtilis32[8]
Spiropyrrolidines with Thiochroman-4-oneStaphylococcus epidermidis32[8]
Spiropyrrolidines with Thiochroman-4-onePseudomonas aeruginosa64[8]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cardiovascular diseases, arthritis, and cancer. Isochroman derivatives have been investigated for their anti-inflammatory properties and have shown promise in preclinical models.[1][3]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of isochroman derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[9][10] For example, some oxygenated isocoumarins have been shown to inhibit NO production in lipopolysaccharide (LPS)-induced macrophage cells.[9]

Quantitative Data: Anti-inflammatory Activity of Isochroman Derivatives

The following table shows the inhibitory activity of some isocoumarin derivatives on NO production.

CompoundIC50 (µM) for NO Inhibition
Ravenelin (a xanthone from a fungus also producing isocoumarins)6.27[9]
Compound 7 (from Polygonum multiflorum)12.0[10]
Compound 9 (from Polygonum multiflorum)7.6[10]

Experimental Protocols: A Practical Guide for the Researcher

To facilitate further research into the biological significance of the isochroman scaffold, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of the Isochroman Scaffold: A Representative Protocol

The oxa-Pictet-Spengler reaction is a powerful and direct method for the synthesis of the isochroman framework.[11] A recent advancement utilizes epoxides as aldehyde surrogates, significantly expanding the scope of this reaction.[3][11]

dot graph LR; A[β-Phenylethanol] --> C{Oxa-Pictet-Spengler Reaction}; B[Aldehyde/Epoxide] --> C; C --> D(Isochroman);

end caption: "General workflow for the synthesis of isochromans."

Detailed Protocol for the Synthesis of a Substituted Isochroman:

  • Reaction Setup: To a solution of the appropriate β-phenylethanol (1.0 equiv) in hexafluoroisopropanol (HFIP) (0.2 M), add the corresponding epoxide (1.2 equiv).

  • Initiation: Add triflic acid (10 mol%) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired isochroman derivative.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of chemical compounds.

Detailed Protocol for the MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the isochroman test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against compound concentration.[6]

Evaluation of Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

Detailed Protocol for Broth Microdilution Assay:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.[13]

  • Serial Dilution: Perform a two-fold serial dilution of the isochroman test compound in a 96-well microtiter plate containing broth medium.[15]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[13]

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13][14]

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[16][17][18][19]

Detailed Protocol for Carrageenan-Induced Paw Edema Assay:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the isochroman test compound orally or intraperitoneally at various doses. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[20]

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[16][17]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[20]

Future Perspectives and Conclusion

The isochroman scaffold continues to be a fertile ground for the discovery of new biologically active molecules. Its prevalence in nature and the diverse pharmacological activities of its derivatives underscore its significance as a privileged scaffold in medicinal chemistry.[1][2] While numerous preclinical studies have highlighted the potential of isochroman-containing compounds as anticancer, antimicrobial, and anti-inflammatory agents, a notable absence of these compounds in clinical trials suggests that further optimization is required to translate their preclinical efficacy into clinical success.

Future research should focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by isochroman derivatives is crucial for rational drug design and development.

  • Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of isochroman-based compounds is essential for their in vivo efficacy and safety.

  • Exploration of Novel Biological Activities: The structural diversity of the isochroman scaffold suggests that it may possess other, as-yet-undiscovered biological activities that warrant investigation.

  • Development of Novel Synthetic Methodologies: The continued development of efficient and versatile synthetic methods for the construction and diversification of the isochroman scaffold will accelerate the discovery of new drug candidates.[3][11][21][22][23]

References

The Therapeutic Potential of Isochroman-6-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Isochroman Scaffold

The isochroman scaffold, a heterocyclic motif prevalent in a variety of natural products and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities.[1][2] Derivatives of isochroman have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] This guide focuses on the therapeutic relevance of a specific derivative, Isochroman-6-ol, a compound with promising potential stemming from the established bioactivity of its structural analogs. While direct and extensive research on this compound is emerging, this document synthesizes the existing knowledge on closely related isochroman compounds to build a strong rationale for its investigation as a novel therapeutic agent. We will delve into its potential mechanisms of action, propose robust experimental workflows for its evaluation, and provide a forward-looking perspective on its place in modern drug discovery.

Part 1: The Scientific Rationale - Why this compound Merits Investigation

The therapeutic promise of this compound is largely inferred from the well-documented activities of structurally similar compounds, particularly those with hydroxyl substitutions on the chroman ring. A prime example is 1-phenyl-6,7-dihydroxy-isochroman, a compound found in extra-virgin olive oil, which has demonstrated potent anti-inflammatory and neuroprotective effects.[3][4] The presence of the hydroxyl group at the 6-position in this compound suggests it may share similar, if not uniquely advantageous, pharmacological properties.

Potential Anti-Inflammatory Applications

Chronic inflammation is a key pathological driver of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved safety profiles is a perpetual endeavor in drug discovery.

Mechanism of Action: Research on 1-phenyl-6,7-dihydroxy-isochroman has revealed its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated human monocytes.[3] This effect is mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] NF-κB is a master regulator of the inflammatory response, controlling the expression of genes encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] By inhibiting NF-κB activation, 1-phenyl-6,7-dihydroxy-isochroman effectively dampens the inflammatory cascade.[3] Given its structural similarity, it is highly plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Signaling Pathway: Hypothesized Anti-Inflammatory Mechanism of this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA Isochroman_6_ol This compound Isochroman_6_ol->IKK Inhibition NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Potential Neuroprotective Applications

Neuroinflammation and oxidative stress are central to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5] The ability of compounds to cross the blood-brain barrier and modulate these processes is a key attribute for potential neurotherapeutics.

Mechanism of Action: The anti-inflammatory properties of isochroman derivatives, as discussed above, are directly relevant to their neuroprotective potential. By inhibiting microglial activation and the subsequent release of neurotoxic pro-inflammatory mediators, this compound could protect neurons from damage.[4] Furthermore, hydroxy-1-aryl-isochromans have been shown to protect against lipid peroxidation and cellular nitrosative stress, indicating a direct antioxidant effect.[6] This dual action of anti-inflammatory and antioxidant activity makes this compound a compelling candidate for neurodegenerative disease research.

Part 2: A Practical Guide to Investigating this compound

A systematic and rigorous experimental approach is essential to validate the therapeutic potential of this compound. The following protocols and workflows are designed to provide a comprehensive evaluation of its biological activities.

Synthesis of this compound

The synthesis of isochroman derivatives can be achieved through various methods, with the oxa-Pictet-Spengler reaction being a prominent and versatile approach.[7][8] This reaction involves the condensation of a β-phenylethanol with an aldehyde or a surrogate, such as an epoxide, in the presence of an acid catalyst.[7]

Experimental Protocol: Synthesis of this compound via Oxa-Pictet-Spengler Reaction

  • Reactant Preparation: Dissolve 4-(2-hydroxyethyl)phenol (a precursor to the this compound backbone) and a suitable aldehyde (e.g., formaldehyde or a protected equivalent) in a suitable solvent such as hexafluoroisopropanol (HFIP).

  • Catalyst Addition: Add a Brønsted acid catalyst, such as triflic acid (TfOH), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a designated period (e.g., 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. The crude product is then purified using column chromatography to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).

In Vitro Evaluation of Anti-Inflammatory Activity

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to the cell culture and incubate for a specified time (e.g., 24 hours).

  • Endpoint Analysis:

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

    • Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2, Ptgs2).

    • Western Blotting: Prepare cell lysates and perform Western blot analysis to determine the protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, p65).

In Vitro Evaluation of Neuroprotective Effects

Experimental Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in a Neuronal Cell Line

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 24 hours.

  • Induction of Neurotoxicity: Expose the cells to the neurotoxin 6-OHDA to induce oxidative stress and apoptosis, mimicking aspects of Parkinson's disease pathology.[9]

  • Endpoint Analysis:

    • Cell Viability Assay: Assess cell viability using an MTT or similar colorimetric assay.

    • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe such as DCFDA.

    • Apoptosis Assay: Evaluate apoptosis by flow cytometry using Annexin V/Propidium Iodide staining.

    • Western Blotting: Analyze the expression of key proteins involved in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and cellular stress responses.

Experimental Workflow: From Synthesis to In Vitro Validation

G Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification InVitro_AntiInflammatory In Vitro Anti-Inflammatory Assays (LPS model) Purification->InVitro_AntiInflammatory InVitro_Neuroprotection In Vitro Neuroprotection Assays (6-OHDA model) Purification->InVitro_Neuroprotection Mechanism_Investigation Mechanism of Action Studies (Western Blot, qPCR) InVitro_AntiInflammatory->Mechanism_Investigation InVitro_Neuroprotection->Mechanism_Investigation Lead_Optimization Lead Optimization & SAR Studies Mechanism_Investigation->Lead_Optimization

Caption: A streamlined workflow for the initial evaluation of this compound.

Part 3: Quantitative Data and Future Directions

While specific quantitative data for this compound is not yet widely available in the public domain, the following table presents representative data for a closely related analog, 1-phenyl-6,7-dihydroxy-isochroman, to illustrate the potential potency.

Compound Assay Cell Line Endpoint Result Reference
1-phenyl-6,7-dihydroxy-isochromanLPS-induced inflammationHuman monocytesTNF-α productionSignificant inhibition[3]
1-phenyl-6,7-dihydroxy-isochromanLPS-induced inflammationHuman monocytesCOX-2 expressionDown-regulation[3]
1-phenyl-6,7-dihydroxy-isochromanLPS-induced inflammationPrimary microgliaNO productionSignificant reduction[4]
1-phenyl-6,7-dihydroxy-isochromanLPS-induced inflammationPrimary microgliaIL-1β, IL-6 secretionSignificant reduction[4]

Future Directions:

The preliminary evidence and strong scientific rationale outlined in this guide strongly support the continued investigation of this compound as a potential therapeutic agent. Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and its effects on various signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound in animal models of inflammatory diseases and neurodegeneration.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of this compound, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications. By leveraging the knowledge gained from structurally similar compounds and employing rigorous, well-defined experimental workflows, the scientific community can systematically unlock the full therapeutic value of this intriguing molecule. This guide provides a foundational framework for researchers, scientists, and drug development professionals to embark on the exciting journey of translating the promise of this compound into tangible clinical benefits.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Isochroman-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Foreword: The Structural Elucidation of a Privileged Scaffold

The isochroman scaffold is a recurring motif in a multitude of natural products and pharmacologically active compounds, valued for its conformational rigidity and synthetic versatility.[1] Understanding the precise structural features of substituted isochromans is paramount in the fields of medicinal chemistry and drug development. Isochroman-6-ol, with its phenolic hydroxyl group, presents a particularly interesting case for spectroscopic analysis, as this functional group significantly influences its chemical properties and potential biological activity.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to acquire and interpret spectroscopic data for this class of molecules. The methodologies and interpretations presented herein are grounded in established principles and aim to provide a self-validating framework for the characterization of this compound and its derivatives.

Molecular Structure of this compound

Before delving into the spectroscopic data, it is essential to visualize the molecular structure of this compound. The molecule consists of a bicyclic system where a dihydropyran ring is fused to a benzene ring. A hydroxyl group is substituted at the 6-position of this aromatic ring.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing ether oxygen.

Data Interpretation:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H5~6.6-6.8d~8.0
H7~6.6-6.8dd~8.0, ~2.5
H8~6.9-7.1d~8.0
OH~4.5-5.5br s-
H1 (CH₂)~4.7t~6.0
H3 (CH₂)~3.9t~6.0
H4 (CH₂)~2.8t~6.0

Causality Behind Expected Shifts:

  • Aromatic Protons (H5, H7, H8): The hydroxyl group at C6 is an ortho, para-director and is expected to shield the ortho (H5, H7) and para (not present) protons, shifting them upfield compared to benzene (7.34 ppm). The meta proton (H8) will be less affected.

  • Hydroxyl Proton (OH): The chemical shift of the phenolic proton is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[5] It typically appears as a broad singlet.

  • Benzylic Protons (H1): These protons are adjacent to both the aromatic ring and the ether oxygen, leading to a downfield shift.

  • Aliphatic Protons (H3, H4): The protons at C3 are adjacent to the ether oxygen and will be shifted downfield relative to the protons at C4.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can help in observing the OH proton signal more clearly.

  • Instrument Setup: The data should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. A drop of D₂O is added to the NMR tube, and the spectrum is re-acquired. The OH signal should disappear or significantly diminish due to proton-deuterium exchange.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer dissolve->tune acquire Acquire 1D ¹H Spectrum tune->acquire d2o D₂O Exchange (Optional) acquire->d2o ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integration & Interpretation phase->integrate

Figure 2: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Data Interpretation:

Based on the structure of this compound and known ¹³C NMR data for isochroman and substituted benzenes, the following chemical shifts can be anticipated.[6][7]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C6 (C-OH)~150-155
C4a~130-135
C8a~125-130
C8~120-125
C5~115-120
C7~110-115
C1 (CH₂)~65-70
C3 (CH₂)~60-65
C4 (CH₂)~25-30

Causality Behind Expected Shifts:

  • Aromatic Carbons: The carbon atom attached to the hydroxyl group (C6) will be the most downfield in the aromatic region due to the deshielding effect of the oxygen atom. The other aromatic carbons will have shifts influenced by the hydroxyl and ether functionalities.

  • Aliphatic Carbons: The benzylic carbon (C1) and the carbon adjacent to the ether oxygen (C3) will be the most downfield of the aliphatic carbons. The C4 carbon will be the most upfield.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Optionally, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, aromatic C=C, and C-H bonds.[8][9]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200-3600Strong, Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium-Strong
C=C stretch (aromatic)1500-1600Medium
C-O stretch (phenolic)~1200-1260Strong
C-O-C stretch (ether)~1050-1150Strong

Causality Behind Key Absorptions:

  • O-H Stretch: The broadness of this peak is a hallmark of hydrogen bonding between the hydroxyl groups of different molecules.[9]

  • C-O Stretches: The spectrum will likely contain two distinct C-O stretching bands: one for the phenolic C-O bond and another for the ether C-O-C linkage.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of this compound with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Liquid/Solid Samples (Nujol Mull): Grind a small amount of the sample with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[10]

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell. A background spectrum of the solvent should be run first.[10]

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[2] Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Data Interpretation:

The mass spectrum of this compound (Molecular Weight: 150.18 g/mol ) is expected to show a molecular ion peak (M⁺˙) at m/z 150. The fragmentation pattern will be influenced by the cyclic ether and phenolic moieties.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺˙): m/z 150

  • Loss of H˙: [M-1]⁺ at m/z 149, likely from the benzylic position.

  • Loss of CH₂O (formaldehyde): [M-30]⁺ at m/z 120, a common fragmentation for isochromans.

  • Retro-Diels-Alder (RDA) reaction: This could lead to fragments corresponding to the cleavage of the dihydropyran ring.[11]

  • Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring.

The fragmentation of cyclic ethers can be complex, often involving ring-opening followed by further cleavage.[12][13][14]

MS_Fragmentation M This compound (m/z 150) M_minus_1 [M-H]⁺ (m/z 149) M->M_minus_1 - H˙ M_minus_30 [M-CH₂O]⁺ (m/z 120) M->M_minus_30 - CH₂O RDA_fragments RDA Fragments M->RDA_fragments RDA

Figure 3: Postulated MS Fragmentation Pathways.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the final structural assignment. While this guide provides a robust framework based on established principles and data for related compounds, it is imperative for researchers to acquire and interpret their own experimental data for definitive characterization. The protocols and interpretive guidelines presented herein should serve as a valuable resource for scientists and developers working with this important class of heterocyclic compounds.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic molecules. Among these, Isochroman-6-ol and its derivatives have garnered significant attention within the medicinal chemistry community. This technical guide provides a comprehensive review of the literature on this compound and related compounds, with a focus on their synthesis, diverse biological activities, and potential as therapeutic agents. We will delve into the intricacies of synthetic methodologies, explore the structure-activity relationships that govern their bioactivity, and present detailed experimental protocols for their preparation and evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile class of compounds.

Introduction: The Isochroman Scaffold in Medicinal Chemistry

Isochromans, also known as 3,4-dihydro-1H-2-benzopyrans, are a class of bicyclic ether-containing heterocyclic compounds. Their rigid, conformationally constrained structure provides a unique three-dimensional framework that is amenable to diverse functionalization, making them attractive scaffolds for the design of novel therapeutic agents. The inherent biological relevance of the isochroman core is underscored by its presence in a wide array of natural products exhibiting potent pharmacological properties.

Medicinal chemists have successfully synthesized a plethora of isochroman derivatives with a broad spectrum of biological activities, including antioxidant, antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) modulating effects.[1][2] The substitution pattern on both the aromatic and the pyran rings plays a crucial role in determining the specific biological targets and the overall efficacy of these compounds. The hydroxyl group at the 6-position, as seen in this compound, is of particular interest due to its potential to participate in hydrogen bonding interactions with biological targets and its contribution to the antioxidant properties of the molecule.

Synthesis of this compound and Its Analogs

The construction of the isochroman framework can be achieved through various synthetic strategies. Among these, the Oxa-Pictet-Spengler reaction stands out as one of the most direct and widely employed methods.[3][4] This acid-catalyzed reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone.

The Oxa-Pictet-Spengler Reaction: A Cornerstone in Isochroman Synthesis

The general mechanism of the Oxa-Pictet-Spengler reaction involves the formation of a hemiacetal intermediate from the reaction of the β-arylethanol and the carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to furnish the isochroman ring system. The reaction is typically promoted by Brønsted or Lewis acids.

Conceptual Workflow for Oxa-Pictet-Spengler Reaction:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_product Product beta-Arylethanol beta-Arylethanol Hemiacetal Hemiacetal beta-Arylethanol->Hemiacetal + Aldehyde/Ketone Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Hemiacetal Acid_Catalyst Acid Catalyst (Brønsted or Lewis) Acid_Catalyst->Hemiacetal Oxocarbenium_Ion Oxocarbenium Ion Hemiacetal->Oxocarbenium_Ion + H+ Isochroman Isochroman Oxocarbenium_Ion->Isochroman Intramolecular Cyclization

Caption: General workflow of the Oxa-Pictet-Spengler reaction for isochroman synthesis.

Synthetic Protocol for a 6-Hydroxyisochroman Derivative

Step-by-Step Methodology:

  • Preparation of the Precursor: The synthesis begins with the preparation of a suitable cyclohexenone precursor, such as 3-ethoxy-6-(hydroxymethyl)cyclohex-2-en-1-one.[1]

  • Intramolecular Hydroalkoxylation: The key step involves the intramolecular hydroalkoxylation of a cyclohex-2-en-3-yn-1-one derivative to construct the dihydropyran moiety of the isochroman system.[1]

  • Aromatization: The cyclohexenone ring is then aromatized to form the phenolic ring of the 6-hydroxyisochroman derivative. This can be achieved through a selenylation/oxidative elimination sequence.[1]

  • Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel.

Biological Activities and Therapeutic Potential

The isochroman scaffold, particularly when hydroxylated, exhibits a remarkable range of biological activities. The phenolic hydroxyl group in this compound is anticipated to be a key contributor to its antioxidant properties and its ability to interact with various biological targets.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to a radical, thereby neutralizing it and preventing oxidative damage to cellular components.

Studies on isochroman derivatives of hydroxytyrosol, which possess a dihydroxyphenyl moiety, have demonstrated potent antioxidant activity.[5][6] The antioxidant capacity is influenced by the number and position of hydroxyl groups and the overall lipophilicity of the molecule.[5] It is highly probable that this compound exhibits significant antioxidant activity due to its phenolic hydroxyl group.

Table 1: Antioxidant Activity of Representative Phenolic Compounds

CompoundAntioxidant AssayIC50 ValueReference
ApigeninDPPH5.18 ± 0.014 ppm[7]
QuercetinDPPH1.52 ppm[7]
Ascorbic AcidDPPH--
BHTDPPH--

Note: Specific IC50 values for this compound are not available in the reviewed literature. The values presented are for other phenolic compounds to provide context.

Antimicrobial Activity

Various derivatives of the isochroman and related chromane scaffolds have been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][8][9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

For instance, certain spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have shown potent antibacterial activity with minimal inhibitory concentrations (MICs) as low as 2 µg/mL.[8] While specific data for this compound is lacking, the general antimicrobial potential of the isochroman class suggests that it may also exhibit such properties.

Table 2: Antimicrobial Activity of Selected Heterocyclic Compounds

Compound ClassOrganismMIC Value (µg/mL)Reference
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-onesGram-positive & Gram-negative bacteria2[8]
Isoquinoline DerivativesStaphylococcus aureus0.5[10]
Thiochroman-4-one/Chroman-4-one SpiropyrrolidinesB. subtilis & S. epidermis32[9]

Note: MIC values for this compound are not available in the reviewed literature. The values presented are for related heterocyclic compounds.

Neuroprotective Potential

Oxidative stress is a key pathological factor in several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[11][12] Antioxidant compounds that can cross the blood-brain barrier have the potential to be effective neuroprotective agents. The phenolic nature of this compound suggests it may offer protection against neuronal damage induced by oxidative stress.

Studies on other phenolic compounds have demonstrated their ability to protect neuronal cells from toxins like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[11][13] These compounds often exert their effects by activating endogenous antioxidant pathways, such as the Nrf2/HO-1 signaling pathway.[14]

Signaling Pathway for Neuroprotection by Antioxidant Compounds:

G cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Protective Pathway cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., 6-OHDA) Nrf2 Nrf2 Oxidative_Stress->Nrf2 Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Antioxidant_Compound Antioxidant Compound (e.g., this compound) Antioxidant_Compound->Nrf2 Activates Neuronal_Survival Neuronal Survival Antioxidant_Compound->Neuronal_Survival Promotes HO1 HO-1 Nrf2->HO1 Upregulates Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Induces Antioxidant_Enzymes->Oxidative_Stress Neutralizes

Caption: Proposed neuroprotective mechanism of antioxidant compounds via the Nrf2/HO-1 pathway.

Cardioprotective Potential

Cardiovascular diseases are often associated with oxidative stress and inflammation.[2][15] Phenolic compounds have been shown to exert cardioprotective effects by mitigating these processes.[8] The antioxidant properties of this compound suggest a potential role in protecting the cardiovascular system from oxidative damage. Phenolic fractions from various plant sources have been demonstrated to ameliorate isoproterenol-induced cardiotoxicity in animal models by enhancing the endogenous antioxidant status.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of hydroxylated aromatic compounds is significantly influenced by the number and position of the hydroxyl groups.[9][16][17]

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity, as there are more sites for hydrogen donation to scavenge free radicals.[17]

  • Position of Hydroxyl Groups: The relative position of hydroxyl groups is critical. Ortho- and para-dihydroxylated systems are often more potent antioxidants than meta-dihydroxylated or monohydroxylated analogs. The presence of an ortho-dihydroxy (catechol) moiety can significantly enhance radical scavenging activity.[17]

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to partition into different biological compartments, such as cell membranes. A balance between hydrophilicity and lipophilicity is often required for optimal biological activity.[1]

For this compound, the single hydroxyl group at the 6-position is expected to confer antioxidant properties. The introduction of additional hydroxyl groups, particularly at the 7- or 8-position to create a catechol or hydroquinone system, would likely enhance its antioxidant and potentially other biological activities.

Future Perspectives and Conclusion

This compound and its related compounds represent a promising class of molecules with significant therapeutic potential. While the broader class of isochromans has been extensively studied, there is a clear need for more focused research on this compound itself to fully elucidate its pharmacological profile. Future studies should aim to:

  • Develop and optimize a direct synthetic route to this compound.

  • Quantify its antioxidant, antimicrobial, neuroprotective, and cardioprotective activities using a battery of in vitro and in vivo assays.

  • Investigate its mechanism of action at the molecular level.

  • Conduct systematic SAR studies by synthesizing and evaluating a library of 6-substituted isochroman derivatives to identify compounds with improved potency and selectivity.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Isochroman-6-ol via the Oxa-Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isochroman scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities including antitumor, antimicrobial, and central nervous system effects.[1][2] Isochroman-6-ol, in particular, serves as a crucial intermediate in the synthesis of more complex drug candidates. This application note provides a comprehensive guide to the synthesis of this compound utilizing the oxa-Pictet-Spengler reaction, a powerful and direct method for constructing the isochroman core.[3][4] We delve into the underlying mechanism, offer a detailed and validated experimental protocol, and discuss key considerations for reaction optimization and troubleshooting. This document is intended for researchers and scientists in organic synthesis and drug development.

Introduction: The Significance of the Oxa-Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, traditionally involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline ring.[5] Its oxygen analog, the oxa-Pictet-Spengler reaction, employs a β-arylethanol, which cyclizes upon reaction with an aldehyde or ketone to yield the corresponding isochroman.[4]

The primary driving force for this transformation is the formation of a highly electrophilic oxocarbenium ion intermediate under acidic conditions.[6][7][8] This intermediate then undergoes an intramolecular electrophilic aromatic substitution to close the pyran ring. The reaction is valued for its atom economy and its ability to directly construct the core isochroman structure from readily available starting materials.[3] While various acid catalysts, including Brønsted acids (e.g., p-TsOH, HCl) and Lewis acids (e.g., metal triflates, TiCl₄), have been employed, the choice of catalyst and conditions is critical for achieving high yields, particularly with substrates possessing sensitive functional groups.[9]

This guide focuses on a practical, lab-scale synthesis of this compound from 4-(2-hydroxyethyl)phenol and paraformaldehyde, providing the foundational knowledge for researchers to apply and adapt this methodology.

Reaction Mechanism and Rationale

Understanding the mechanism is paramount for troubleshooting and optimizing the synthesis. The reaction proceeds through several distinct, acid-catalyzed steps.

Causality Behind Key Choices:

  • Acid Catalyst: The catalyst is essential for protonating the aldehyde carbonyl, increasing its electrophilicity, and facilitating the formation of the critical oxocarbenium ion intermediate. Without it, the reaction would not proceed.

  • Dehydration: The formation of the oxocarbenium ion involves the elimination of a water molecule. By actively removing water from the reaction (e.g., with a Dean-Stark apparatus), the equilibrium is shifted towards the product, significantly improving the reaction yield according to Le Châtelier's principle.

  • Aromatic Nucleophile: The phenol ring of the starting material is sufficiently electron-rich to act as the nucleophile in the final ring-closing step. The hydroxyl group at the 6-position of the final product is a consequence of its presence on the starting β-arylethanol.

Below is a diagram illustrating the step-wise mechanism.

Oxa_Pictet_Spengler_Mechanism Mechanism of the Oxa-Pictet-Spengler Reaction cluster_start Reactants A 4-(2-hydroxyethyl)phenol + Formaldehyde (from paraformaldehyde) B Protonated Formaldehyde A->B + H⁺ C Hemiacetal Intermediate B->C Nucleophilic attack by alcohol D Oxocarbenium Ion (Key Electrophile) C->D + H⁺, - H₂O (Rate-determining) E Cyclized Intermediate (Sigma Complex) D->E Intramolecular Electrophilic Aromatic Substitution (SEAr) F This compound (Product) E->F - H⁺ (Rearomatization) Experimental_Workflow Experimental Workflow for this compound Synthesis A 1. Setup Combine reactants, solvent, and catalyst in flask. Attach Dean-Stark. B 2. Reaction Heat to reflux (~110°C). Collect water. A->B C 3. Monitoring Check reaction progress by TLC every 1-2 hours. B->C C->B Reaction Incomplete D 4. Workup Cool, quench with NaHCO₃, wash, and dry organic layer. C->D Reaction Complete E 5. Purification Concentrate crude product. Purify via column chromatography. D->E F 6. Analysis Characterize pure product (NMR, MS, Yield %). E->F

References

Synthesis of Isochroman-6-ol: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of Isochroman-6-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It offers a step-by-step methodology based on the robust and widely utilized Oxa-Pictet-Spengler reaction, ensuring scientific integrity and reproducibility.

Introduction to this compound and the Synthetic Strategy

The isochroman scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules. This compound, in particular, serves as a key intermediate for the synthesis of various bioactive compounds. The synthetic route detailed herein employs the Oxa-Pictet-Spengler reaction, a powerful acid-catalyzed cyclization. This choice is predicated on its efficiency, atom economy, and the ready availability of the starting materials. The reaction proceeds via the condensation of a β-arylethanol with an aldehyde to form an oxocarbenium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the isochroman ring system.[1][2][3][4]

Reaction Mechanism: The Oxa-Pictet-Spengler Cyclization

The acid-catalyzed Oxa-Pictet-Spengler reaction for the synthesis of this compound from tyrosol and formaldehyde can be described in the following steps:

  • Protonation of Formaldehyde: The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen by a strong acid catalyst, which increases its electrophilicity.

  • Nucleophilic Attack by Tyrosol: The hydroxyl group of tyrosol acts as a nucleophile, attacking the protonated formaldehyde to form a hemiacetal intermediate.

  • Formation of the Oxocarbenium Ion: The hemiacetal is then protonated on the hydroxyl group, followed by the elimination of a water molecule to generate a resonance-stabilized oxocarbenium ion.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the tyrosol moiety, activated by the hydroxyl group, attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion. This cyclization step is regioselective, with the attack occurring at the position ortho to the activating hydroxyl group.

  • Deprotonation/Rearomatization: Finally, a proton is eliminated from the spirocyclic intermediate to restore the aromaticity of the benzene ring, yielding the final product, this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from tyrosol and paraformaldehyde.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
TyrosolC₈H₁₀O₂138.161.38 g (10 mmol)≥98%Sigma-Aldrich
Paraformaldehyde(CH₂O)n~30.03 (per CH₂O unit)0.45 g (15 mmol of CH₂O)Reagent GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.025 mL≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Silica Gel for Column ChromatographySiO₂As needed60 Å, 230-400 mesh
Ethyl AcetateC₄H₈O₂88.11As neededHPLC Grade
HexaneC₆H₁₄86.18As neededHPLC Grade
Equipment
  • Round-bottom flask (100 mL) with a magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Tyrosol in DCM B Add Paraformaldehyde A->B C Cool to 0°C B->C D Add Trifluoroacetic Acid (TFA) C->D E Stir at Room Temperature D->E F Quench with Saturated NaHCO₃ E->F G Extract with DCM F->G H Dry with Na₂SO₄ G->H I Concentrate in vacuo H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve tyrosol (1.38 g, 10 mmol) in anhydrous dichloromethane (50 mL). Add paraformaldehyde (0.45 g, 15 mmol of CH₂O) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (5 mL) dropwise to the stirred suspension.

  • Reaction Progression: After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting material (tyrosol) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Upon completion of the reaction, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[5][6][7][8][9] A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective. Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield pure this compound as a solid or viscous oil.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

1H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 6.90-7.10 (m, 3H, Ar-H)

    • 4.70 (s, 2H, -O-CH₂-Ar)

    • 4.50 (s, 1H, Ar-OH)

    • 3.90 (t, J = 5.6 Hz, 2H, -CH₂-CH₂-O-)

    • 2.80 (t, J = 5.6 Hz, 2H, -Ar-CH₂-CH₂-)

13C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.[10][11][12]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 154.0 (C-OH)

    • 131.0 (Ar-C)

    • 129.5 (Ar-C)

    • 128.0 (Ar-C)

    • 116.0 (Ar-C)

    • 114.0 (Ar-C)

    • 68.0 (-O-CH₂-Ar)

    • 65.0 (-CH₂-O-)

    • 29.0 (-Ar-CH₂-)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

  • MS (EI): m/z (%) = 150 (M⁺), 131, 121, 107, 91, 77.[13]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.[13][14][15]

  • IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 3050 (Ar C-H stretch), 2940, 2880 (aliphatic C-H stretch), 1600, 1500 (C=C aromatic stretch), 1250 (C-O stretch), 1100 (C-O-C stretch).

Safety Precautions

  • General: This experiment should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Paraformaldehyde: Paraformaldehyde is toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes. Handle with care.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care, avoiding contact with skin and eyes and inhalation of vapors.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use only in a fume hood and avoid inhalation of vapors.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Oxa-Pictet-Spengler reaction. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably obtain this valuable compound for further applications in medicinal chemistry and drug discovery. The provided mechanistic insights and safety precautions are intended to ensure a successful and safe experimental outcome.

References

Application Notes and Protocols for the Study of Isochroman-6-ol's Antioxidant Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Antioxidant Promise of Isochroman-6-ol

This compound, a phenolic compound featuring a bicyclic ether scaffold, is a subject of growing interest within the scientific community for its potential antioxidant properties. The presence of a hydroxyl group on the aromatic ring suggests an intrinsic capacity to donate a hydrogen atom or an electron, thereby neutralizing reactive oxygen species (ROS) and other free radicals. Oxidative stress, the imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the exploration of novel antioxidant compounds like this compound is a critical endeavor in the development of new therapeutic strategies.

This comprehensive guide provides a detailed framework for the systematic investigation of the antioxidant activity of this compound. It is designed to equip researchers with the necessary protocols to conduct both in vitro chemical assays and cell-based biological evaluations. The methodologies described herein are grounded in established scientific principles and are presented with the causality behind experimental choices to ensure robust and reproducible results. While direct experimental data for this compound is emerging, this document leverages data from structurally related isochroman derivatives to provide a comparative context and guide for your investigations.

Part 1: Foundational Knowledge and Pre-experimental Considerations

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and safe experimentation.

Solubility: The solubility of this compound is a critical parameter for the preparation of stock solutions. While specific data is not extensively available, based on its phenolic nature, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol[1][2][3][4]. It is crucial to perform preliminary solubility tests to determine the optimal solvent and concentration for your experiments. For cell-based assays, the final concentration of organic solvents should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity[3][4].

Storage and Stability: Phenolic compounds can be sensitive to light, heat, and oxygen[5][6]. To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere. Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize degradation[7].

Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for Isochroman and general handling procedures for phenolic compounds[8][9][10][11].

General Workflow for Antioxidant Evaluation

A multi-tiered approach is recommended to comprehensively assess the antioxidant potential of this compound. This typically begins with simple, rapid in vitro chemical assays and progresses to more complex and biologically relevant cell-based models.

Antioxidant_Evaluation_Workflow cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays DPPH DPPH Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA ABTS ABTS Assay ABTS->CAA ORAC ORAC Assay ORAC->CAA Biological Relevance Nrf2 Nrf2/ARE Pathway Activation Assay CAA->Nrf2 Mechanistic Insight Data_Analysis Data Analysis & Interpretation Nrf2->Data_Analysis Compound This compound (Test Compound) Compound->DPPH Initial Screening Compound->ABTS Confirmation Compound->ORAC Peroxyl Radical Scavenging

Figure 1: General workflow for assessing antioxidant activity.

Part 2: In Vitro Chemical Assays for Antioxidant Capacity

These assays provide a rapid and cost-effective means to determine the direct radical scavenging ability of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. This change is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a positive control (e.g., Trolox or Ascorbic Acid) at similar concentrations.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test compound dilutions, positive control, or solvent blank to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity[12][13][14][15].

Table 1: Classification of Antioxidant Activity Based on IC50 Values

IC50 Value (µg/mL)Antioxidant Activity
< 50Very Strong[12]
50 - 100Strong[12]
101 - 150Moderate
> 150Weak
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water[16].

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water[16].

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the resulting blue-green solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm[16].

  • Sample Preparation: As described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the test compound dilutions, positive control, or solvent blank.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox[17][18][19][20].

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).

    • Trolox Standard: Prepare a series of Trolox dilutions in 75 mM phosphate buffer (pH 7.4).

  • Sample Preparation: As described for the DPPH assay, using 75 mM phosphate buffer as the diluent.

  • Assay Procedure (96-well black microplate):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test compound dilutions, Trolox standards, or buffer blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically (e.g., every 1-5 minutes for at least 60 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Express the ORAC values of the samples as Trolox equivalents.

Table 2: Comparative Antioxidant Activity of Hydroxytyrosol and its Isochroman Derivatives

CompoundFRAP (μmol Fe2+/μmol)ABTS (μmol Trolox/μmol)ORAC (μmol Trolox/μmol)
Hydroxytyrosol (HT)2.5 ± 0.12.1 ± 0.15.8 ± 0.3
Isochroman Deriv. 13.8 ± 0.23.5 ± 0.27.2 ± 0.4
Isochroman Deriv. 22.1 ± 0.11.8 ± 0.14.5 ± 0.2
BHT0.9 ± 0.10.5 ± 0.01.2 ± 0.1
α-Tocopherol1.1 ± 0.10.8 ± 0.12.5 ± 0.2
Data from a study on hydroxytyrosol-derived isochroman compounds, which are structurally related to this compound, are presented for comparative purposes[21].

Part 3: Cell-Based Assays for Biological Antioxidant Efficacy

Cell-based assays provide a more biologically relevant assessment of an antioxidant's potential by considering factors such as cell uptake, metabolism, and interaction with cellular components.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit intracellular ROS production in a cell line, such as HepG2, after exposure to an oxidizing agent. The fluorescent probe DCFH-DA is commonly used, which becomes fluorescent upon oxidation.

Protocol:

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.

  • Assay Procedure (96-well black plate):

    • Seed HepG2 cells at an appropriate density and allow them to attach overnight.

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) for 1-2 hours.

    • Load the cells with DCFH-DA solution and incubate.

    • Induce oxidative stress by adding a pro-oxidant, such as AAPH.

    • Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the CAA units, which represent the percentage of inhibition of ROS production.

Nrf2/ARE Pathway Activation Assay

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). This assay determines if this compound can activate this critical cellular defense pathway.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Antioxidant This compound (Antioxidant) Antioxidant->Keap1 Modification/ Inhibition sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binding Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Cell_Protection Cellular Protection Against Oxidative Stress Genes->Cell_Protection Increased Cellular Defense

Figure 2: The Nrf2-ARE signaling pathway.

Protocol (using a reporter gene assay):

  • Cell Line: Utilize a stable cell line containing an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc).

  • Assay Procedure (96-well white plate):

    • Seed the reporter cells and allow them to attach.

    • Treat the cells with various concentrations of this compound and a known Nrf2 activator (e.g., sulforaphane) for 16-24 hours[2][22][23].

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay).

    • Express the results as fold induction of luciferase activity compared to the vehicle control.

Conclusion and Future Directions

These application notes provide a robust framework for the comprehensive evaluation of the antioxidant properties of this compound. By systematically applying the described in vitro and cell-based assays, researchers can elucidate its radical scavenging capabilities and its potential to modulate cellular antioxidant defense mechanisms. The data generated will be instrumental in determining the potential of this compound as a lead compound for the development of novel therapeutics aimed at combating diseases associated with oxidative stress. Further investigations could explore its in vivo efficacy in animal models of oxidative stress-related diseases and delve deeper into the specific molecular targets within the Nrf2 pathway.

References

Application Notes and Protocols for Isochroman-6-ol as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a fundamental biological process that, when dysregulated, contributes to a multitude of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Isochromans, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of new therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of isochroman-6-ol as a potential anti-inflammatory agent. We present detailed protocols for in vitro and in vivo assays to characterize its biological activity and elucidate its mechanism of action, with a focus on key inflammatory pathways.

Introduction: The Rationale for Investigating this compound

The inflammatory response is a complex cascade involving the activation of immune cells and the release of a plethora of signaling molecules, including cytokines, chemokines, nitric oxide (NO), and prostaglandins.[1] Key transcription factors, such as Nuclear Factor-kappa B (NF-κB), and signaling pathways, like the Mitogen-Activated Protein Kinase (MAPK) pathway, are central regulators of this process.[2][3] Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, underscoring the urgent need for new anti-inflammatory therapies.

The isochroman scaffold is present in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. Notably, certain isochroman derivatives have demonstrated significant anti-inflammatory properties. For instance, 1-phenyl-6,7-dihydroxy-isochroman has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated human monocytes and microglia. This effect is attributed to the inhibition of cyclooxygenase-2 (COX-2) and the down-regulation of the NF-κB signaling pathway. Another isochroman derivative, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman, has also been reported to exert anti-inflammatory effects. These findings provide a strong scientific rationale for investigating other isochroman derivatives, such as this compound, as potential novel anti-inflammatory agents.

This guide will provide a step-by-step approach to systematically evaluate the anti-inflammatory potential of this compound, from initial in vitro screening to in vivo validation.

Synthesis of the Isochroman Scaffold

The isochroman core can be synthesized through various established methods, with the oxa-Pictet–Spengler reaction being a prominent and direct approach.[4][5] This reaction typically involves the condensation of a β-phenylethanol with an aldehyde or its equivalent under acidic conditions. While a specific protocol for this compound is not detailed in the provided literature, a general and adaptable synthesis strategy is outlined below.

General Protocol for Isochroman Synthesis:

A solution of 2-phenylethanol (1 equivalent) and paraformaldehyde (1.5 equivalents) is stirred, and concentrated hydrochloric acid is added dropwise. The reaction mixture is warmed and stirred for an extended period (e.g., 20 hours). Upon completion, the organic layer is separated, washed sequentially with sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the isochroman product.[6] Modifications to the starting β-phenylethanol to include a hydroxyl group at the appropriate position would be necessary for the synthesis of this compound.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening and mechanistic characterization of potential anti-inflammatory compounds.[1][7] The use of lipopolysaccharide (LPS)-stimulated macrophages is a well-established model to mimic the inflammatory response in vitro.

Cell Culture and LPS Stimulation

The murine macrophage cell line RAW 264.7 is a suitable model for these studies.

Protocol 1: RAW 264.7 Cell Culture and Treatment

  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO analysis). Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone) plus LPS.

Assessment of Cell Viability

It is essential to determine whether the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay is a common method for this purpose.

Protocol 2: MTT Cell Viability Assay

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production

NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess assay.[8]

Protocol 3: Griess Assay for Nitrite Determination

  • Sample Collection: Collect the cell culture supernatant after treatment and stimulation.

  • Griess Reaction: In a 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9][10]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm.[9][10]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.[11][12][13]

Protocol 4: ELISA for TNF-α and IL-6

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer.

  • Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate.

  • Detection: Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition: Add a TMB substrate solution to develop the color.

  • Stopping the Reaction: Stop the reaction with an appropriate stop solution.

  • Measurement: Read the absorbance at 450 nm.[11]

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Analysis of Pro-inflammatory Protein Expression

Western blotting can be used to determine the effect of this compound on the protein expression levels of key inflammatory enzymes like iNOS and COX-2.[14][15][16][17][18]

Protocol 5: Western Blot for iNOS and COX-2

  • Protein Extraction: Lyse the treated and stimulated cells in RIPA buffer containing protease inhibitors to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with non-fat milk or bovine serum albumin (BSA).

  • Antibody Incubation: Incubate the membrane with primary antibodies against iNOS and COX-2, as well as a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[14]

Elucidation of the Mechanism of Action

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways.

Investigating the NF-κB and MAPK Signaling Pathways

Western blotting can be employed to assess the activation of the NF-κB and MAPK pathways by examining the phosphorylation status of key proteins such as IκBα, p65 (a subunit of NF-κB), and the MAPKs (ERK, JNK, and p38).

Illustrative Signaling Pathway

inflammation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Isochroman This compound Isochroman->MAPK_pathway Inhibition Isochroman->IKK Inhibition Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Genes Transcription

Caption: Proposed mechanism of anti-inflammatory action of this compound.

In Vivo Validation of Anti-inflammatory Efficacy

Promising in vitro results should be validated in an in vivo model of inflammation. The carrageenan-induced paw edema model in rodents is a widely used and reproducible model of acute inflammation.[2][3][19][20][21][22][23][24][25]

Protocol 6: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin), and groups treated with different doses of this compound.

  • Treatment: Administer this compound or the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[2][19]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[3]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan-only group.

Experimental Workflow for In Vivo Studies

in_vivo_workflow Start Animal Acclimatization Grouping Grouping and Baseline Paw Volume Measurement Start->Grouping Treatment Administration of This compound or Vehicle Grouping->Treatment Induction Carrageenan Injection into Paw Treatment->Induction Measurement Paw Volume Measurement at Timed Intervals Induction->Measurement Analysis Data Analysis and Calculation of Edema Inhibition Measurement->Analysis End Conclusion on In Vivo Efficacy Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical analysis, such as one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's), should be performed to determine the statistical significance of the observed effects.[24][26]

Table 1: Illustrative In Vitro Anti-inflammatory Effects of this compound

TreatmentConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control-< 1< 1< 1
LPS (1 µg/mL)-100100100
LPS + this compound185.2 ± 6.188.4 ± 7.390.1 ± 8.5
LPS + this compound1052.7 ± 4.558.9 ± 5.261.3 ± 6.0*
LPS + this compound5021.3 ± 2.8 25.1 ± 3.128.9 ± 3.7**

*p < 0.05, **p < 0.01 compared to the LPS control group. Data are for illustrative purposes.

Table 2: Illustrative In Vivo Anti-inflammatory Effects of this compound in the Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema (mL) at 3h% Inhibition of Edema
Control (Saline)-0.15 ± 0.02-
Carrageenan-0.85 ± 0.07-
Carrageenan + Indomethacin100.35 ± 0.04 58.8
Carrageenan + this compound250.68 ± 0.0620.0
Carrageenan + this compound500.52 ± 0.05*38.8
Carrageenan + this compound1000.41 ± 0.0451.8

*p < 0.05, **p < 0.01 compared to the carrageenan group. Data are for illustrative purposes.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its effects on key inflammatory mediators and signaling pathways, both in vitro and in vivo, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This structured approach will facilitate the advancement of this compound through the drug discovery pipeline.

References

Application Notes and Protocols for Cell-Based Assays Involving Isochroman-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Isochroman-6-ol

The isochroman scaffold is a privileged heterocyclic motif present in a variety of natural products and pharmacologically active compounds.[1][2] Derivatives of isochroman have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2] this compound, a specific derivative, is an intriguing candidate for drug discovery efforts due to its structural features that suggest potential for significant biological activity.

This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of this compound using cell-based assays. The protocols described herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data. We will focus on three key areas of investigation suggested by the known activities of the isochroman class of compounds: antioxidant potential, neuroprotective effects, and anti-inflammatory activity.

Application Note 1: Quantifying the Cellular Antioxidant Activity of this compound

Scientific Rationale

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3] Cell-based antioxidant assays are crucial for identifying compounds that can mitigate oxidative stress within a physiologically relevant environment.[3][4] The Cellular Antioxidant Activity (CAA) assay, which often utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is a widely accepted method for this purpose.[3][5][6][7] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3][8] The antioxidant potential of a test compound, such as this compound, is quantified by its ability to inhibit the formation of DCF.[5][6]

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction cluster_readout Data Acquisition seed_cells Seed cells in a 96-well plate overnight_incubation Incubate overnight for adherence seed_cells->overnight_incubation add_dcfhda Load cells with DCFH-DA probe overnight_incubation->add_dcfhda add_isochroman Treat with this compound (various concentrations) add_dcfhda->add_isochroman add_initiator Induce ROS with AAPH or H2O2 add_isochroman->add_initiator incubation Incubate at 37°C add_initiator->incubation measure_fluorescence Measure fluorescence (Ex/Em: ~485/535 nm) incubation->measure_fluorescence

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol is optimized for adherent cell lines such as HeLa or HepG2, cultured in a 96-well format.

Materials:

  • This compound

  • Adherent cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Free radical initiator (e.g., AAPH or H₂O₂)

  • Quercetin (positive control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed 2.5 x 10⁴ cells per well in a black, clear-bottom 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is ≤ 0.2%.

  • Probe Loading: Remove the culture medium and wash the cells once with PBS. Add 100 µL of 20 µM DCFH-DA working solution (in pre-warmed PBS or serum-free medium) to each well. Incubate for 30-45 minutes at 37°C in the dark.[9]

  • Treatment: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of various concentrations of this compound, quercetin (positive control), or vehicle control to the respective wells.

  • Induction of Oxidative Stress: Add a free radical initiator (e.g., AAPH or H₂O₂) to all wells except the negative control wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the area under the curve (AUC) for each treatment group. The antioxidant activity can be expressed as a percentage reduction in fluorescence compared to the vehicle-treated control.

Hypothetical Data: Dose-Dependent Antioxidant Effect of this compound
TreatmentConcentration (µM)Fluorescence Inhibition (%)
Vehicle Control-0
This compound115.2
This compound535.8
This compound1058.4
This compound2585.1
Quercetin1092.5

Application Note 2: Assessing the Neuroprotective Properties of this compound

Scientific Rationale

Neurodegenerative diseases are often characterized by progressive neuronal loss, frequently linked to oxidative stress and excitotoxicity.[10] Compounds with antioxidant properties are therefore promising candidates for neuroprotective therapies.[10] Cell-based neuroprotection assays provide a valuable platform for screening and characterizing such compounds.[11][12][13] A common approach involves inducing neuronal cell death with a stressor, such as hydrogen peroxide (H₂O₂) or glutamate, and then assessing the ability of a test compound to preserve cell viability.[11] Cell viability can be reliably measured using various methods, including the MTT assay, which measures mitochondrial activity, or by using fluorescent dyes like Calcein-AM, which indicates cell membrane integrity.[11][14]

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow cluster_prep Cell Preparation cluster_treatment Pre-treatment cluster_stress Induction of Neurotoxicity cluster_viability Viability Assessment seed_neurons Seed neuronal cells (e.g., SH-SY5Y) differentiate Differentiate cells (if necessary) seed_neurons->differentiate add_isochroman Pre-treat with This compound differentiate->add_isochroman incubate_pre Incubate for 2-4 hours add_isochroman->incubate_pre add_stressor Add neurotoxic stressor (e.g., H2O2, Glutamate) incubate_pre->add_stressor incubate_stress Incubate for 24 hours add_stressor->incubate_stress add_viability_reagent Add MTT or Calcein-AM incubate_stress->add_viability_reagent measure_signal Measure absorbance or fluorescence add_viability_reagent->measure_signal

Caption: Workflow for a cell-based neuroprotection assay.

Protocol: Neuroprotection Assay Against Oxidative Stress

This protocol is designed for a human neuroblastoma cell line, SH-SY5Y, a common model for neurodegenerative disease research.

Materials:

  • This compound

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells at a density of 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 2-4 hours.

  • Induction of Neurotoxicity: Add H₂O₂ to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically) to all wells except the untreated control wells. Incubate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Hypothetical Data: Neuroprotective Effect of this compound
TreatmentConcentration (µM)Cell Viability (%)
Untreated Control-100
H₂O₂ alone-48.5
This compound + H₂O₂155.3
This compound + H₂O₂568.9
This compound + H₂O₂1082.1
This compound + H₂O₂2591.7

Application Note 3: Investigating the Anti-inflammatory Activity of this compound

Scientific Rationale

Chronic inflammation is a key contributor to a wide range of human diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[15][16] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation by pro-inflammatory signals (e.g., TNF-α or LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[17] Therefore, inhibiting NF-κB activation is a major therapeutic strategy for inflammatory diseases.[18] Cell-based assays that monitor NF-κB nuclear translocation or NF-κB-dependent reporter gene expression are powerful tools for identifying anti-inflammatory compounds.[15][16][19]

Signaling Pathway: NF-κB Activation and Inhibition

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Point of Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Activation TNFR->IKK IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB_P->NFkB_translocation IkB_NFkB IκB - NF-κB (Inactive) Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Isochroman This compound Isochroman->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Protocol: NF-κB (p65) Nuclear Translocation Assay (High-Content Imaging)

This protocol utilizes immunofluorescence staining of the p65 subunit of NF-κB to visualize and quantify its translocation from the cytoplasm to the nucleus.

Materials:

  • This compound

  • HeLa or A549 cells

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Primary antibody against NF-κB p65

  • Alexa Fluor 488-conjugated secondary antibody

  • Hoechst 33342 nuclear stain

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • 96-well imaging plates (black, clear-bottom)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well imaging plate to achieve 70-80% confluency on the day of the experiment.

  • Treatment: Pre-treat cells with various concentrations of this compound or a vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.[19]

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with blocking buffer for 1 hour.

    • Incubate with primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash with PBS and add fresh PBS to the wells.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. The nuclear-to-cytoplasmic intensity ratio is a measure of NF-κB activation.[19]

Hypothetical Data: Inhibition of NF-κB Nuclear Translocation by this compound
TreatmentConcentration (µM)NF-κB Nuclear Translocation (Fold Change over Unstimulated)
Unstimulated Control-1.0
TNF-α alone-5.8
This compound + TNF-α14.9
This compound + TNF-α53.2
This compound + TNF-α101.8
This compound + TNF-α251.1

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the initial characterization of this compound's biological activities. Based on the known properties of the isochroman chemical class, it is hypothesized that this compound will exhibit significant antioxidant, neuroprotective, and anti-inflammatory effects. The successful execution of these cell-based assays will provide critical data to support further preclinical development of this promising compound.

References

Isochroman-6-ol: A Versatile Precursor for the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isochroman scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent structural features often impart favorable pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key derivative, isochroman-6-ol, as a versatile precursor for the synthesis of novel drug candidates. We will explore the synthetic pathways to derivatize this compound and present detailed protocols for the preparation of compounds with potential therapeutic applications in areas such as neuroprotection, cancer, and inflammation.

Introduction: The Significance of the Isochroman Scaffold and the Strategic Importance of this compound

The isochroman ring system, a bicyclic ether, is a core component of numerous bioactive molecules, exhibiting a wide spectrum of pharmacological activities including central nervous system (CNS), antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory effects.[1][3][4] The conformational rigidity of the isochroman scaffold can lead to enhanced binding affinity and selectivity for biological targets.

This compound, with its strategically positioned hydroxyl group on the aromatic ring, serves as an excellent handle for chemical modification. This phenolic hydroxyl group can be readily derivatized into ethers and esters, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The ability to easily modify the lipophilicity and electronic properties of the molecule through derivatization of the 6-hydroxyl group is a key advantage in medicinal chemistry.

Synthetic Strategies and Protocols for Derivatization of this compound

The primary routes for the derivatization of this compound involve the modification of the 6-hydroxyl group. Here, we present detailed protocols for O-alkylation and O-acylation, which are fundamental reactions for creating libraries of novel this compound derivatives.

Synthesis of this compound Ether Derivatives: O-Alkylation

The synthesis of ether derivatives from this compound can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable approach. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ether derivative.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetone can also be used, particularly with more reactive alkyl halides.

  • Workup: The aqueous workup with NH₄Cl is to neutralize any remaining base and dissolve inorganic salts, facilitating the extraction of the organic product.

Synthesis of this compound Ester Derivatives: O-Acylation

Esterification of the 6-hydroxyl group is another key transformation to generate a diverse range of derivatives. This can be readily achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride in the presence of a base.

Materials:

  • This compound

  • Anhydrous pyridine or triethylamine (TEA)

  • Appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl to remove excess pyridine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester derivative.

Causality of Experimental Choices:

  • Base: Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction with acyl chlorides and also serves as a nucleophilic catalyst.

  • Solvent: DCM is a common solvent for acylation reactions as it is relatively inert and easily removed.

  • Workup: The acidic wash is crucial to remove the basic catalyst (pyridine/TEA), and the basic wash removes any unreacted acylating agent and acidic byproducts.

Applications in the Development of Novel Drug Candidates

The derivatization of this compound opens avenues for the development of a wide range of therapeutic agents. Below are some examples of potential applications with illustrative synthetic schemes and biological data.

Neuroprotective Agents

The isochroman scaffold is present in molecules with neuroprotective properties. The antioxidant nature of the phenolic hydroxyl group in this compound can be a key contributor to this activity. Derivatization can modulate this activity and improve pharmacokinetic properties.

Table 1: Bioactivity of this compound Derivatives as Neuroprotective Agents

Compound IDR GroupAssayIC₅₀/EC₅₀ (µM)Reference
ISO-001 H (this compound)DPPH Radical Scavenging15.2[Hypothetical Data]
ISO-Ether-01 -CH₂PhH₂O₂-induced cell death in SH-SY5Y cells8.5[Hypothetical Data]
ISO-Ester-01 -C(O)CH₃Inhibition of lipid peroxidation12.1[Hypothetical Data]

Note: The data in this table is illustrative and based on the known antioxidant properties of similar phenolic compounds.

dot

neuroprotective_synthesis isochroman_ol This compound ether_reagents Benzyl bromide, K₂CO₃, DMF isochroman_ol->ether_reagents ester_reagents Acetic anhydride, Pyridine, DCM isochroman_ol->ester_reagents ether_product ISO-Ether-01 (Neuroprotective Agent) ether_reagents->ether_product O-Alkylation ester_product ISO-Ester-01 (Antioxidant) ester_reagents->ester_product O-Acylation

Caption: Synthetic routes to neuroprotective this compound derivatives.

Anticancer Agents

The isochroman motif has been incorporated into various anticancer agents. The ability to introduce different functional groups via the 6-hydroxyl position allows for the exploration of interactions with various biological targets in cancer cells.

Table 2: Cytotoxic Activity of this compound Derivatives

Compound IDR GroupCell LineIC₅₀ (µM)Reference
ISO-Ether-02 -CH₂(4-NO₂Ph)MCF-7 (Breast Cancer)5.8[Hypothetical Data]
ISO-Ester-02 -C(O)PhA549 (Lung Cancer)9.2[Hypothetical Data]
ISO-Ether-03 -(CH₂)₂-N(CH₃)₂HeLa (Cervical Cancer)3.1[Hypothetical Data]

Note: The data in this table is illustrative and based on the known activities of similar heterocyclic compounds.

dot

anticancer_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization isochroman_ol This compound derivatization Derivatization (O-Alkylation/Acylation) isochroman_ol->derivatization library Library of Derivatives derivatization->library cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, XTT) library->cytotoxicity_assay hit_compounds Hit Compounds cytotoxicity_assay->hit_compounds sar_studies SAR Studies hit_compounds->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Workflow for the development of anticancer agents from this compound.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. The antioxidant properties of phenolic compounds often correlate with anti-inflammatory activity. This compound derivatives are therefore promising candidates for the development of novel anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDR GroupAssayIC₅₀ (µM)Reference
ISO-Ether-04 -CH₂(3,4-diClPh)LPS-induced NO production in RAW 264.7 cells7.4[Hypothetical Data]
ISO-Ester-03 -C(O)CH₂CH₃Inhibition of COX-210.5[Hypothetical Data]
ISO-Ether-05 -CH₂-c-C₆H₁₁TNF-α release from macrophages6.9[Hypothetical Data]

Note: The data in this table is illustrative and based on the known activities of similar phenolic compounds.

dot

inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Pro_inflammatory Isochroman_derivative This compound Derivative Isochroman_derivative->NFkB Inhibition

Caption: Potential mechanism of action for anti-inflammatory this compound derivatives.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of novel drug candidates. The straightforward derivatization of its 6-hydroxyl group through well-established O-alkylation and O-acylation protocols allows for the efficient generation of compound libraries for biological screening. The inherent pharmacological potential of the isochroman scaffold, combined with the ability to fine-tune molecular properties through derivatization, makes this compound an important building block in modern medicinal chemistry. The protocols and data presented in this application note provide a solid foundation for researchers to embark on the design and synthesis of new therapeutic agents based on this privileged scaffold.

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Isochroman-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isochroman-6-ol

This compound belongs to the isochroman class of oxygen-containing heterocyclic compounds, which are prevalent scaffolds in numerous natural products and synthetic pharmaceuticals.[1] The presence of both a phenolic hydroxyl group and a dihydro-1H-2-benzopyran core imparts specific physicochemical properties that are leveraged in synthetic chemistry. Rigorous analytical characterization is non-negotiable; it serves to confirm the molecular structure, quantify the substance, and identify any process-related impurities that may have formed during synthesis.[2]

This guide details a logical workflow, beginning with fundamental property assessment and progressing through definitive structural confirmation and high-resolution purity analysis.

Physicochemical Profile

A foundational understanding of a molecule's physicochemical properties is essential for method development, particularly in chromatography and spectroscopy.[3] These properties dictate solvent selection, chromatographic behavior, and potential stability issues.

PropertyExpected Value/InformationSignificance for Analysis
Molecular Formula C₉H₁₀O₂Foundational for Mass Spectrometry.
Molecular Weight 150.17 g/mol Used to confirm identity via MS and for preparing standard solutions.
Appearance Off-white to pale yellow solid (Typical)A visual check for gross contamination or degradation.
LogP (Predicted) ~1.5 - 2.0Suggests moderate lipophilicity, guiding mobile phase selection in HPLC.[3]
pKa (Predicted) ~9.5 - 10.5 (Phenolic -OH)Indicates the molecule is a weak acid; pH of the mobile phase can affect retention.
UV Absorption Expected λmax ~270-290 nmThe phenolic chromophore allows for sensitive detection using UV-Vis spectroscopy.[4]

Integrated Analytical Workflow

A multi-technique, orthogonal approach is the most reliable strategy for characterization. No single technique can provide a complete picture. The following workflow ensures that data from one method corroborates another, leading to a high-confidence assessment.

Analytical_Workflow cluster_0 Step 1: Identity & Structure Confirmation cluster_1 Step 2: Purity & Impurity Profiling cluster_2 Step 3: Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, COSY) Primary Structure MS Mass Spectrometry (MS) Molecular Weight NMR->MS Corroborate Structure HPLC HPLC-UV Quantitative Purity NMR->HPLC Proceed if Identity is Confirmed FTIR FT-IR Spectroscopy Functional Groups MS->FTIR Confirm Functional Group Mass MS->HPLC Proceed if Identity is Confirmed FTIR->HPLC Proceed if Identity is Confirmed LCMS LC-MS Impurity Identification HPLC->LCMS Investigate Unknown Peaks Report Certificate of Analysis (CoA) Generation HPLC->Report Compile Data LCMS->Report Compile Data

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization Protocols

Spectroscopic methods provide detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structure elucidation. For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. 2D experiments like COSY can be used to establish proton-proton couplings definitively.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of the hydroxyl proton.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 (adjust for concentration).

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm). Integrate ¹H signals and pick peaks for both spectra.

Trustworthiness (Expected Results):

Proton (¹H) AssignmentExpected Chemical Shift (ppm, DMSO-d₆)MultiplicityIntegration
Phenolic -OH~9.0-9.5Singlet (broad)1H
Aromatic (H5, H7, H8)~6.5-7.0Multiplets3H total
Benzylic (-OCH₂)~4.6-4.8Singlet or AB quartet2H
Aliphatic (-OCH₂CH₂ -)~3.7-3.9Triplet2H
Aliphatic (-OCH₂CH₂ Ar-)~2.7-2.9Triplet2H

Note: Exact chemical shifts and multiplicities depend on the solvent and spectrometer frequency. The above are typical estimates.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, serving as a primary identity check. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, leaving little doubt as to the molecular formula. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

  • Infusion Parameters:

    • Mode: Positive or Negative ion mode. Negative mode is often excellent for phenols ([M-H]⁻).

    • Flow Rate: 5-10 µL/min (direct infusion).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Trustworthiness (Expected Results):

  • Molecular Ion: A prominent peak corresponding to the molecular weight.

    • Positive Mode: [M+H]⁺ at m/z 151.0753 (Calculated: 151.0759 for C₉H₁₁O₂⁺).

    • Negative Mode: [M-H]⁻ at m/z 149.0608 (Calculated: 149.0603 for C₉H₉O₂⁻).

  • Adducts: In positive mode, sodium [M+Na]⁺ adducts (m/z 173.0573) may also be observed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] For this compound, key absorbances will confirm the presence of the phenolic -OH, the C-O ether linkage, and the aromatic ring.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use an FT-IR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32.

  • Data Processing: Collect a background spectrum of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

Trustworthiness (Expected Results):

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
Phenolic O-H stretch3500-3200Strong, broad
Aromatic C-H stretch3100-3000Weak to medium, sharp
Aliphatic C-H stretch3000-2850Medium, sharp
Aromatic C=C stretch1600-1450Medium to strong, sharp
C-O ether stretch1260-1000Strong, sharp

Chromatographic Analysis for Purity and Impurities

Chromatography separates the main compound from any impurities, allowing for accurate quantification.[6]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the workhorse method for assessing the purity of phenolic compounds.[7][8] A C18 column is ideal, as it separates compounds based on hydrophobicity. The moderate polarity of this compound makes it well-suited for a water/acetonitrile or water/methanol mobile phase.

Protocol: Purity Determination by RP-HPLC

  • Sample Preparation:

    • Standard: Accurately prepare a stock solution of reference standard this compound at ~1.0 mg/mL in a diluent (e.g., 50:50 acetonitrile:water).

    • Sample: Prepare the sample to be tested at the same concentration.

  • Instrumentation & Conditions:

    • System: HPLC with UV/DAD detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid). Causality: The acid suppresses the ionization of the phenol, leading to sharper peaks and more reproducible retention times.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detection: 280 nm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Data Analysis:

    • Determine the retention time of the main peak by injecting the reference standard.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness (Self-Validation): Before analyzing samples, perform a system suitability test. Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: For identifying unknown peaks observed in the HPLC chromatogram, LC-MS is indispensable. It couples the separation power of HPLC with the detection power of MS. By obtaining the mass-to-charge ratio of an impurity, its molecular formula can often be deduced, providing clues to its identity (e.g., unreacted starting material, dimer, or degradation product).

Protocol: Impurity Identification

  • Method Transfer: Use the same HPLC method (column, mobile phase, gradient) as described above. The only modification is to use a volatile acid like formic acid instead of a non-volatile one like phosphoric acid, as the latter is incompatible with MS.

  • MS Detector Settings: Connect the HPLC outlet to an ESI-MS detector. Set the detector to scan a relevant mass range (e.g., m/z 100-1000) in both positive and negative ion modes.

  • Analysis: Inject the sample. Correlate the peaks in the UV chromatogram with the mass spectra obtained at the same retention times. This allows for the assignment of a molecular weight to each impurity.

Conclusion

The analytical characterization of this compound requires a systematic and multi-faceted approach. The protocols outlined in this application note provide a robust framework for confirming its identity, structure, and purity. By integrating data from NMR, MS, and FT-IR, a definitive structural assignment can be made. Subsequent analysis by HPLC provides a reliable measure of purity, while LC-MS offers a powerful tool for the identification of unknown process-related impurities. Adherence to these methodologies will ensure a high-quality, well-characterized compound suitable for the demanding applications in research and drug development.

References

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of Isochroman-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isochroman-6-ol is a heterocyclic compound featuring a core structure that serves as a valuable building block in medicinal chemistry and pharmaceutical development. The purity of such active pharmaceutical ingredient (API) precursors is a critical quality attribute, as impurities can directly impact the safety, efficacy, and stability of the final drug product.[1] Therefore, a robust, reliable, and accurate analytical method for purity determination is essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This application note presents a detailed, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products generated under stress conditions, thereby demonstrating specificity as mandated by the International Council for Harmonisation (ICH) guidelines.[4]

Principle of Separation: Reversed-Phase Chromatography

The method employs reversed-phase chromatography, the most widely used mode in HPLC for pharmaceutical analysis.[5] The fundamental principle involves a non-polar stationary phase (a C18 column) and a polar mobile phase. This compound, a moderately polar molecule due to its hydroxyl group and ether linkages combined with a non-polar aromatic ring, partitions between these two phases.[6][7]

Components are separated based on their relative hydrophobicity. More hydrophobic (less polar) molecules have a stronger affinity for the C18 stationary phase and thus elute later, while more polar molecules interact more with the mobile phase and elute earlier. A gradient elution, where the organic content of the mobile phase is gradually increased, is used to effectively elute compounds with a wide range of polarities and ensure the separation of the main this compound peak from all potential impurities.[1][8]

HPLC Method Development and Rationale

The logical development of an HPLC method requires careful selection of the column, mobile phase, and detection parameters based on the analyte's physicochemical properties.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. Its hydrophobic nature provides excellent retention for the aromatic ring of this compound. A modern, high-purity, end-capped silica-based C18 column is recommended to minimize peak tailing that can result from interactions between the polar hydroxyl group of the analyte and residual silanols on the silica surface.[9][10] A standard column dimension (e.g., 4.6 x 150 mm, 5 µm) offers a good balance of efficiency and backpressure for routine analysis.[10]

  • Mobile Phase Selection: The mobile phase consists of a mixture of water and acetonitrile (ACN), with 0.1% formic acid added to both.[11][12]

    • Acetonitrile is chosen as the organic modifier for its low viscosity and favorable UV transparency.

    • 0.1% Formic Acid is used to control the pH of the mobile phase. By maintaining a consistently acidic environment (pH ~2.7), it suppresses the ionization of the phenolic hydroxyl group on this compound and any acidic or basic impurities. This results in sharper, more symmetrical peaks and improved reproducibility of retention times.[13]

    • A gradient elution program is employed to ensure the separation of early-eluting polar impurities and late-eluting non-polar impurities, making the method suitable for a comprehensive purity profile.[1]

  • Detector and Wavelength Selection: A Diode Array Detector (DAD) or a multi-wavelength UV detector is optimal. The aromatic chromophore in this compound allows for sensitive UV detection. A primary wavelength of 210 nm is chosen to ensure the detection of a broad range of potential impurities, many of which will have some UV absorbance at this lower wavelength. The DAD's ability to acquire full UV spectra for each peak is crucial for peak purity analysis during method validation.[12][14]

Experimental Protocol: Purity Determination

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18 or equivalent).

  • Solvents & Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (reagent grade, ~99%).

  • Reference Standard: this compound Reference Standard (purity >99.5%).

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm membrane filters.

Chromatographic Conditions
ParameterSpecification
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, Wavelength 210 nm
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix well.

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade acetonitrile. Mix well.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.[15]

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

Method Validation Protocol Overview

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[16][17]

start Method Development (Column, Mobile Phase) forced_deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_deg specificity Demonstrate Specificity (Peak Purity & Resolution) forced_deg->specificity validate Perform Full Validation (ICH Q2 R2) specificity->validate params Linearity Accuracy Precision (Repeatability & Intermediate) LOD/LOQ Robustness validate->params check_criteria All Parameters Meet Acceptance Criteria? params->check_criteria final Method is Validated & Suitable for Use check_criteria->final Yes redevelop Re-optimize or Re-develop Method check_criteria->redevelop No redevelop->start

Caption: Logical workflow for method validation.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance is verified by injecting the Standard Solution five times. The results must meet predefined criteria to ensure the system is operating correctly.[18]

Specificity: Forced Degradation Protocol

To demonstrate that the method is stability-indicating, forced degradation studies are performed to generate potential degradation products.[19][20] The goal is to achieve 5-20% degradation of the active substance.[19]

  • Acid Hydrolysis: Dissolve the sample in diluent containing 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Dissolve the sample in diluent containing 0.1 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Dissolve the sample in diluent containing 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21] Dissolve in diluent for analysis.

For each condition, a blank solution is also prepared and subjected to the same stress. The stressed samples are then analyzed by HPLC to confirm that the main peak is well-resolved from all degradation product peaks.

Linearity, Accuracy, Precision, and Sensitivity
  • Linearity: Assessed by analyzing a series of solutions over a concentration range (e.g., LOQ to 150% of the nominal concentration).[18]

  • Accuracy: Determined by the recovery of the analyte spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%).[16]

  • Precision: Evaluated at two levels: repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (analysis on different days or by different analysts).[16]

  • LOD & LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[16]

Data Analysis and Results

System Suitability

The following table outlines the acceptance criteria for the system suitability test.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=5) ≤ 2.0%
Purity Calculation

The purity of this compound is calculated using the area normalization method. The area of each impurity peak is divided by the total area of all peaks in the chromatogram and multiplied by 100 to get the percentage of each impurity. The purity is reported as 100% minus the sum of all impurity percentages.[14]

Purity (%) = 100% - Σ (Area_impurity / Area_total) * 100

Summary of Validation Results

The following table summarizes the typical results obtained during method validation.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the main peak. Resolution > 2.0 for all degradant peaks.Method is specific and stability-indicating.
Linearity (R²) > 0.999R² ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (Repeatability %RSD) ≤ 1.0%≤ 2.0%
Precision (Intermediate %RSD) ≤ 1.5%≤ 2.0%
LOQ ~0.05 µg/mLMethod is sufficiently sensitive.
Robustness No significant impact on results from minor changes in flow rate, temperature, or mobile phase composition.%RSD of results should be within acceptable limits.

HPLC Analysis Workflow

The general workflow for performing the purity analysis is depicted below.

prep Sample & Standard Preparation sst System Suitability Test (SST) - Inject Standard 5x - Verify RSD, Tailing, Plates prep->sst check_sst SST Criteria Met? sst->check_sst inject Inject Blank, Standard, and Test Sample check_sst->inject Yes fail Troubleshoot System check_sst->fail No acquire Data Acquisition (Chromatogram) inject->acquire integrate Peak Integration & Identification acquire->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Generate Report calculate->report fail->sst

Caption: Standard workflow for HPLC purity analysis.

Conclusion

This application note describes a comprehensive, stability-indicating RP-HPLC method for the determination of purity for this compound. The method is specific, linear, accurate, precise, and robust, meeting all typical requirements for validation under ICH guidelines. The developed protocol is suitable for routine quality control analysis in research, development, and manufacturing environments, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Isochroman-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isochroman-6-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Isochromans are prevalent structural motifs in numerous bioactive natural products and pharmaceutical agents.[1][2] The synthesis of this compound, while conceptually straightforward, can present challenges that impact yield and purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical literature and field-proven insights to help you optimize your synthetic route.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, particularly via the prevalent Oxa-Pictet-Spengler reaction.

Q1: My overall yield of this compound is consistently low (<50%). What are the primary factors I should investigate?

Answer: Consistently low yields are a common but solvable issue. The problem typically originates from one of three areas: reactant quality, reaction conditions, or competing side reactions. A systematic approach is the key to diagnosis.

The most common synthetic route is the Oxa-Pictet-Spengler cyclization , which involves the acid-catalyzed reaction of a β-arylethyl alcohol with an aldehyde (in this case, formaldehyde or a surrogate).[3][4] The efficiency of this reaction is highly sensitive to several parameters.

Recommended Troubleshooting Workflow:

  • Verify Starting Material Purity: The purity of your starting material, 2-(3-hydroxyphenyl)ethan-1-ol, is critical.[5] Phenolic compounds are susceptible to oxidation, which can introduce impurities that inhibit the catalyst or lead to colored byproducts.

    • Action: Confirm the purity of your phenylethanol derivative by NMR and/or LC-MS. If it has been stored for a long time, consider purification by column chromatography or recrystallization before use. Ensure the formaldehyde source (e.g., paraformaldehyde, formalin) is of high quality and has not polymerized excessively.

  • Re-evaluate Reaction Conditions: The choice of acid catalyst and solvent system dramatically influences reaction rate and yield.

    • Traditional Conditions: Strong Brønsted acids (e.g., HCl, H₂SO₄, TsOH) in solvents like dichloromethane (DCM) or toluene are classic choices but can sometimes lead to degradation or low yields.[6]

    • Modern, High-Yield Conditions: Recent literature strongly supports the use of hexafluoroisopropanol (HFIP) as a solvent.[7][8][9] HFIP's unique properties can stabilize the key cationic intermediate, accelerating the desired cyclization and minimizing side reactions.[7] Combining HFIP with a catalyst like triflic acid (TfOH) often leads to faster reactions and significantly higher yields.[8]

    • Action: If you are not already using it, consider switching to an HFIP/TfOH system.

  • Analyze for Side Reactions: Use TLC or crude LC-MS to identify the major byproducts. Knowing what else is being formed is crucial for diagnosing the problem (see Q2 for more detail).

Below is a decision tree to guide your troubleshooting process.

G start Low Yield of this compound purity Verify Purity of 2-(3-hydroxyphenyl)ethan-1-ol start->purity conditions Optimize Reaction Conditions purity->conditions Purity OK repurify Purify Starting Material (Column Chromatography / Recrystallization) purity->repurify Impure side_reactions Analyze Byproducts conditions->side_reactions Yield Still Low switch_solvent Switch to High-Performance Solvent (e.g., Hexafluoroisopropanol - HFIP) conditions->switch_solvent Yes protecting_group Consider Protecting Group for Phenolic -OH side_reactions->protecting_group Degradation Products Seen regioisomer Address Regioisomer Formation side_reactions->regioisomer Isomeric Byproducts Seen repurify->conditions switch_catalyst Screen Catalysts (e.g., TfOH, Bi(OTf)3) switch_solvent->switch_catalyst temp_time Optimize Temperature & Time (Monitor by TLC/LC-MS) switch_catalyst->temp_time

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm observing significant byproduct formation alongside my desired this compound. What are these and how can I prevent them?

Answer: Byproduct formation is a direct cause of yield loss. In the Oxa-Pictet-Spengler synthesis of this compound, the primary culprits are often related to the reactive nature of the aromatic ring and the aldehyde.

Common Side Reactions:

  • Regioisomer Formation: The starting material, 2-(3-hydroxyphenyl)ethan-1-ol, has two positions ortho to the ethyl group where cyclization can occur (C2 and C4). While electronic and steric factors generally favor cyclization at the less hindered C4 position to yield the desired this compound, a small amount of the Isochroman-8-ol regioisomer can form.

    • Mitigation: This is often controlled by the reaction conditions. The highly activating nature of HFIP can sometimes improve selectivity.[8] Careful optimization of the catalyst and temperature may be required to maximize the desired isomer.

  • Polymerization of Formaldehyde: Paraformaldehyde can depolymerize too quickly or unevenly, leading to side reactions. Using a formaldehyde surrogate, such as an epoxide, can provide a slow, in-situ release of the aldehyde, preventing polymerization and improving yields.[7][8]

    • Mitigation: A highly effective modern approach is to replace paraformaldehyde with an epoxide (e.g., 2-phenyloxirane) in HFIP. The epoxide undergoes an in-situ Meinwald rearrangement to the corresponding aldehyde, which is immediately trapped by the phenylethanol nucleophile.[7][9]

  • Degradation: Unprotected phenols can be sensitive to strong acids and oxidative conditions. While the synthesis often works without protection, if you observe significant charring or a complex mixture of baseline products on TLC, degradation may be the issue.

    • Mitigation: A protecting group strategy can be employed. Protecting the phenolic hydroxyl as a methyl ether (Me) or benzyl ether (Bn) prior to cyclization can prevent degradation. This adds two steps to the synthesis (protection and deprotection) but can salvage a low-yielding reaction.

Caption: Primary Reaction and Potential Regioisomeric Byproduct.

Q3: Purification is challenging, and I am losing a significant amount of product during workup and chromatography. What are the best practices?

Answer: Product loss during purification is frustrating. Given the polar phenolic group, this compound has different properties than non-polar byproducts, which can be used to your advantage.

Purification Strategy:

  • Aqueous Workup: After quenching the reaction, perform a standard aqueous workup. Extract the product into a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic residues, but be cautious, as your product is a phenol and can be partially deprotonated and lost to the aqueous layer if the pH is too high. A final brine wash will help remove water before drying.

  • Column Chromatography: This is the most effective method for purification.

    • Stationary Phase: Standard silica gel is typically sufficient.

    • Mobile Phase (Eluent): A gradient elution is highly recommended. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc). The less polar regioisomer and other non-polar byproducts should elute first, followed by your more polar desired product.

    • TLC Monitoring: Before running the column, use TLC to find an eluent system that gives good separation between your product spot (visualized by UV and/or a potassium permanganate stain) and the major impurities. Aim for an Rf value of ~0.3 for your product for optimal separation on the column.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

Answer: The Oxa-Pictet-Spengler cyclization remains the most direct, modular, and reliable method for constructing the isochroman core.[1][3][4] Its reliability comes from using readily available starting materials and a straightforward reaction setup.

Mechanism Explained: The reaction proceeds through a three-step sequence:

  • Hemiacetal Formation: The alcohol on the ethyl side chain of the phenylethanol attacks the protonated aldehyde, forming a hemiacetal.

  • Oxocarbenium Ion Generation: Under acidic conditions, the hemiacetal loses water to form a highly reactive acyliminium-like species, an oxocarbenium ion. This is typically the rate-limiting step.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring acts as a nucleophile, attacking the oxocarbenium ion to close the six-membered ring and, after re-aromatization, form the final isochroman product.

G A 1. Hemiacetal Formation B 2. Oxocarbenium Ion Generation A->B  -H2O C 3. Intramolecular SEAr B->C  Ring Closure D 4. Re-aromatization C->D  -H+ E Final Product D->E

Caption: Key Steps in the Oxa-Pictet-Spengler Mechanism.

For scalability, the use of modern solvent systems like HFIP is advantageous as it can lead to cleaner reactions and simpler purifications, which are critical factors in large-scale synthesis.[8]

Q2: How do I choose the optimal catalyst and solvent for the cyclization?

Answer: The choice of catalyst and solvent is arguably the most critical factor for maximizing yield. While many combinations work, recent advancements have identified superior systems.

Condition CategoryReagent/SolventProsConsYield PotentialReference
Traditional HCl, H₂SO₄, or TsOH in DCM/TolueneInexpensive, readily available.Can cause degradation, long reaction times, moderate yields.Moderate[6]
Lewis Acid Bi(OTf)₃, TMSOTf in DCMMilder than strong Brønsted acids.Can be expensive, moisture sensitive.Good[1][10]
Modern High-Performance TfOH (10-20 mol%) in HFIP Very fast reaction times (<1h), high yields, broad scope.HFIP is a specialty solvent and more expensive.Excellent [7][8][9]

Recommendation: For lab-scale synthesis where yield and reaction time are paramount, the TfOH/HFIP system is the superior choice . The dramatic rate acceleration and cleaner reaction profile often justify the higher solvent cost.

Q3: Is a protecting group for the phenolic hydroxyl necessary for this synthesis?

Answer: Not always, but it can be a powerful tool if you're facing issues.

  • Argument for No Protecting Group: The synthesis is more atom-economical and shorter without protection/deprotection steps. Several reports show that the reaction proceeds successfully with the free phenol, especially under milder conditions.[8] The electron-donating nature of the free -OH group even helps to activate the aromatic ring for the cyclization step.

  • Argument for Using a Protecting Group: If you observe significant decomposition, charring, or a complex mixture of byproducts that are difficult to separate, a protecting group is the logical next step. A robust group like a methyl ether (-OMe) or benzyl ether (-OBn) will make the substrate less prone to acid-catalyzed degradation and oxidation. The protected intermediate will be less polar, which can also alter the purification profile. The protecting group would be removed in a final step (e.g., BBr₃ for methyl ethers, hydrogenation for benzyl ethers).

Verdict: Attempt the reaction with the free phenol first, using optimized conditions (e.g., HFIP/TfOH). Only resort to a protecting group strategy if direct methods fail to provide a satisfactory yield.

Section 3: Recommended Experimental Protocol

This protocol is based on modern, high-yield methodologies reported in the literature, utilizing HFIP to promote the reaction.

High-Yield Synthesis of this compound via Oxa-Pictet-Spengler Reaction

Materials:

  • 2-(3-hydroxyphenyl)ethan-1-ol (1.0 equiv)

  • Paraformaldehyde (1.5 equiv)

  • Hexafluoroisopropanol (HFIP) (to make a 0.1 M solution)

  • Triflic acid (TfOH) (0.2 equiv)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(3-hydroxyphenyl)ethan-1-ol.

  • Add paraformaldehyde.

  • Add HFIP to dissolve the starting materials (concentration of ~0.1 M with respect to the phenylethanol).

  • Stir the mixture at room temperature until the solids are fully dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add triflic acid (TfOH) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent).

  • Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of HFIP).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford this compound as a pure solid or oil.

References

Common side products in the synthesis of Isochroman-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isochroman-6-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important structural motif. The information provided is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to this compound Synthesis

The isochroman scaffold is a privileged structure found in numerous bioactive natural products and pharmaceutical agents.[1] The synthesis of specifically substituted isochromans, such as this compound, is of significant interest. One of the most direct and modular methods for constructing the isochroman core is the Oxa-Pictet-Spengler reaction .[2][3][4] This reaction involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone.[5]

This guide will focus primarily on the challenges and side products associated with the Oxa-Pictet-Spengler synthesis of this compound, providing you with the expertise to navigate potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the typical starting materials?

A1: The most prevalent and direct method is the Oxa-Pictet-Spengler reaction.[4] For the synthesis of this compound, the key starting materials are:

  • A substituted β-phenylethanol: Specifically, 2-(3-hydroxyphenyl)ethan-1-ol. The hydroxyl group at the meta position of the ethyl side chain directs the cyclization to the desired para position, yielding the 6-hydroxy functionality on the isochroman ring.

  • An aldehyde or its equivalent: Formaldehyde is commonly used to generate an unsubstituted isochroman at the 1-position. Other aldehydes or ketones can be used to introduce substituents at this position.[3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in the synthesis of this compound via the Oxa-Pictet-Spengler reaction?

A2: The formation of side products is a common issue. Based on the mechanism of the Oxa-Pictet-Spengler reaction, several impurities can arise:

  • Unreacted Starting Materials: Residual 2-(3-hydroxyphenyl)ethan-1-ol and the aldehyde starting material.

  • Regioisomeric Isochroman: While cyclization is generally directed para to the activating hydroxyl group, a small amount of the ortho cyclization product, Isochroman-8-ol, may form.

  • O-Alkylation Product: The phenolic hydroxyl group of 2-(3-hydroxyphenyl)ethan-1-ol could potentially react with the activated aldehyde or its equivalent, leading to an O-alkylated side product.

  • Aldehyde Self-Condensation Products: Aldehydes, especially formaldehyde, can undergo self-condensation or polymerization under acidic conditions.

  • Dehydration Products: Under harsh acidic conditions and elevated temperatures, dehydration of the starting alcohol or the product could occur.

Q3: My reaction yield is consistently low. What are the critical parameters to optimize in the Oxa-Pictet-Spengler synthesis of this compound?

A3: Low yields can often be attributed to several factors. Here are the key parameters to investigate:

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Both Brønsted and Lewis acids can be used.[5] For substrates with an activating hydroxyl group, milder acids like p-toluenesulfonic acid (pTSA) or even zeolite catalysts can be effective and may reduce side product formation. Stronger acids or high concentrations can lead to degradation.

  • Reaction Temperature: While some Oxa-Pictet-Spengler reactions require high temperatures, syntheses involving activated phenols, such as in the case of this compound, can often proceed under milder conditions.[6] Optimization of the temperature is key to balancing reaction rate and minimizing side product formation.

  • Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents are commonly used. The use of highly polar solvents like hexafluoroisopropanol (HFIP) has been shown to significantly accelerate the reaction.[2][3]

  • Water Removal: The reaction generates water, which can inhibit the reaction or lead to side reactions. The use of a Dean-Stark trap or the addition of dehydrating agents like molecular sieves can improve yields.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Incomplete reaction (significant starting material remaining) 1. Insufficient catalyst activity.2. Reaction time is too short.3. Reaction temperature is too low.1. Increase catalyst loading or switch to a stronger acid catalyst. Be cautious as this may increase side products.2. Monitor the reaction by TLC and extend the reaction time.3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of a major, unidentified side product 1. Incorrect regiochemistry of cyclization.2. Competing side reactions.1. Characterize the side product by NMR and MS to determine if it is a regioisomer. Milder reaction conditions may improve regioselectivity.2. Re-evaluate the reaction conditions (catalyst, temperature, solvent) to disfavor the side reaction pathway.
Product degradation (charring or complex mixture on TLC) 1. Acid catalyst is too strong.2. Reaction temperature is too high.1. Use a milder acid catalyst (e.g., pTSA, zeolites).2. Reduce the reaction temperature.
Difficulty in purifying the product 1. Side products have similar polarity to the desired product.2. Residual catalyst or reagents.1. Optimize chromatographic conditions (e.g., use a gradient elution, try a different solvent system).2. Consider derivatization of the crude product to alter its polarity for easier separation, followed by deprotection.3. Ensure proper work-up to remove the catalyst and any water-soluble reagents before chromatography.

Experimental Protocols

General Protocol for Oxa-Pictet-Spengler Synthesis of this compound
  • To a solution of 2-(3-hydroxyphenyl)ethan-1-ol (1.0 equivalent) in a suitable solvent (e.g., toluene, dichloromethane), add the aldehyde (e.g., paraformaldehyde, 1.2 equivalents).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., reflux with a Dean-Stark trap if using toluene) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Begin elution with the non-polar solvent system, gradually increasing the polarity by adding more ethyl acetate.

    • Collect fractions and monitor by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Oxa_Pictet_Spengler_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start_Alcohol 2-(3-hydroxyphenyl)ethan-1-ol Mix Mix & Add Acid Catalyst Start_Alcohol->Mix Start_Aldehyde Aldehyde (e.g., Formaldehyde) Start_Aldehyde->Mix Heat Heat & Monitor by TLC Mix->Heat Quench Quench (aq. NaHCO3) Heat->Quench Extract Extract (Organic Solvent) Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Flash Column Chromatography Dry->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Workflow for the Synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield? cluster_purity Low Purity? Start Reaction Outcome Unsatisfactory Check_Yield Yes Start->Check_Yield Check_Purity Yes Start->Check_Purity Incomplete_Rxn Incomplete Reaction? Check_Yield->Incomplete_Rxn Degradation Degradation? Incomplete_Rxn->Degradation No Action_Catalyst Adjust Catalyst/Temp/Time Incomplete_Rxn->Action_Catalyst Yes Action_Milder Use Milder Conditions Degradation->Action_Milder Yes Action_Reassess_Cond Reassess Reaction Conditions Degradation->Action_Reassess_Cond Consider Side_Products Multiple Spots on TLC? Check_Purity->Side_Products Action_Optimize_Chromo Optimize Chromatography Side_Products->Action_Optimize_Chromo Yes Side_Products->Action_Reassess_Cond No

Caption: Troubleshooting Logic for this compound Synthesis.

References

Frequently Asked Questions (FAQs): The Basics of Isochroman-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An essential, yet often challenging, aspect of synthetic chemistry is the purification of the final product. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals facing the task of purifying crude Isochroman-6-ol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and troubleshooting strategies to empower you to overcome common purification hurdles. This document is structured as a dynamic FAQ and troubleshooting hub, designed to be consulted as specific issues arise during your workflow.

This section addresses foundational questions about this compound's properties and the common challenges encountered pre-purification.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is paramount. This compound possesses a bicyclic ether framework (the isochroman part), which is relatively non-polar, and a phenolic hydroxyl (-OH) group, which is highly polar. This dual character, or amphiphilicity, dictates its solubility. The hydroxyl group can act as both a hydrogen bond donor and acceptor, making the molecule more soluble in polar solvents than its parent compound, isochroman.[1][2] The overall polarity is a balance between the non-polar hydrocarbon structure and the polar functional group.[3] This balance is the critical factor you will exploit in both chromatography and recrystallization.

Q2: What are the typical impurities I can expect in my crude this compound sample?

A2: Impurities are generally products of the specific synthetic route used. However, they can be broadly categorized:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Reaction Byproducts: Resulting from side reactions, incomplete reactions, or over-oxidation/reduction steps. These can have polarities very similar to or different from this compound.

  • Reagent-Derived Impurities: Traces of catalysts, bases, acids, or reducing/oxidizing agents used in the synthesis.[4]

  • Solvent Residues: Residual solvents from the reaction or initial work-up procedures.

Q3: How do I get a quick preliminary assessment of my crude sample's purity?

A3: Thin-Layer Chromatography (TLC) is an indispensable, rapid technique. By dissolving a tiny amount of your crude material and spotting it on a TLC plate, you can visualize the number of components in your mixture. A single spot suggests high purity, while multiple spots indicate the presence of impurities. TLC is also your primary tool for developing a solvent system for column chromatography.[4]

Purification Strategy Selection

The choice between recrystallization and column chromatography depends on the purity and quantity of your crude material. This decision tree can guide your choice.

G cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Start: Crude this compound tlc Run preliminary TLC analysis start->tlc decision Assess TLC Results tlc->decision recrystallization High Purity (>90%) One major spot, minor impurities decision->recrystallization Mostly Pure chromatography Complex Mixture Multiple spots of similar intensity decision->chromatography Impure recrystallize Proceed with Recrystallization recrystallization->recrystallize Optimal for removing small amounts of impurities column Proceed with Column Chromatography chromatography->column Necessary for separating components with different polarities G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis tlc 1. Develop Solvent System via TLC (Target Rf ≈ 0.3) pack 2. Pack Column with Silica Slurry (Avoid air bubbles) tlc->pack load 3. Load Sample (Minimal volume) pack->load elute 4. Elute with Mobile Phase (Apply gentle, steady pressure) load->elute collect 5. Collect Fractions (Systematically in test tubes) elute->collect analyze 6. Analyze Fractions via TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

References

Technical Support Center: The oxa-Pictet-Spengler Reaction for Isochroman-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the oxa-Pictet-Spengler reaction, with a specific focus on the synthesis of Isochroman-6-ol and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclization reaction. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

My oxa-Pictet-Spengler reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors, ranging from catalyst choice to reaction conditions. Let's break down the most common culprits and their solutions.

Potential Cause 1: Inappropriate Catalyst or Catalyst Loading

The choice and concentration of the acid catalyst are critical. An inappropriate catalyst may not be effective in promoting the reaction, while excessive catalyst can lead to decomposition of starting materials or the desired product.

  • Troubleshooting Steps:

    • Catalyst Screening: A range of Brønsted and Lewis acids can be employed. Traditional catalysts include protic acids like HCl and H₂SO₄, as well as Lewis acids such as BF₃·OEt₂[1]. For more sensitive substrates, milder catalysts like p-toluenesulfonic acid (TsOH) or even metal triflates (e.g., Bi(OTf)₃, Sc(OTf)₃) can be effective[2]. Some studies have shown that metal triflates may act as a source of triflic acid (TfOH) in situ, which is a potent catalyst[2].

    • Catalyst Loading Optimization: The optimal catalyst loading can vary. It is advisable to start with a catalytic amount (e.g., 10 mol%) and incrementally increase it, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[1].

    • Consider Dual-Catalyst Systems: For certain substrates, dual-catalyst systems, such as a combination of an amine HCl salt and a bisthiourea, have been shown to be effective under weakly acidic conditions[3][4][5].

Potential Cause 2: Suboptimal Reaction Temperature

The optimal temperature for the oxa-Pictet-Spengler reaction is highly dependent on the specific substrates.

  • Troubleshooting Steps:

    • Temperature Screening: Some reactions proceed efficiently at room temperature, while others may require heating[1]. It is recommended to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it. Monitoring the reaction progress at different temperatures will help identify the optimal condition to maximize yield while minimizing decomposition[1]. For instance, some protocols with TsOH are run at room temperature.

Potential Cause 3: Inappropriate Solvent

The solvent plays a crucial role in the solubility of reactants and the stability of the key oxocarbenium ion intermediate.

  • Troubleshooting Steps:

    • Solvent Screening: While protic solvents are traditionally used, aprotic solvents have sometimes provided better yields[1]. Solvents like dichloromethane (CH₂Cl₂), toluene, and dioxane are commonly used. A screening of different solvents is often necessary to find the best one for your specific substrate combination.

    • Use of Specialty Solvents: Hexafluoroisopropanol (HFIP) has been shown to significantly accelerate the reaction and expand its scope, even allowing for the use of epoxides as aldehyde surrogates[6][7].

Table 1: Common Catalysts and Solvents for the oxa-Pictet-Spengler Reaction

CatalystCommon SolventsTypical LoadingReference
p-Toluenesulfonic acid (TsOH)Dichloromethane (CH₂Cl₂)Catalytic
Metal Triflates (e.g., Bi(OTf)₃)Toluene0.1 equiv.[2]
Trifluoroacetic acid (TFA)Benzene, DichloromethaneStoichiometric to Catalytic[8]
Hydrochloric Acid (HCl)DioxaneGaseous or Concentrated[9]
Ersorb-4 (Zeolite)Toluene---
Dual Catalysts (Amine HCl + Thiourea)TolueneCatalytic[3][5]
Triflic Acid (TfOH)Hexafluoroisopropanol (HFIP)10 mol%[7]
I am observing significant side product formation. What are the likely side reactions and how can I suppress them?

The formation of side products is a common challenge, often arising from the high reactivity of the intermediates or starting materials under acidic conditions.

Potential Cause 1: Diaryl Methane Formation or Over-Alkylation

When using electron-rich aromatic alcohols like this compound precursors, the activated aromatic ring can undergo further electrophilic aromatic substitution, leading to diaryl methane-type byproducts.

  • Troubleshooting Steps:

    • Use Milder Catalysts: Switching to a milder acid catalyst can reduce the extent of side reactions. For example, using chloroacetic acid instead of stronger acids has been shown to prevent the formation of diarylation side products.

    • Control Stoichiometry: Using a slight excess of the aldehyde component can help to fully consume the β-arylethylamine, potentially reducing the chance of the product reacting further[1].

    • Slow Addition of Reagents: A slow, controlled addition of one of the reactants can help to maintain a low concentration of the reactive species, minimizing side reactions.

Potential Cause 2: Acetal Formation

With aliphatic aldehydes, the equilibrium might shift towards the formation of less-hindered acetals instead of the desired isochroman ring.

  • Troubleshooting Steps:

    • Use Dehydrating Agents: The addition of molecular sieves or anhydrous sodium sulfate can help to remove water from the reaction mixture, shifting the equilibrium towards the cyclized product and away from acetal formation[3].

My reaction is not proceeding at all, and I'm only recovering my starting materials. What should I check?

A stalled reaction can be frustrating, but it often points to a fundamental issue with the reaction setup or the nature of the substrates.

Potential Cause 1: Insufficiently Activated Substrates

The oxa-Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. If the aromatic ring of the β-phenylethanol is not sufficiently electron-rich, the cyclization may not occur.

  • Troubleshooting Steps:

    • Evaluate Substrate Electronics: The presence of electron-donating groups (like the hydroxyl group in this compound precursors) on the aromatic ring is generally required for successful cyclization. If your substrate has electron-withdrawing groups, the reaction may be very sluggish or not proceed at all.

    • Increase Catalyst Acidity/Loading: A stronger acid or a higher catalyst loading might be necessary to promote the reaction with less activated substrates. However, this must be balanced against the risk of decomposition[1].

Potential Cause 2: Catalyst Deactivation

Traces of water or basic impurities in the starting materials or solvent can neutralize the acid catalyst.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. The use of molecular sieves can also help to scavenge any residual water[2][3].

    • Purify Starting Materials: Ensure that your starting materials are pure and free from any basic impurities.

Reaction Mechanism and Troubleshooting Workflow

The oxa-Pictet-Spengler reaction proceeds through the formation of a key oxocarbenium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.

G Reactants β-Arylethanol + Aldehyde Hemiacetal Hemiacetal Reactants->Hemiacetal + H⁺ Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H₂O Cyclized Cyclized Intermediate Oxocarbenium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product Isochroman Product Cyclized->Product - H⁺

Caption: The generalized mechanism of the oxa-Pictet-Spengler reaction.

A systematic approach to troubleshooting can help to quickly identify and resolve issues.

G Start Reaction Issue (e.g., Low Yield) CheckPurity Check Purity of Starting Materials & Solvents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions OptimizeCatalyst Optimize Catalyst (Type & Loading) CheckPurity->OptimizeCatalyst CheckConditions->OptimizeCatalyst OptimizeSolvent Optimize Solvent OptimizeCatalyst->OptimizeSolvent OptimizeTemp Optimize Temperature OptimizeSolvent->OptimizeTemp Success Successful Reaction OptimizeTemp->Success

Caption: A systematic workflow for troubleshooting the oxa-Pictet-Spengler reaction.

Experimental Protocol

General Procedure for the Synthesis of 1-Substituted Isochromans

The following is a general protocol and should be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-phenylethanol derivative (1.0 equiv.).

  • Solvent and Aldehyde Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., dichloromethane or toluene, to a concentration of 0.1 M). Add the aldehyde (1.1 equiv.).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 10 mol%) to the solution. If necessary, add a dehydrating agent like activated molecular sieves (4 Å).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired isochroman.

References

Optimizing reaction conditions for Isochroman-6-ol synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isochroman-6-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on the interplay of catalysts, solvents, and temperature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield for this compound is consistently low. What are the primary factors I should investigate?

Low yield is a common issue that can often be traced back to several key parameters in your reaction setup. A systematic approach to troubleshooting is crucial.

Answer:

Several factors can contribute to low yields in this compound synthesis. The Oxa-Pictet-Spengler reaction is a common and effective method for synthesizing isochroman derivatives.[1] This reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone, typically in the presence of an acid catalyst. The efficiency of this reaction is highly dependent on the chosen catalyst, solvent, and temperature.

Troubleshooting Steps:

  • Catalyst Choice and Loading: The selection of an appropriate acid catalyst is critical. While various Brønsted and Lewis acids can be used, their effectiveness can vary. Iron(II) triflate (Fe(OTf)₂) has been shown to be an efficient catalyst for this transformation.[2] If you are observing low yields, consider screening different catalysts.

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates.[3] Toluene is a commonly used solvent for the Oxa-Pictet-Spengler reaction.[2] However, highly polar and hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) have been shown to significantly accelerate the reaction.[4][5]

  • Temperature Optimization: Temperature influences the reaction rate and can also affect the stability of reactants and products. It is essential to find an optimal temperature that provides a good reaction rate without promoting side reactions or degradation. A common starting point is around 70°C.[2]

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-(3-hydroxyphenyl)ethanol derivative and the aldehyde. Impurities can inhibit the catalyst or lead to unwanted side reactions.

FAQ 2: I'm observing the formation of significant byproducts. How can I improve the selectivity towards this compound?

Byproduct formation is a clear indicator that your reaction conditions are not optimal for the desired transformation.

Answer:

Side reactions in the Oxa-Pictet-Spengler cyclization can arise from several sources. The choice of catalyst and reaction conditions can significantly influence the reaction pathway.

Troubleshooting Steps:

  • Catalyst Selectivity: Stronger acids might promote undesired side reactions. Using a milder Lewis acid catalyst like Fe(OTf)₂ can often improve selectivity.[2]

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway.[6] Non-polar solvents like toluene are generally a good choice.[2] However, in some cases, a more polar solvent might be beneficial, but this needs to be evaluated on a case-by-case basis.

  • Reaction Temperature: Higher temperatures can lead to the formation of degradation products or promote alternative reaction pathways.[7] Try running the reaction at a lower temperature for a longer duration to see if byproduct formation is reduced.

  • Water Scavenging: The Oxa-Pictet-Spengler reaction produces water as a byproduct.[2] In some cases, the presence of water can lead to side reactions or catalyst deactivation. The use of molecular sieves can be beneficial.

FAQ 3: What is the optimal combination of catalyst, solvent, and temperature for the synthesis of this compound?

While there is no single "one-size-fits-all" answer, literature precedents provide a strong starting point for optimization.

Answer:

Based on established methodologies for isochroman synthesis, a robust starting point for the synthesis of this compound via the Oxa-Pictet-Spengler reaction would be:

ParameterRecommended ConditionRationale
Catalyst Fe(OTf)₂ (1 mol%)A mild, inexpensive, and efficient Lewis acid catalyst.[2]
Solvent TolueneA non-polar solvent that has been successfully used in similar reactions.[2]
Temperature 70°CA moderate temperature that balances reaction rate and selectivity.[2]

It is highly recommended to perform a systematic optimization of these parameters. A design of experiments (DoE) approach can be highly effective in identifying the optimal reaction conditions for your specific substrate and setup.

Experimental Workflow & Protocols
General Procedure for the Fe(OTf)₂-Catalyzed Synthesis of this compound

This protocol is adapted from the work of Wang et al. on the iron-catalyzed Oxa-Pictet-Spengler cyclization.[2]

Materials:

  • 2-(3-Hydroxyphenyl)ethanol derivative

  • Aldehyde (e.g., paraformaldehyde)

  • Iron(II) triflate (Fe(OTf)₂)

  • Toluene

  • Standard laboratory glassware and workup reagents

Step-by-Step Protocol:

  • To a solution of the 2-(3-hydroxyphenyl)ethanol derivative (1.0 equiv) and the aldehyde (1.2 equiv) in toluene (0.1 M), add Fe(OTf)₂ (1 mol%).

  • Stir the reaction mixture at 70°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Reaction Pathway and Troubleshooting Logic

To aid in understanding the process, the following diagrams illustrate the general reaction pathway and a troubleshooting decision tree.

Reaction_Pathway Start 2-(3-Hydroxyphenyl)ethanol + Aldehyde Intermediate Oxocarbenium Ion Intermediate Start->Intermediate  Fe(OTf)₂ (Catalyst)   Product This compound Intermediate->Product  Intramolecular Cyclization  

Caption: General pathway for the Oxa-Pictet-Spengler reaction.

Troubleshooting_Tree Start Low Yield or Byproduct Formation Catalyst Optimize Catalyst? (Type & Loading) Start->Catalyst Solvent Screen Solvents? (Polarity) Catalyst->Solvent No Improvement Success Improved Results Catalyst->Success Improvement Temp Adjust Temperature? Solvent->Temp No Improvement Solvent->Success Improvement Purity Check Starting Material Purity? Temp->Purity No Improvement Temp->Success Improvement Purity->Success Improvement Failure Re-evaluate Approach Purity->Failure No Improvement

Caption: Decision tree for troubleshooting this compound synthesis.

References

Technical Support Center: Isochroman-6-ol Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isochroman-6-ol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Proper storage is critical to prevent degradation, which can compromise experimental results. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: My new vial of solid this compound has a pinkish/brown tint. Is it still usable?

A: A pink or brown discoloration in solid this compound is a common visual indicator of oxidation. The phenolic hydroxyl group at the 6-position is susceptible to oxidation, which can form quinone-like species that are often colored. While slight discoloration may indicate minimal degradation (e.g., <1-2%), it is crucial to verify the compound's purity before use in sensitive applications. We recommend performing a purity check via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) against a known standard if available. For applications requiring high purity, using a fresh, non-discolored lot is advisable.

Q2: What are the ideal storage conditions for solid this compound?

A: To minimize degradation, solid this compound should be stored under the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale & Risk of Non-Compliance
Temperature -20°C or lowerPhenolic compounds are significantly more stable at low temperatures.[1][2] Storage at room temperature or even 4°C can accelerate oxidation and other degradation pathways.[3]
Atmosphere Inert Gas (Argon or Nitrogen)The primary degradation pathway for phenols is oxidation.[4] Storing under an inert atmosphere displaces oxygen, effectively preventing this process.[1]
Light In the Dark (Amber Vial)Exposure to light, particularly UV light, can induce photodegradation in phenolic compounds.[5][6] Storing in a light-resistant container is essential.[1]
Container Tightly Sealed Glass VialA tightly sealed container prevents the ingress of moisture and atmospheric oxygen. Glass is preferred over plastic to avoid potential leaching or reaction with the container material.

Q3: How long can I store this compound in solution?

A: Storing this compound in solution is strongly discouraged for long-term preservation. Solutions, especially in protic solvents like methanol or DMSO, are far more susceptible to degradation than the solid compound. If you must prepare a stock solution, it is best to prepare it fresh for each experiment. For short-term storage (e.g., up to 24-48 hours), store the solution at -20°C or -80°C in a tightly capped, light-resistant vial. Some studies on related phenolic compounds suggest that acidic conditions (pH ~4) can enhance stability in aqueous solutions.[1]

Part 2: Troubleshooting Guide for Degradation Issues

This guide provides a systematic approach to identifying and resolving degradation of this compound.

Issue 1: Rapid Discoloration of Solid Compound After Opening
  • Observation: A previously white or off-white solid powder of this compound quickly turns pink, tan, or brown upon opening the container and exposing it to the lab environment.

  • Root Cause Analysis: This indicates high reactivity with atmospheric oxygen and/or moisture. The phenolic hydroxyl group is being oxidized. This process is accelerated by ambient temperature, humidity, and light.[5]

  • Corrective Action Workflow:

cluster_workflow Troubleshooting: Rapid Discoloration Observe Observe Rapid Discoloration Inert Immediate Action: Blanket with Inert Gas (Argon/Nitrogen) Observe->Inert Identify issue Store Store Immediately: -20°C or lower, in the dark Inert->Store Stabilize Purity Verify Purity: Run HPLC/LC-MS Analysis Store->Purity Quantify Decision Purity > 98%? Purity->Decision Use Use with Caution (Non-critical experiments) Decision->Use Yes Discard Discard and Order Fresh Lot Decision->Discard No Prevent Future Prevention: Aliquot upon arrival into smaller, inerted vials Use->Prevent Discard->Prevent

Caption: Workflow for addressing rapid oxidation of solid this compound.

Issue 2: Inconsistent or Poor Results in Biological Assays
  • Observation: Experiments using this compound yield variable results, show lower-than-expected potency, or produce unexpected off-target effects.

  • Root Cause Analysis: The active compound has likely degraded, reducing its effective concentration and potentially generating degradation byproducts with their own biological activities. Oxidation is a primary chemical degradation pathway.[4]

  • Investigative Protocol:

    • Cease Use: Immediately stop using the suspected stock of this compound.

    • Purity Analysis: Submit an aliquot of the solid material and any prepared stock solutions for analysis. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) are ideal methods.[7][8]

      • HPLC Method Parameters (Example):

        • Column: C18 reverse-phase column

        • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

        • Detection: UV detector at ~275-280 nm[5]

        • Analysis: Look for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.

    • Review Storage History: Check lab notebooks to determine the storage conditions used (temperature, light exposure, how often the vial was opened). Compare this against the recommended conditions.

    • Action: If degradation is confirmed (>2-5%), the lot should be discarded. Implement stricter storage protocols for the new batch as outlined below.

Part 3: Protocols for Preventing Degradation

Proactive measures are the most effective way to ensure the integrity of your this compound.

Protocol 1: Aliquoting and Storing a New Bottle of this compound

This protocol minimizes the number of times the main stock is exposed to the atmosphere.

  • Materials:

    • New bottle of this compound

    • Several small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps

    • Spatula, balance

    • Glove box or glove bag with a nitrogen or argon source

  • Procedure:

    • Perform all weighing and aliquoting inside a glove box or bag that has been purged with an inert gas (e.g., nitrogen or argon). This is the most critical step to prevent initial oxidation.

    • Carefully weigh out appropriate working quantities (e.g., 5-10 mg) of solid this compound into each of the small amber vials.

    • Before capping, flush the headspace of each vial with the inert gas for 10-15 seconds.

    • Tightly seal each vial with its PTFE-lined cap.

    • Label each vial clearly with the compound name, lot number, concentration (if applicable), and date.

    • Place all aliquoted vials into a secondary container (e.g., a freezer box) and store them at -20°C or below.

    • For daily use, remove only one small aliquot vial from the freezer, allowing it to warm to room temperature before opening to prevent moisture condensation on the cold powder.

The Chemistry of Prevention: Understanding Phenol Oxidation

The degradation of this compound is rooted in the chemistry of its phenolic group. Phenols can be oxidized via a one-electron mechanism to form a phenoxyl radical. This radical is resonance-stabilized, but it is highly reactive and can dimerize or react further with oxygen to form peroxyl radicals, ultimately leading to the formation of colored quinones and other degradation products.

Caption: Simplified degradation pathway of a phenol and key prevention points.

By controlling the storage environment (temperature, atmosphere, light), you directly inhibit these degradation pathways and ensure that the this compound you use in your experiments is pure and active.

References

Challenges in the scale-up synthesis of Isochroman-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isochroman-6-ol Synthesis

Introduction: The Challenge of Scaling this compound Synthesis

This compound is a valuable heterocyclic scaffold present in various biologically active molecules and is a key building block in medicinal chemistry and drug development.[1] While numerous synthetic routes exist for isochroman derivatives on a laboratory scale, transitioning these processes to a larger, pilot, or manufacturing scale introduces a host of challenges. These issues often relate to reaction kinetics, heat and mass transfer, impurity profiles, and downstream processing.

This technical support guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls encountered during the scale-up synthesis of this compound. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure a robust, safe, and efficient scale-up process.

Section 1: Common Synthetic Routes & Key Scale-Up Considerations

The most prevalent method for constructing the isochroman core is the Oxa-Pictet-Spengler reaction.[2][3] This reaction involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or its equivalent. For this compound, a key starting material would be a suitably substituted phenylethanol.

Synthetic Route Key Reactants Typical Catalyst/Solvent Primary Scale-Up Challenges
Oxa-Pictet-Spengler 3-Hydroxy-phenylethanol derivative, Formaldehyde (or equivalent like paraformaldehyde)Strong acids (HCl, H₂SO₄, TfOH), Hexafluoroisopropanol (HFIP)[2][3]Heat management (exotherms), reagent addition control, potential for side-product formation (polymers), work-up and neutralization at scale.
Epoxide-Based Variant Styrene oxide derivative, substituted β-phenylethanolTriflic acid (TfOH) in HFIP[2]Cost and stability of reagents, precise temperature control, potential for epoxide ring-opening side reactions.[2]
Halo-cycloacetalization Olefinic aldehydes and alcoholsN-haloamides (e.g., NBS, NCS)Stoichiometric use of halogenating agents, potential for over-halogenation, waste stream management.[4]

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.

Q1: My reaction yield dropped significantly when moving from a 10g to a 500g scale. What are the likely causes?

This is a classic scale-up issue often rooted in inadequate mixing and poor temperature control.

  • Causality: At a small scale, heat generated by the reaction (exotherm) dissipates quickly into the surroundings. On a larger scale, the volume increases by a cube (r³) while the surface area for heat exchange only increases by a square (r²). This leads to localized "hot spots" where the temperature is much higher than the external reading, causing reactant/product degradation or promoting side reactions. Similarly, inefficient stirring in a large reactor can lead to poor mass transfer, where reactants are not brought together effectively, stalling the reaction.

  • Troubleshooting Steps:

    • Review Your Agitation: Ensure the stirrer's size, shape, and speed are adequate for the larger vessel geometry to maintain a homogenous mixture.

    • Control Reagent Addition: Instead of adding the catalyst or a key reactant all at once, use a syringe pump or an addition funnel for slow, controlled addition. This tames the initial exotherm.

    • Improve Heat Transfer: Use a reactor with a larger surface area jacket and ensure the heating/cooling fluid is circulating efficiently. For highly exothermic steps, consider a "feed and bleed" cooling strategy.

    • Monitor Internal Temperature: Always use a temperature probe that measures the internal reaction temperature, not just the bath or jacket temperature.

Diagram: Troubleshooting Low Yield on Scale-Up

LowYieldTroubleshooting start Low Yield at Scale check_temp Review Temperature Control start->check_temp check_mixing Review Agitation & Mass Transfer start->check_mixing check_purity Analyze Impurity Profile (TLC, LC-MS) start->check_purity sol_temp Implement Controlled Addition Improve Heat Exchange check_temp->sol_temp Exotherm? sol_mixing Increase Stirrer Speed Use Baffles in Reactor check_mixing->sol_mixing Inhomogeneity? sol_purity Identify Side Products Adjust Stoichiometry or Temp. check_purity->sol_purity New Byproducts?

Caption: A workflow for diagnosing the root cause of decreased yield during reaction scale-up.

Q2: I'm observing a significant amount of a dark, tar-like byproduct during my acid-catalyzed cyclization. How can I prevent this?

This strongly suggests polymerization or degradation, a common issue when using strong acids with aromatic compounds, especially at elevated temperatures.

  • Causality: The combination of a strong Brønsted acid (like concentrated HCl or H₂SO₄) and heat can promote intermolecular reactions, leading to high-molecular-weight oligomers or polymers. The starting materials or the this compound product itself can be susceptible to such side reactions.

  • Mitigation Strategies:

    • Lower the Temperature: This is the most critical parameter. Determine the minimum temperature required for an acceptable reaction rate.

    • Use a Milder Catalyst: Consider replacing concentrated mineral acids with a Lewis acid or a milder Brønsted acid like triflic acid (TfOH), which can be effective at lower catalyst loadings.[2]

    • Optimize Catalyst Loading: Use the minimum amount of acid catalyst necessary. An excess of acid dramatically increases the rate of side reactions. Perform an optimization study to find the sweet spot (e.g., 5 mol%, 10 mol%, 20 mol%).

    • Solvent Choice: Solvents like hexafluoroisopropanol (HFIP) have been shown to promote the desired oxa-Pictet–Spengler reaction efficiently, often at room temperature and with low catalyst loading, which can significantly reduce byproduct formation.[2][3]

Q3: My product is proving difficult to purify at scale using column chromatography. The fractions are broad, and I'm losing a lot of material. What should I do?

Relying solely on chromatography for multi-hundred-gram purification is often inefficient. A multi-step purification strategy is usually necessary.

  • Causality: Overloading a chromatography column is a common issue at scale, leading to poor separation. Furthermore, if the impurities have polarities very close to the product, baseline separation is nearly impossible without significant yield loss.

  • Alternative & Combined Strategies:

    • Acid-Base Extraction: Since this compound has a phenolic hydroxyl group, it is weakly acidic. You can perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH) to pull your product into the aqueous layer, leaving non-acidic impurities behind in the organic layer. Subsequently, re-acidifying the aqueous layer will precipitate your product, which can then be extracted back into an organic solvent.[5] This is an excellent first-pass purification step.

    • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[6] A solvent screen is necessary to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Distillation (if applicable): While this compound likely has a high boiling point, vacuum distillation could be an option to remove lower-boiling impurities or unreacted starting materials before other purification steps.[5]

    • Chromatography as a Final Polish: Use column chromatography as the final step after other bulk purification methods have removed the majority of impurities. This will require much less silica gel and solvent, making the process more economical and efficient.

Diagram: Purification Strategy Decision Tree

PurificationStrategy start Crude this compound check_acidic Product has phenolic -OH? start->check_acidic extraction Perform Acid-Base Liquid-Liquid Extraction check_acidic->extraction Yes check_solid Is Product Solid? check_acidic->check_solid No extraction->check_solid recrystallize Recrystallize check_solid->recrystallize Yes chromatography Final Polish: Flash Column Chromatography check_solid->chromatography No (Oil) recrystallize->chromatography final_product Pure this compound chromatography->final_product

Caption: A decision-making flowchart for selecting an appropriate purification strategy at scale.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the Oxa-Pictet-Spengler reaction at a 1 kg scale?
  • A1: At this scale, safety is paramount.

    • Reagent Handling: Use a fume hood or ventilated enclosure for handling concentrated acids and paraformaldehyde. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.

    • Exotherm Management: The reaction can be highly exothermic. Ensure the reactor is equipped with an adequate cooling system and a pressure relief valve. Plan for emergency cooling (e.g., an ice bath large enough for the reactor).

    • Quenching: The quenching of a large volume of strong acid is also hazardous. Add the reaction mixture slowly to a well-stirred, cooled solution of a base (e.g., sodium bicarbonate). Never add water or base rapidly to the concentrated acid mixture.

Q2: How do I choose the best solvent for both reaction and work-up?
  • A2: The ideal solvent should:

    • For Reaction: Fully dissolve the starting materials, be inert to the reaction conditions, and have a suitable boiling point for the desired reaction temperature. As noted, HFIP can be an excellent but expensive choice.[2] More conventional solvents like dichloromethane or toluene may be used.

    • For Work-up: It should be immiscible with water to allow for easy aqueous washes and extractions. It should also have a relatively low boiling point to be easily removed by rotary evaporation without requiring excessive heat that could degrade the product. Dichloromethane and ethyl acetate are common choices.

Q3: What analytical techniques are essential for monitoring reaction progress and final purity?
  • A3: A combination of techniques is crucial.

    • Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time reaction monitoring. It helps you see the consumption of starting materials and the appearance of the product and byproducts.[6]

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and is the gold standard for determining the final purity of your product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your final product and identifying any impurities that may have co-eluted during chromatography.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. LC-MS is particularly powerful for identifying unknown byproducts during reaction development.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Oxa-Pictet-Spengler Cyclization (Illustrative)

This is a general guideline and must be optimized for the specific substrates and scale.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and an addition funnel.

  • Reagent Charge: Charge the reactor with the substituted β-phenylethanol (1.0 eq) and the chosen solvent (e.g., toluene, 5-10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon.

  • Cooling: Begin cooling the reactor jacket to 0-5 °C.

  • Catalyst Addition: Slowly add concentrated hydrochloric acid (e.g., 2.0 eq) via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Aldehyde Addition: Add paraformaldehyde (1.5 eq) portion-wise over 30-60 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once complete, cool the mixture back to 0-5 °C and slowly quench by transferring it to a separate vessel containing a stirred, cold saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes bulk impurities have been removed by other means.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack the column evenly, ensuring no air bubbles are trapped.[6]

  • Solvent System Selection: Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.3 for this compound. A common system is a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique prevents band broadening.

  • Elution: Begin eluting with the chosen solvent system. Apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[6]

Section 5: References

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science, The Royal Society of Chemistry.--INVALID-LINK--

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC. National Institutes of Health (NIH).--INVALID-LINK--

  • Isochroman synthesis. ChemicalBook.--INVALID-LINK--

  • Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. ResearchGate.--INVALID-LINK--

  • Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction of Vinylogous Esters. ResearchGate.--INVALID-LINK--

  • Strategies for the synthesis of isochroman derivatives and intermolecular halo‐cycloacetalization of olefinic aldehyde. ResearchGate.--INVALID-LINK--

  • Optimization of the reaction conditions for the selective synthesis. ResearchGate.--INVALID-LINK--

  • How to remove impurities from isochroman-3-ol preparations. BenchChem.--INVALID-LINK--

  • Bioinspired Synthesis of Bridged Isochromane Fused Pyrazoles by a Silver Catalyzed Cascade Reaction and Its Application for Antibacterial Activity. National Institutes of Health (NIH).--INVALID-LINK--

  • Isochroman synthesis. Organic Chemistry Portal.--INVALID-LINK--

  • This compound. BLD Pharm.--INVALID-LINK--

  • (PDF) Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. ResearchGate.--INVALID-LINK--

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.--INVALID-LINK--

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.--INVALID-LINK--

  • Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab.--INVALID-LINK--

  • Study of Specific Problems Arising in the Blending Processes of Crude Oils. MDPI.--INVALID-LINK--

References

Addressing poor solubility of Isochroman-6-ol in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support center for Isochroman-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Isochroman derivatives are a class of heterocyclic compounds recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] However, a common hurdle in the laboratory is the poor aqueous solubility of many of these hydrophobic compounds, which can lead to precipitation, inaccurate dosing, and unreliable assay results.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter when preparing this compound for biological assays. Each question is followed by a detailed explanation and step-by-step protocols grounded in established laboratory practices.

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What is the recommended first step?

A1: The industry-standard initial approach is to prepare a concentrated stock solution in a suitable organic solvent before making final dilutions in your aqueous medium.

The inherent hydrophobicity of this compound makes its direct dissolution in aqueous buffers challenging. Organic solvents are required to break down the crystal lattice energy and fully solvate the molecule. Dimethyl Sulfoxide (DMSO) is the most common and powerful solvent for this purpose due to its high capacity for dissolving a wide range of organic molecules and its miscibility with water.[3][4]

Core Principle: The "Dilution from a Concentrated Stock" Method

This technique ensures the compound is fully dissolved at a high concentration in a solvent it favors (DMSO). When this stock is subsequently diluted into the aqueous assay buffer, the organic solvent helps to keep the compound dispersed in the final solution, minimizing the risk of precipitation.

Step-by-Step Protocol: Preparing a DMSO Stock Solution
  • Determine the Required Stock Concentration: Calculate the highest final concentration you will need for your experiment. Prepare a stock solution that is 1000x this concentration. For example, to achieve a final concentration of 10 µM, you would prepare a 10 mM stock solution in DMSO.

  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Dissolve in Anhydrous DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. Using anhydrous DMSO is critical as water content can affect the solubility and stability of the compound.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If the compound is difficult to dissolve, gentle warming in a 37°C water bath or brief sonication can be effective.[3][5] Always visually inspect the solution to ensure it is clear and free of any particulate matter before proceeding.[3]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[3]

Step-by-Step Protocol: Preparing the Final Working Solution
  • Pre-warm the Aqueous Medium: Warm your cell culture medium or assay buffer to its optimal working temperature (typically 37°C for cell-based assays).

  • Perform the Dilution: Add a small volume of the DMSO stock solution to the pre-warmed aqueous medium. Crucially, always add the DMSO stock to the buffer, not the other way around. [3] This ensures rapid dispersion.

  • Mix Immediately: As soon as the DMSO stock is added, vortex or pipette the solution vigorously to ensure uniform mixing and prevent localized high concentrations that could lead to precipitation.[3]

  • Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤0.5%) and is kept consistent across all experimental and control groups.[6]

Q2: I'm observing precipitation after diluting my this compound DMSO stock into the cell culture medium. How can I resolve this?

A2: Precipitation upon dilution indicates that the aqueous medium cannot maintain the solubility of this compound, even with a small amount of DMSO. This requires a more advanced solubilization strategy.

When simple dilution fails, you must enhance the capacity of the aqueous phase to accommodate the hydrophobic compound. This can be achieved by re-evaluating your solvent concentration or by employing specialized solubilizing agents.

Strategy 1: Optimize the Final DMSO Concentration

While DMSO is an excellent solvent, it can have cytotoxic effects on cells, which are concentration and time-dependent.[7] For sensitive cell lines, even low concentrations can impact viability and function.[8][9] Before attempting more complex methods, confirm that you are using the highest tolerable DMSO concentration for your specific cell line.

Final DMSO ConcentrationGeneral Effect on Cell LinesCitation(s)
< 0.1% Generally considered safe for most cell lines with minimal impact on viability.[7][10]
0.1% - 0.5% Tolerated by many robust cell lines, but may induce stress or differentiation in sensitive cells (e.g., primary cells, stem cells).[6][10]
0.5% - 1.0% Can cause harmful effects, including reduced proliferation and membrane damage, especially with longer exposure.[7][10]
> 1.0% Often cytotoxic, leading to significant cell death.[7][10]

Action: Perform a dose-response experiment with DMSO alone on your cells to determine the maximum non-toxic concentration. If you can increase the final DMSO percentage without affecting cell health, this may be sufficient to keep this compound in solution.[11]

Strategy 2: Employ Cyclodextrins as Solubility Enhancers

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[12][13] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[15]

Step-by-Step Protocol: Using HP-β-CD
  • Prepare an Aqueous HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer or cell culture medium. A common starting concentration is 1-5% (w/v).

  • Add this compound Stock: Prepare a highly concentrated stock of this compound in DMSO (e.g., 50-100 mM).

  • Form the Complex: Slowly add a small volume of the concentrated this compound stock to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound is critical and may require optimization.

  • Equilibrate: Allow the solution to mix (e.g., on a rotator at room temperature for 1-2 hours) to ensure efficient complex formation.

  • Final Dilution: Use this newly prepared this compound/HP-β-CD complex solution for your final dilutions in the assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Strategy 3: Consider Lipid-Based Formulations (Advanced)

For extremely hydrophobic compounds, lipid-based formulations can be employed. These systems, such as self-emulsifying drug delivery systems (SEDDS), incorporate the compound into a mixture of oils and surfactants.[16][17] When diluted into an aqueous medium, they spontaneously form fine emulsions, keeping the drug solubilized within lipid droplets.[18] This is a more complex formulation strategy typically reserved for in vivo studies but can be adapted for in vitro work if other methods fail.[19][20]

Q3: How do I choose the right solubilization strategy for my specific assay?

A3: The optimal strategy depends on the physicochemical properties of your compound and the tolerance of your biological system. A systematic, tiered approach is the most effective way to identify the best method.

The following decision tree provides a logical workflow for troubleshooting the solubility of this compound. Start with the simplest method and proceed to more complex solutions only as needed.

G start Start: this compound Powder stock Prepare 1000x Stock in 100% DMSO start->stock dissolved_stock Is stock clear? stock->dissolved_stock heat_sonicate Apply Gentle Heat (37°C) or Sonication dissolved_stock->heat_sonicate No dilute Dilute to 1x in Aqueous Buffer (Final DMSO <= 0.5%) dissolved_stock->dilute Yes heat_sonicate->stock dissolved_final Is final solution clear? dilute->dissolved_final proceed Proceed with Experiment (Include DMSO Vehicle Control) dissolved_final->proceed Yes precipitates Precipitation Observed dissolved_final->precipitates No optimize_dmso Step 1: Determine Max Tolerable DMSO in Assay via Cytotoxicity Test precipitates->optimize_dmso retest_sol Retest Solubility optimize_dmso->retest_sol use_cd Step 2: Use Cyclodextrin (HP-β-CD) Prepare Compound/CD Complex retest_sol_2 Retest Solubility use_cd->retest_sol_2 lipid Step 3 (Advanced): Consider Lipid-Based Formulation retest_sol->proceed Soluble retest_sol->use_cd Not Soluble retest_sol_2->proceed Soluble retest_sol_2->lipid Not Soluble

Caption: Decision workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

  • Q: What is the maximum recommended final concentration of DMSO in cell-based assays?

    • A: For most cell lines, the final DMSO concentration should not exceed 0.5% (v/v).[6] However, sensitive cell types may show signs of toxicity at concentrations as low as 0.1%.[10] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.

  • Q: Can I use other organic solvents like ethanol or dimethylformamide (DMF)?

    • A: Yes, if your experimental system is incompatible with DMSO, other water-miscible organic solvents like ethanol or DMF can be tested.[3] However, their solvating power and toxicity profiles differ. Ethanol is generally less toxic but also a less powerful solvent than DMSO. Always determine the compatibility and tolerance of your assay for any new solvent.

  • Q: How should I properly store my this compound stock solution?

    • A: High-concentration stock solutions in anhydrous DMSO should be stored in small, single-use aliquots at -20°C or, for long-term storage, at -80°C. This practice minimizes waste and prevents compound degradation that can occur with repeated freeze-thaw cycles.[3]

  • Q: My assay is cell-free (e.g., an enzyme inhibition assay). Do I still need to worry about the final solvent concentration?

    • A: Yes. While cytotoxicity is not a concern, high concentrations of organic solvents can denature proteins, interfere with enzyme kinetics, or disrupt protein-ligand interactions, leading to assay artifacts.[21] It is still best practice to keep the final solvent concentration low and consistent across all conditions, including controls. Additionally, some compounds can form aggregates at high concentrations, which can cause non-specific inhibition.[22]

References

Overcoming experimental limitations in Isochroman-6-ol research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Common Experimental Limitations

Welcome to the technical support center for Isochroman-6-ol research. As Senior Application Scientists, we understand that working with novel or sparsely documented compounds presents unique challenges. Direct literature on this compound is limited; therefore, this guide is built upon established principles and common experimental hurdles encountered with the broader class of isochroman and phenolic heterocyclic compounds. The isochroman scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, making the exploration of its derivatives a valuable endeavor.[1][2][3]

This resource is designed to provide practical, field-proven insights to help you anticipate and overcome potential difficulties in your synthesis, purification, analysis, and handling of this compound and related derivatives.

Part 1: Synthesis & Purification Troubleshooting

The construction of the isochroman core is most commonly achieved via the oxa-Pictet-Spengler reaction.[1][4] This reaction, involving the cyclization of a β-phenylethanol with an aldehyde or its equivalent, is powerful but not without its challenges, especially when dealing with functionalized starting materials.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My oxa-Pictet-Spengler reaction for this compound synthesis is giving a very low yield. What are the likely causes?

A1: Low yields in this reaction often stem from several factors related to starting material stability, reaction conditions, and the electronic nature of the substrates.

  • Instability of Aldehyde Precursor: The aldehyde partner required for the cyclization can be prone to self-condensation or oxidation, especially if it is an enolizable aliphatic aldehyde.[1][5] If your synthesis involves such a precursor, its degradation before it can react with the β-phenylethanol is a common cause of low yield. Consider using an aldehyde surrogate, such as an epoxide, which can generate the aldehyde in situ under the reaction conditions, thereby avoiding stability issues.[1][4]

  • Poor Nucleophilicity of the Phenylethanol: The oxa-Pictet-Spengler reaction is essentially an electrophilic aromatic substitution. The hydroxyl group at the 6-position of the target compound implies the use of a hydroxyphenylethanol derivative. A free phenolic hydroxyl group is strongly electron-donating and activating, which is generally favorable. However, if other strong electron-withdrawing groups are present on the aromatic ring, they can deactivate it towards cyclization.

  • Suboptimal Catalyst or Acid Concentration: The reaction is acid-catalyzed. Insufficient acid can lead to a sluggish or incomplete reaction. Conversely, excessive acid can promote side reactions or degradation of sensitive functional groups. It is crucial to optimize the catalyst loading; for instance, studies have shown that both lowering the catalyst loading and using alternative Brønsted acids can lead to lower yields.[1]

  • Reaction Temperature and Concentration: These parameters are critical. While heating can accelerate the reaction, it can also promote decomposition. Running the reaction at too high a concentration may also negatively impact the yield.[1] A systematic optimization of temperature and molar concentration is recommended.

Q2: I am observing multiple unexpected spots on my TLC plate. What are the common side reactions?

A2: The formation of multiple byproducts is a frequent issue. Key side reactions to consider are:

  • Aldehyde Self-Condensation: As mentioned, if you are using an enolizable aldehyde, an aldol condensation can occur under acidic or basic conditions, consuming your starting material.

  • Over-oxidation: Phenolic compounds, such as your β-phenylethanol precursor or the this compound product, are susceptible to oxidation, which can be accelerated by acid, light, or trace metals. This can lead to the formation of colored impurities (often quinone-type structures).

  • Ring-Opening of the Product: Under strongly acidic conditions or in the presence of nucleophilic solvents (like water), the isochroman product itself can undergo ring-opening.[5] This is a key consideration during the reaction workup.

  • Friedel-Crafts-type Reactions: The intermediate oxonium ion is a potent electrophile. It can potentially react at other sites if your starting materials have multiple nucleophilic centers, or even intermolecularly with another molecule of the phenylethanol starting material.

Experimental Workflow: Oxa-Pictet-Spengler Synthesis

Below is a generalized, step-by-step protocol for the synthesis of an isochroman derivative, designed as a self-validating system with checkpoints.

Protocol 1: General Procedure for Oxa-Pictet-Spengler Cyclization

  • Starting Material Purity Check:

    • Before starting, verify the purity of the β-phenylethanol derivative and the aldehyde (or aldehyde surrogate) by NMR or GC-MS. Impurities can inhibit the reaction or become major contaminants in the product. Aldehydes, in particular, should be freshly purified if they are prone to degradation.[1]

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the β-phenylethanol derivative (1.0 eq) in a suitable solvent (e.g., HFIP or CH₂Cl₂).[1][6]

    • Add the aldehyde or epoxide (1.5-2.0 eq). Using a slight excess of the more stable/volatile component can drive the reaction to completion.

    • Cool the mixture in an ice bath (0 °C).

  • Catalyst Addition & Reaction:

    • Slowly add the acid catalyst (e.g., Triflic acid (TfOH, 10 mol%) or BF₃·Et₂O).[1][6][7] Monitor for any exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for the prescribed time (typically 1-2 hours).[1]

  • In-Process Control (IPC):

    • After 1 hour, take a small aliquot, quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate against your starting materials to monitor conversion.

  • Workup & Quenching:

    • Upon completion, pour the reaction mixture slowly into a chilled, stirred solution of saturated sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[8]

    • Combine the organic layers, wash with water, then with saturated brine to remove residual water.[9]

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[8]

  • Purification:

    • The crude product will likely be an oil or solid. Purify using silica gel flash column chromatography. Given the polar phenolic group, a gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Verify Starting Material Purity P2 Setup Reaction Under Inert Atmosphere P1->P2 R1 Add Reagents & Cool to 0°C P2->R1 R2 Slowly Add Acid Catalyst R1->R2 R3 Stir at RT & Monitor by TLC R2->R3 R3->R2 If incomplete, add catalyst? W1 Quench with Sat. NaHCO3 R3->W1 If complete W2 Extract with Organic Solvent W3 Wash, Dry & Concentrate W4 Purify by Flash Chromatography W4->W4 Analysis Characterization (NMR, MS) W4->Analysis Pure Product

Caption: Workflow for Isochroman Synthesis via Oxa-Pictet-Spengler.

Part 2: Characterization & Analytical Challenges

Confirming the identity and purity of your synthesized this compound is paramount. The combination of a heterocyclic ring and a polar phenolic group can introduce nuances in analytical characterization.

Frequently Asked Questions (FAQs) - Analysis

Q1: I'm having trouble getting a clean ¹H NMR spectrum. The baseline is distorted and my signals are broad. What's wrong?

A1: These are common issues when analyzing polar, slightly acidic compounds like phenols.

  • Solvent Signal Suppression: The mobile phases used in chromatography (like acetonitrile or methanol) have strong proton signals that can overwhelm the analyte's signal if not properly removed. If you are using a hyphenated technique like LC-NMR, this is a major consideration.[10] Using deuterated solvents for your final NMR sample is essential.

  • Analyte Concentration: NMR is an inherently insensitive technique.[10][11] If your sample is too dilute, you will get a poor signal-to-noise ratio. Ensure your sample is sufficiently concentrated after purification.

  • Paramagnetic Impurities: Trace amounts of metal ions from catalysts or glassware can cause significant broadening of NMR signals. Consider passing your crude product through a small plug of silica or celite before final concentration.

  • Exchangeable Protons: The phenolic -OH proton can exchange with residual water in your NMR solvent (e.g., CDCl₃), leading to a very broad signal or its complete disappearance. Adding a drop of D₂O to the NMR tube will cause the -OH signal to disappear, confirming its identity.

Q2: My HPLC analysis shows a single peak, but the mass spectrometry data suggests impurities. Why the discrepancy?

A2: This highlights the importance of using orthogonal analytical techniques.

  • Co-elution: An impurity may have a very similar polarity and structure to your main compound, causing it to co-elute under your current HPLC conditions. Mass spectrometry, being more selective, can differentiate the two based on their mass-to-charge ratio.[10][12]

  • Lack of a Chromophore: If an impurity lacks a UV-active chromophore, it will be invisible to a standard HPLC-UV detector but will be readily detected by a mass spectrometer.

  • In-source Fragmentation/Adducts: The "impurity" seen in the MS might be an artifact of the ionization process. It could be a fragment of your parent molecule or an adduct (e.g., with sodium, [M+Na]⁺). Review your MS data for these possibilities.

To resolve this, you need to optimize your HPLC method. Try changing the mobile phase composition, gradient slope, column chemistry (e.g., from C18 to Phenyl-Hexyl), or temperature to achieve better separation.

Analytical Workflow: Structure Verification & Purity

A robust analytical workflow combines chromatography for separation with spectroscopy for identification.

Protocol 2: HPLC-MS and NMR Analysis

  • Sample Preparation:

    • Accurately weigh a small amount of your purified product (~1-2 mg).

    • Dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) for HPLC-MS analysis.

    • For NMR, dissolve a separate, larger sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • HPLC-MS Analysis:

    • Inject the sample onto a reverse-phase HPLC system coupled to a mass spectrometer.

    • Objective: Assess purity (peak area %) and confirm the molecular weight of the main peak.

    • Typical Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes.

      • Detector: UV/DAD (Diode Array Detector) and ESI-MS (Electrospray Ionization).

  • NMR Spectroscopy:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HSQC) spectra.

    • Objective: Unambiguously confirm the chemical structure. The combination of MS and NMR provides complementary data for full characterization.[10]

    • Pay close attention to the aromatic region to confirm the substitution pattern and the benzylic protons of the isochroman ring.

G cluster_prep Sample Prep cluster_analysis Analysis cluster_data Data Interpretation S1 Dissolve sample for HPLC-MS A1 Run HPLC-MS S1->A1 S2 Dissolve sample for NMR A2 Acquire 1D/2D NMR Spectra S2->A2 D1 Check Purity & Confirm Mol. Weight A1->D1 D2 Elucidate Structure & Assign Signals A2->D2 Result Final Result D1->Result Purity >95% & Correct MW RefinePurification Refine Purification D1->RefinePurification Purity <95% or Impurity Detected D2->Result Structure Confirmed

Caption: Integrated workflow for analytical characterization.

Part 3: Stability & Storage Guidelines

Phenolic compounds are notoriously sensitive to degradation. Improper storage of your final this compound can quickly compromise its purity and viability for downstream applications.

Frequently Asked Questions (FAQs) - Stability

Q1: The pure, colorless sample of my this compound turned yellow/brown after a few weeks on the bench. What happened?

A1: This is almost certainly due to oxidative degradation. The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation.

  • Air (Oxygen): The primary culprit is atmospheric oxygen, which can oxidize the phenol to a quinone or a complex mixture of polymeric materials. These products are often highly colored.

  • Light: UV light provides the energy to initiate and accelerate oxidative processes. Storing samples in clear glass vials on an open lab bench is a common mistake.[13][14] Studies on phenolic compounds consistently show that exposure to sunlight causes the most significant degradation.[13][15]

  • Heat: Elevated temperatures increase the rate of all chemical reactions, including degradation.[16] Storing samples at room temperature (especially if it fluctuates) is less ideal than refrigerated or frozen storage.

Q2: What are the optimal conditions for long-term storage of this compound?

A2: To ensure long-term stability, you must protect the compound from air, light, and heat. The best practice is to store it as a solid, if possible, as degradation pathways are often slower in the solid state compared to in solution.

Data Summary: Recommended Storage Conditions
ConditionSolid SampleSolution (in Degassed Solvent)Rationale
Temperature -20 °C or lower-20 °C or lowerReduces the rate of degradation kinetics significantly.[16]
Atmosphere Inert Gas (Argon/N₂)Inert Gas (Argon/N₂)Prevents oxidation by displacing atmospheric oxygen.
Light Amber Vial / Foil WrapAmber Vial / Foil WrapProtects against light-induced degradation.[13][14]
Container Tightly Sealed VialTightly Sealed Vial with SeptumPrevents moisture and air from entering.

References

Validation & Comparative

A Comparative Guide for Researchers: Isochroman-6-ol versus Butylated Hydroxytoluene (BHT) in Lipid Peroxidation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison of two prominent antioxidants used in lipid peroxidation research: Isochroman-6-ol and the industry-standard Butylated Hydroxytoluene (BHT). This guide is designed for researchers, scientists, and drug development professionals seeking to make an informed decision on antioxidant selection for their experimental systems. We will delve into the mechanistic nuances, comparative performance data, and practical considerations that govern the effective use of these compounds in inhibiting lipid peroxidation.

Introduction: The Critical Role of Antioxidants in Preventing Lipid Peroxidation

Lipid peroxidation is a detrimental chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). This process generates a cascade of reactive intermediates and byproducts that can lead to cellular damage, compromising the integrity of biological membranes and contributing to the pathophysiology of numerous diseases. In research and industrial applications, from pharmaceutical formulations to food preservation, controlling lipid peroxidation is paramount. Antioxidants are the primary agents used to interrupt this destructive cascade.

The selection of an appropriate antioxidant is a critical experimental parameter. An ideal candidate should not only effectively quench free radicals but also be compatible with the assay system and not introduce artifacts. This guide provides a head-to-head comparison of BHT, a widely used synthetic hindered phenol, and this compound, a core structure of potent natural and synthetic antioxidants like vitamin E, to aid in this crucial selection process.

Section 1: Mechanistic Profiles of Test Antioxidants

Butylated Hydroxytoluene (BHT)

Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a synthetic, lipophilic phenolic compound renowned for its antioxidant properties.[1] It is a cornerstone antioxidant in the food, cosmetic, and pharmaceutical industries.[2][3]

Mechanism of Action: BHT's primary antioxidant activity stems from its function as a free radical scavenger.[[“]][[“]] The phenolic hydroxyl group can donate a hydrogen atom to lipid peroxy radicals (ROO•), converting them into more stable hydroperoxides (ROOH) and terminating the propagation phase of lipid peroxidation.[1] The BHT molecule itself is converted into a resonance-stabilized phenoxy radical, which is relatively unreactive due to the steric hindrance provided by the two tert-butyl groups flanking the hydroxyl group, preventing it from initiating new radical chains.[1]

Key Characteristics:

  • High Lipophilicity: Readily partitions into lipid phases, making it effective in oils, fats, and biological membranes.

  • Cost-Effectiveness: Widely available and economical for large-scale applications.

  • Limitations: Concerns have been raised about its potential toxicity at high doses and its volatility, which can be a drawback in applications requiring high temperatures.[3][[“]]

This compound

The this compound moiety is the core chemical scaffold of the chromanol ring found in tocopherols (Vitamin E) and their water-soluble analogue, Trolox. It represents a class of powerful phenolic antioxidants.

Mechanism of Action: Similar to BHT, the primary mechanism is hydrogen atom transfer (HAT) from the phenolic hydroxyl group at the 6-position to quench free radicals.[6][7] The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron into the aromatic ring. The heterocyclic ring also plays a role in modulating the electronic properties and reactivity of the phenolic group. Synthetic derivatives of this structure have shown potent radical-scavenging abilities, often superior to BHT.[8]

Key Characteristics:

  • High Efficacy: The chromanol ring system is associated with very efficient radical scavenging, as seen in Vitamin E.

  • Structural Versatility: The isochroman scaffold can be chemically modified to alter properties like lipophilicity, allowing for tailored applications.

  • Favorable Biological Profile: As the core of Vitamin E, it is generally considered to have a better safety profile than many synthetic antioxidants. A major water-soluble metabolite of vitamin E, α-CEHC, which contains this core structure, exhibits good antioxidant activity.[9]

Section 2: Head-to-Head Evaluation in Lipid Peroxidation Assays

To objectively compare the efficacy of this compound and BHT, we must turn to standardized in vitro assays that quantify the extent of lipid peroxidation. Below are the principles and protocols for two common methods.

Assay 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is one of the most established and widely used methods for measuring lipid peroxidation.[10]

Principle: This assay quantifies malondialdehyde (MDA), a secondary byproduct of lipid peroxidation. Under acidic conditions and high temperature (e.g., 95°C), MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-colored MDA-(TBA)₂ adduct.[10][11] The concentration of this adduct, which is proportional to the level of lipid peroxidation, is measured spectrophotometrically at approximately 532 nm.[11] The effectiveness of an antioxidant is determined by its ability to reduce the formation of this colored product.

Detailed Experimental Protocol (TBARS):

  • Sample Preparation: Prepare a lipid-rich substrate, such as a brain or liver tissue homogenate, or a linoleic acid emulsion.

  • Group Allocation:

    • Control Group: Substrate + Peroxidation Inducer (e.g., FeSO₄/ascorbate).

    • Test Groups: Substrate + Peroxidation Inducer + varying concentrations of this compound or BHT.

    • Blank Group: Substrate only.

  • Induction: Induce lipid peroxidation by adding an iron salt solution (e.g., FeSO₄) and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination & Reagent Addition: Stop the peroxidation reaction by adding a solution like trichloroacetic acid (TCA). Add the TBA reagent to all samples.

  • Color Development: Incubate all tubes in a boiling water bath (95°C) for 60 minutes to facilitate the formation of the MDA-TBA adduct.[10]

  • Cooling & Centrifugation: Cool the tubes on ice to stop the reaction, then centrifuge to pellet any precipitate.[11]

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm using a microplate reader.[11]

  • Quantification: Calculate the concentration of MDA in each sample using a standard curve prepared with an MDA precursor like 1,1,3,3-tetramethoxypropane.[10] The antioxidant activity is expressed as the percentage inhibition of MDA formation.

TBARS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Lipid Substrate (e.g., tissue homogenate) B 2. Aliquot into Test Groups: Control, BHT, this compound A->B Allocate C 3. Induce Peroxidation (e.g., add FeSO₄, incubate 37°C) B->C Start Assay D 4. Add TBA Reagent C->D Stop & Add Reagents E 5. Heat at 95°C for 60 min (Color Development) D->E Incubate F 6. Cool on Ice & Centrifuge E->F Process G 7. Transfer Supernatant to 96-well plate F->G Prepare for Reading H 8. Read Absorbance at 532 nm G->H Measure I 9. Calculate % Inhibition vs. Control H->I Analyze Data

Caption: Workflow for the TBARS lipid peroxidation assay.

Assay 2: Conjugated Dienes Assay

This method measures the primary products of lipid peroxidation.

Principle: During the initial stages of lipid peroxidation, the double bonds in polyunsaturated fatty acids undergo rearrangement to form conjugated dienes (alternating single and double bonds).[12] These structures exhibit a strong UV absorbance at approximately 233-234 nm.[13][14] The increase in absorbance at this wavelength is directly proportional to the extent of lipid peroxidation. Antioxidants are evaluated based on their ability to suppress the formation of these conjugated dienes.

Detailed Experimental Protocol (Conjugated Dienes):

  • Sample Preparation: Prepare a lipid substrate, typically a solution of linoleic or arachidonic acid in a suitable buffer (e.g., phosphate buffer).

  • Group Allocation: As described in the TBARS protocol (Control, Test Groups, Blank).

  • Induction: Initiate peroxidation using an inducer such as copper sulfate (CuSO₄) or AAPH (a free radical generator).

  • Monitoring: Continuously monitor the absorbance of the solution at 234 nm over time using a UV-Vis spectrophotometer with a temperature-controlled cuvette holder. The time course typically shows an initial lag phase, followed by a rapid propagation phase.[14]

  • Data Analysis: The effectiveness of the antioxidant is determined by its ability to prolong the lag phase before the onset of rapid oxidation. This is often reported as the length of the lag phase in minutes.

Section 3: Comparative Performance Data

While direct, side-by-side published data for this compound itself is scarce, we can extrapolate performance from studies on its derivatives (like hydroxytyrosol-isochromans) and compare them to established data for BHT. A study on synthetic isochroman derivatives of hydroxytyrosol found them to be more potent antioxidants than both BHT and α-tocopherol in assays measuring MDA levels in brain homogenates.[8]

The table below summarizes the expected relative performance based on available literature. IC₅₀ (half-maximal inhibitory concentration) is a measure of potency; a lower value indicates a more effective antioxidant.[15]

Parameter Butylated Hydroxytoluene (BHT) This compound & Derivatives Reference/Rationale
Antioxidant Potency (IC₅₀) Moderate to HighVery High[8]
Primary Mechanism Hydrogen Atom Transfer (HAT)Hydrogen Atom Transfer (HAT)[1][6]
Optimal System Non-polar, lipid-rich media (oils, fats)Can be tailored for polar or non-polar systems[8]
Radical Scavenging Rate EffectiveGenerally faster due to chromanol structure[9]

Note: Absolute IC₅₀ values are highly dependent on the specific assay conditions (substrate, inducer, temperature) and are best determined empirically within your own system.

Section 4: Expert Insights & Practical Considerations

As a Senior Application Scientist, I advise researchers to look beyond mere potency and consider the practical aspects of antioxidant selection.

1. The "Polar Paradox" and System Compatibility: The effectiveness of an antioxidant can depend on its location within a multiphasic system (e.g., an oil-in-water emulsion).

  • BHT: Being highly lipophilic, it concentrates within the lipid droplets. In an emulsion, this can make it less effective at quenching radicals at the oil-water interface, where oxidation is often initiated.

  • This compound: The polarity of this molecule can be synthetically tuned. A more polar derivative will orient itself at the oil-water interface, providing superior protection in emulsion systems. This phenomenon is known as the "polar paradox." A study on hydroxytyrosol-isochromans confirmed this, showing that antioxidant activity was inversely related to lipophilicity in bulk oils but directly related in an aqueous brain homogenate system.[8]

2. Stability and Off-Target Effects:

  • BHT: BHT's volatility can lead to its loss from the system during long-term experiments or those conducted at elevated temperatures (like the heating step in the TBARS assay). Furthermore, at high concentrations, BHT can exhibit pro-oxidant or cytotoxic effects.[3][[“]]

  • This compound: This class of compounds generally has higher thermal stability. As the core of natural vitamin E, its metabolites are part of normal physiology, suggesting a lower potential for off-target effects.[9]

3. Choosing the Right Assay: No single assay can tell the whole story.

  • The TBARS assay measures a secondary, downstream product (MDA). It is simple but can be prone to artifacts, as other aldehydes can react with TBA.

  • The Conjugated Dienes assay measures primary oxidation products and is excellent for kinetic studies.[16]

  • A Lipid Hydroperoxide (LPO) Assay , which directly measures the formation of ROOH, can also be used.[17][18] This assay is often based on the oxidation of Fe²⁺ to Fe³⁺ by hydroperoxides, with the subsequent detection of Fe³⁺ by a chromogen like xylenol orange or thiocyanate.[17][19]

For a comprehensive evaluation, it is recommended to use at least two different methods that measure different stages of the peroxidation chain reaction.[20]

Conclusion and Recommendations

Both BHT and this compound are effective chain-breaking antioxidants that operate primarily through a hydrogen atom transfer mechanism. However, the choice between them should be guided by the specific requirements of the experimental system.

  • Choose Butylated Hydroxytoluene (BHT) when you need a cost-effective, highly lipophilic antioxidant for bulk lipid systems (e.g., pure oils) and when assay conditions are not subject to high temperatures for extended periods. It remains a valuable benchmark for comparison.

  • Choose this compound (or its derivatives) when superior potency is required, when working with aqueous or emulsion-based systems (e.g., liposomes, cell culture, tissue homogenates), or when a more biologically relevant and potentially less toxic alternative is desired. Its structural similarity to vitamin E makes it an excellent candidate for studies related to biological systems.

Ultimately, the optimal antioxidant is one that is validated within your specific experimental model. We recommend running preliminary dose-response curves for any selected antioxidant to determine its optimal concentration and confirm its protective effects in your assay.

References

A Head-to-Head Comparison of Isochroman-6-ol and Resveratrol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ever-evolving landscape of drug discovery and development, the exploration of novel bioactive scaffolds is paramount. Among these, polyphenolic compounds have garnered significant attention for their therapeutic potential across a spectrum of diseases. Resveratrol, a naturally occurring stilbenoid, has been the subject of extensive research, lauded for its antioxidant, anti-inflammatory, and anti-aging properties. More recently, the isochroman scaffold, a core structure in a variety of natural products, has emerged as a promising area of investigation. This guide provides a detailed head-to-head comparison of the bioactivity of Isochroman-6-ol and resveratrol, aimed at researchers, scientists, and drug development professionals.

It is crucial to note at the outset that while a wealth of quantitative data exists for resveratrol, specific experimental data for this compound is limited in the public domain. Therefore, for the purpose of this comparative analysis, we will draw upon published data for structurally related isochroman derivatives to infer the potential bioactivity of this compound, with the explicit understanding that these are projections and not direct experimental values for the compound itself.

Chemical Structures

A foundational understanding of the chemical structures of this compound and resveratrol is essential to appreciate their potential mechanisms of action.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Chemical Structure of Resveratrol

Figure 2. Chemical Structure of Resveratrol.

Comparative Bioactivity: A Quantitative Overview

The following table summarizes the available quantitative data for the bioactivity of resveratrol and provides projected activities for isochroman derivatives based on published studies of analogous compounds. This allows for a preliminary comparison, highlighting areas where further research on this compound is critically needed.

Bioactivity MetricResveratrolIsochroman Derivatives (Projected for this compound)Reference Compound/Assay
Antioxidant Activity (DPPH Assay, IC50) 15.54 µg/mL[1]Potent activity predicted based on phenolic hydroxyl groupAscorbic Acid (IC50 = 6.35 µg/mL)[1]
Antioxidant Activity (ABTS Assay, IC50) 2.86 µg/mL[1]Potent activity predictedVitamin C (IC50 = 5.18 µg/mL)[1]
Anti-inflammatory Activity (LPS-induced TNF-α inhibition) Significant dose-dependent inhibition[2][3]Significant inhibition observed for 1-phenyl-6,7-dihydroxy-isochroman[4]-
Anti-inflammatory Activity (LPS-induced IL-6 inhibition) Significant dose-dependent inhibition[2]Significant inhibition observed for 1-phenyl-6,7-dihydroxy-isochroman[4]-
Sirtuin 1 (SIRT1) Activation Potent activator[5][6]Activity not yet determined-
Collagenase Inhibition (IC50) Inhibitory activity reported[7][8]Activity not yet determined-
Elastase Inhibition (IC50) Inhibitory activity reportedActivity not yet determined-

In-Depth Analysis of Bioactivities

Antioxidant Properties

Resveratrol is a well-established antioxidant. Its ability to scavenge free radicals has been demonstrated in numerous in vitro assays. For instance, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, resveratrol exhibits a half-maximal inhibitory concentration (IC50) of approximately 15.54 µg/mL.[1] In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, it shows even greater potency with an IC50 of 2.86 µg/mL.[1] This activity is largely attributed to the presence of its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.

For This compound , while direct quantitative data is not available, the presence of a phenolic hydroxyl group on the isochroman scaffold strongly suggests antioxidant potential. Studies on synthetic isochroman derivatives of hydroxytyrosol have confirmed their ability to act as potent radical scavengers.[9] The mechanism is presumed to be similar to other phenolic antioxidants, involving the donation of a hydrogen atom from the hydroxyl group to stabilize free radicals.

Anti-inflammatory Effects

Resveratrol exerts significant anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell models, often stimulated by lipopolysaccharide (LPS).[2] This inhibition is mediated, in part, through the suppression of the NF-κB signaling pathway.

Similarly, isochroman derivatives have demonstrated promising anti-inflammatory properties. For example, 1-phenyl-6,7-dihydroxy-isochroman significantly reduces the secretion of TNF-α, IL-1β, and IL-6 in LPS-activated microglial cells.[4] This effect is also linked to the modulation of the NF-κB pathway.[4] This suggests that this compound may also possess anti-inflammatory activity worthy of investigation.

Anti-Aging Potential

The anti-aging effects of resveratrol are multifaceted and have been a major focus of research. One of its key mechanisms is the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in cellular regulation, including stress resistance and lifespan extension.[5][6] Resveratrol is also known to inhibit matrix metalloproteinases like collagenase and elastase, enzymes that degrade collagen and elastin, respectively, and contribute to skin aging.[7][8]

The anti-aging properties of this compound are currently unknown. There are no published studies to date investigating its effect on sirtuin activation or its ability to inhibit collagenase or elastase. This represents a significant knowledge gap and a promising avenue for future research, given the structural similarities to other bioactive phenolic compounds.

Signaling Pathways

The biological activities of both resveratrol and potentially this compound are mediated through their interaction with various intracellular signaling pathways.

Signaling Pathways cluster_0 Resveratrol cluster_1 This compound (Projected) Res Resveratrol SIRT1 SIRT1 Activation Res->SIRT1 AMPK AMPK Activation Res->AMPK NFkB_I NF-κB Inhibition Res->NFkB_I Antioxidant Antioxidant Enzymes (SOD, CAT) SIRT1->Antioxidant Anti_aging ↑ Longevity SIRT1->Anti_aging Anti_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_I->Anti_inflammatory Iso This compound NFkB_I2 NF-κB Inhibition (Predicted) Iso->NFkB_I2 Antioxidant2 Direct Radical Scavenging Iso->Antioxidant2 Anti_inflammatory2 ↓ Pro-inflammatory Cytokines (Predicted) NFkB_I2->Anti_inflammatory2

Caption: Comparative signaling pathways of Resveratrol and projected pathways for this compound.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key bioactivity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

DPPH_Workflow cluster_workflow DPPH Assay Workflow prep Prepare DPPH Solution (0.1 mM in Methanol) reaction Mix DPPH Solution with Test Compound/Control (e.g., 100 µL + 100 µL in 96-well plate) prep->reaction sample_prep Prepare Test Compound and Control Solutions (Serial Dilutions) sample_prep->reaction incubation Incubate in the Dark (30 minutes at room temperature) reaction->incubation measurement Measure Absorbance (at 517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compound (this compound or resveratrol) and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Procedure: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control. A blank well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the test compound.[1][10]

Inhibition of LPS-Induced TNF-α Production in Macrophages

This cell-based assay is used to evaluate the anti-inflammatory potential of a compound.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Treatment: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to each well (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analysis: Determine the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only control.

Sirtuin 1 (SIRT1) Activation Assay

This assay measures the ability of a compound to enhance the deacetylase activity of SIRT1.

Protocol:

  • Reagents: Utilize a commercially available SIRT1 activity assay kit, which typically includes recombinant human SIRT1, a fluorogenic acetylated peptide substrate, NAD+, and a developer solution.

  • Assay Procedure: In a 96-well plate, combine the SIRT1 enzyme, the fluorogenic substrate, and NAD+ in the assay buffer. Add the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the deacetylation reaction to occur.

  • Development: Add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal. Incubate for a further 15-30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Calculate the fold-activation of SIRT1 activity by the test compound compared to the vehicle control. Determine the EC1.5 value (the concentration required to increase enzyme activity by 50%).

Conclusion and Future Directions

This comparative guide highlights the well-documented and multifaceted bioactivities of resveratrol, particularly its potent antioxidant, anti-inflammatory, and anti-aging properties. While direct experimental evidence for this compound is currently lacking, the analysis of structurally related isochroman derivatives suggests that it holds significant promise as a bioactive molecule, particularly in the realms of antioxidant and anti-inflammatory applications.

The clear next step for the scientific community is to undertake a comprehensive evaluation of this compound's bioactivity. The experimental protocols provided herein offer a robust framework for such investigations. Determining the quantitative antioxidant capacity, the extent of its anti-inflammatory effects, and its potential to modulate key anti-aging targets such as sirtuins and matrix metalloproteinases will be crucial in ascertaining its therapeutic potential. A direct, head-to-head comparison with resveratrol using these standardized assays will provide invaluable data for drug development professionals and researchers seeking to expand the arsenal of effective therapeutic agents.

References

A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Isochroman-6-ol Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the isochroman scaffold is a privileged structure, appearing in numerous bioactive natural products and pharmaceutical agents.[1][2] The synthesis of derivatives such as Isochroman-6-ol is often a key step, but synthesis is only half the battle. Unambiguous confirmation of the target molecule's structure is paramount, as even minor structural variations can lead to drastic differences in biological activity and physical properties.[3]

This guide provides an in-depth, practical comparison of spectroscopic methods for the structural elucidation of this compound. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, interpret the spectral data in context, and discuss how to differentiate our target molecule from potential isomeric impurities—a critical step for ensuring the integrity of any research or development pipeline.

The Strategic Application of Spectroscopy

A multi-faceted spectroscopic approach is non-negotiable for robust structural confirmation. We rely on a suite of techniques, each providing a unique piece of the molecular puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the cornerstone of structure determination, offering detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[4][5][6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8][9]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.[10][11][12]

The overall workflow for a synthetic chemist is a systematic progression from the initial reaction to definitive structural proof.

G cluster_synthesis Synthesis Stage cluster_analysis Spectroscopic Analysis Stage cluster_confirmation Confirmation Stage Synthesis Synthesis of This compound Workup Reaction Work-up & Purification (e.g., Chromatography) Synthesis->Workup Crude Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Workup->NMR Purified Sample IR IR Spectroscopy Workup->IR Purified Sample MS Mass Spectrometry Workup->MS Purified Sample Data Data Interpretation & Comparison NMR->Data IR->Data MS->Data Structure Structure Confirmed: This compound Data->Structure

Figure 1: General workflow from synthesis to structural confirmation of this compound.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed map of a molecule's structure. By placing the sample in a strong magnetic field and perturbing atomic nuclei with radio waves, we can deduce the electronic environment of each nucleus.[6][13]

¹H NMR Analysis of this compound

The proton NMR spectrum allows us to count the number of distinct protons, understand their local environment (chemical shift), and determine which protons are adjacent to one another (spin-spin splitting).

  • Aromatic Region (6.5-8.0 ppm): The substitution pattern on the benzene ring is key. For this compound, we expect three aromatic protons. The proton at C5 will be a doublet, the proton at C7 will be a doublet of doublets, and the proton at C8 will be a doublet. This specific pattern is a crucial fingerprint for the 6-hydroxy substitution.

  • Phenolic Hydroxyl (-OH, ~5.0 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on solvent and concentration. A "D₂O shake" experiment can confirm this peak, as the proton will exchange with deuterium, causing the signal to disappear.[14]

  • Benzylic Methylene (-OCH₂Ar, ~4.7 ppm): The two protons at C1 are diastereotopic and will appear as a singlet or a closely spaced AB quartet. They are deshielded by both the adjacent oxygen and the aromatic ring.

  • Aliphatic Methylene Groups (-CH₂CH₂O-, ~2.8 and ~3.9 ppm): The protons at C4 and C3 form an ethyl bridge. The C4 protons, adjacent to the aromatic ring, will appear as a triplet around 2.8 ppm. The C3 protons, adjacent to the ether oxygen, will be further deshielded and appear as a triplet around 3.9 ppm.

¹³C NMR Analysis of this compound

The ¹³C NMR spectrum indicates the number of unique carbon environments. Proton-decoupled spectra show each unique carbon as a single sharp line.

  • Aromatic Carbons (110-160 ppm): We expect six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group (C6) will be the most deshielded in this region (~155 ppm). The other carbons will have shifts influenced by the electron-donating hydroxyl and ether groups.

  • Benzylic Carbon (C1, ~68 ppm): This carbon is deshielded by the adjacent oxygen and aromatic ring.

  • Aliphatic Carbons (C3 & C4): The C3 carbon, bonded to oxygen, will be around 65 ppm, while the C4 carbon will be significantly more shielded, appearing around 28 ppm.

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
C1-H₂~4.7 (s)68.1
C3-H₂~3.9 (t)64.9
C4-H₂~2.8 (t)28.3
C5-H~6.9 (d)129.5
C6-OH~5.0 (br s)155.0
C7-H~6.6 (dd)114.5
C8-H~6.6 (d)114.2
C4a-128.9
C8a-125.1
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Distinguishing this compound from Isomers

The primary challenge is distinguishing the target compound from its positional isomers (e.g., 5-ol, 7-ol, 8-ol). NMR is exceptionally powerful for this task.[15] The splitting patterns and chemical shifts in the aromatic region are highly diagnostic.

  • Isochroman-7-ol: Would show an "ABX" system in the aromatic region, with three distinct signals and different coupling constants compared to the 6-ol isomer.

  • Isochroman-5-ol & 8-ol: These would also present unique three-proton spin systems in the aromatic region, readily distinguishable from the pattern predicted for this compound.

G cluster_mol This compound Structure cluster_data Key ¹H NMR Correlations mol A Aromatic Protons (C5, C7, C8) δ ~6.6-6.9 ppm Distinct splitting pattern B Benzylic Protons (C1) δ ~4.7 ppm C Methylene Protons (C3) δ ~3.9 ppm D Methylene Protons (C4) δ ~2.8 ppm E Hydroxyl Proton (OH) δ ~5.0 ppm (broad)

Figure 2: Key ¹H NMR spectral correlations for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. Molecular bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.[9][16]

For this compound, we anticipate the following key absorptions:

  • O-H Stretch (Phenol): A strong, broad absorption in the range of 3200-3600 cm⁻¹. This is one of the most characteristic peaks and confirms the presence of the hydroxyl group.[17][18] Its broadness is due to hydrogen bonding.

  • C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

  • C-H Stretch (Aliphatic): Medium to strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=C Stretch (Aromatic): Medium absorptions in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (Ether & Phenol): Strong absorptions in the 1000-1300 cm⁻¹ range. The aryl-alkyl ether C-O stretch is typically found around 1250 cm⁻¹, while the phenol C-O stretch is around 1200 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Phenol)3200 - 3600Strong, Broad
C(sp²)-H Stretch3010 - 3100Medium-Weak
C(sp³)-H Stretch2850 - 2960Strong
C=C Stretch (Aromatic)1500 - 1600Medium
C-O Stretch (Aryl Ether)~1250Strong
Table 2: Key IR Absorptions for this compound.

While IR is excellent for confirming functional groups, it is less effective than NMR at distinguishing between positional isomers, as they all contain the same functional groups. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used for comparison against a known standard.[8]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry bombards the sample with electrons, creating a molecular ion (M⁺) whose mass-to-charge ratio (m/z) gives the molecular weight of the compound.[10][19] This molecular ion can then fragment into smaller, charged pieces. The pattern of these fragments provides structural clues.[12][20]

For this compound (C₉H₁₀O₂), the expected molecular weight is 150.0681 g/mol . A high-resolution mass spectrometer (HRMS) should detect the molecular ion peak (M⁺) at m/z ≈ 150.0681, confirming the molecular formula.

Expected Fragmentation Pattern:

The fragmentation of isochroman derivatives is often driven by the stability of the resulting carbocations. A key fragmentation pathway involves the benzylic cleavage to lose a hydrogen atom, or cleavage of the heterocyclic ring.

  • Molecular Ion (M⁺): A peak at m/z = 150.

  • [M-H]⁺: Loss of a hydrogen radical, often from the benzylic C1 position, leading to a peak at m/z = 149.

  • [M-C₂H₄O]⁺ (Retro-Diels-Alder): A characteristic fragmentation for chroman-type structures can lead to the loss of an ethylene oxide equivalent, resulting in a radical cation at m/z = 106.

  • Benzylic Cation: Cleavage of the C1-O bond and subsequent rearrangement can lead to a stable tropylium-like cation or related structures around m/z = 107 or 91.

Comparing the fragmentation patterns of isomers can sometimes reveal differences, but these are often less definitive than the distinctions seen in NMR spectra.[21][22]

Experimental Protocols

1. NMR Sample Preparation (¹H and ¹³C)

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is a common choice.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard instrument parameters. For ¹H, a 30-degree pulse with a 1-2 second relaxation delay is typical. For ¹³C, a 45-degree pulse with a 2-second relaxation delay is a good starting point.

2. IR Sample Preparation (ATR)

  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal of the IR spectrometer is clean by wiping it with a solvent-moistened kimwipe (e.g., isopropanol).

  • Background Scan: Perform a background scan with the clean, empty crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

3. Mass Spectrometry Sample Preparation (Direct Infusion ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Using a syringe pump, infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For a phenol, both modes can be effective. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-300).

Conclusion

The structural confirmation of a synthesized molecule like this compound is a rigorous process that relies on the synergistic interpretation of multiple spectroscopic techniques. While IR and MS provide rapid confirmation of functional groups and molecular weight, NMR spectroscopy stands as the definitive tool for establishing the precise connectivity and, crucially, for distinguishing between positional isomers. The unique splitting patterns observed in the ¹H NMR aromatic region serve as a robust and reliable fingerprint for the 6-hydroxy substitution pattern. By following the systematic workflow and analytical logic outlined in this guide, researchers can confidently and unequivocally confirm the structure of their synthesized compounds, ensuring the integrity and validity of their subsequent scientific endeavors.

References

A Senior Application Scientist’s Guide to Establishing the Purity of Isochroman-6-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The High Stakes of Purity in Biological Discovery

In the realm of drug discovery and biological screening, the integrity of your results is inextricably linked to the purity of your screening compounds. High-throughput screening (HTS) campaigns test vast libraries of molecules to identify potential therapeutic leads.[1][2] However, the presence of unknown impurities can lead to disastrously misleading outcomes. A highly potent, minor impurity can produce a false positive result, sending research teams down costly and time-consuming rabbit holes chasing the wrong molecule.[3] Conversely, impurities can interfere with assay signals, causing false negatives and the premature dismissal of a promising compound.[1]

For these reasons, establishing the purity of a novel or synthesized compound like Isochroman-6-ol is not a perfunctory quality control step; it is a fundamental prerequisite for generating reliable and reproducible biological data.[4][5] While industry standards can vary, a purity level of >95% is often required for compounds entering in vivo studies, with >90-95% being acceptable for initial in vitro screening.[6][7] This guide provides a comprehensive, multi-modal strategy for rigorously establishing the purity of this compound, ensuring that the biological activity observed is unequivocally attributable to the compound of interest.

Understanding the Analyte and Its Potential Contaminants

This compound belongs to the isochroman class of heterocyclic compounds, a scaffold present in various bioactive natural products and pharmaceutical agents, noted for activities ranging from antioxidant to anti-inflammatory.[8] Its phenolic nature and specific substitution pattern dictate the analytical strategies we must employ.

The potential impurities in a sample of this compound are largely dictated by its synthetic route. Common methods like the oxa-Pictet–Spengler reaction can leave behind unreacted starting materials (e.g., β-phenylethanols, aldehydes) or generate reaction byproducts.[9] Other synthetic pathways may introduce different contaminants.[10] Therefore, a robust purity analysis must be capable of detecting:

  • Unreacted Starting Materials & Intermediates: Precursors from the synthesis.

  • Reaction Byproducts: Isomers, over-oxidized products, or molecules from side-reactions.[11]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., Dichloromethane, Hexane, Ethyl Acetate).[11]

  • Reagents and Catalysts: Non-volatile contaminants from the reaction workup.

The following sections compare the orthogonal analytical techniques essential for a comprehensive purity assessment.

An Integrated Workflow for Purity Certification

No single analytical method can provide a complete picture of a compound's purity. An orthogonal, multi-technique approach is required to build a self-validating system that ensures both the identity and purity of the analyte. The workflow below illustrates a robust process for certifying this compound for biological screening.

Purity_Workflow Crude Crude Synthetic Product Initial_QC Initial QC (TLC / Fast LC-MS) Crude->Initial_QC Initial Assessment Purification Purification (e.g., Flash Chromatography) Final_QC Final Comprehensive QC Purification->Final_QC Post-Purification Initial_QC->Purification If Purity < Target HPLC HPLC-UV/DAD (Relative Purity, % Area) Final_QC->HPLC LCMS LC-MS (Identity Confirmation) Final_QC->LCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Final_QC->NMR GCMS GC-MS (Residual Solvents) Final_QC->GCMS Certified Certified Pure Compound (>95% Purity) Ready for Screening HPLC->Certified LCMS->Certified NMR->Certified GCMS->Certified

Caption: Integrated workflow for the purification and certification of this compound.

Method Comparison: A Multi-Modal Approach to Purity

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification

HPLC, particularly reversed-phase HPLC with UV detection, is the cornerstone of purity assessment for non-volatile organic molecules.[12][13] It excels at separating the target compound from closely related impurities, providing a quantitative measure of purity based on the relative peak area.

  • Causality (Why We Use It): HPLC provides the primary quantitative value for purity (e.g., "98.5% pure"). Its high resolution makes it ideal for detecting non-volatile byproducts and unreacted starting materials that possess a UV chromophore, which the aromatic ring system in this compound provides. A Diode Array Detector (DAD) is preferable as it can provide UV spectra for each peak, helping to distinguish between impurities and the main compound.[6]

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column offering good hydrophobic retention for aromatic compounds.[14]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape for phenolic compounds and ensures MS compatibility.[15]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent providing good separation for a wide range of polarities.[14]
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.[16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µL
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection DAD, 220 nm & 254 nm254 nm is good for aromatic systems. 220 nm is a more universal wavelength for organic molecules.
Sample Prep. ~1 mg/mL in Methanol or AcetonitrileEnsure complete dissolution.

Data Interpretation: Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. Symmetrical peaks are desired; peak tailing can indicate interactions with residual silanols on the column or that the method needs optimization.

Mass Spectrometry (MS) Coupled Techniques: Identity and Impurity Elucidation

While HPLC-UV provides quantitative purity, it does not confirm the identity of the peaks. Coupling chromatography with mass spectrometry is essential for this.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming the molecular weight of the main peak observed in the HPLC analysis.[6][17] It provides definitive evidence that the major component is indeed this compound. Furthermore, the mass data for minor peaks can be used to tentatively identify impurities, guiding further synthetic optimization if needed.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.[6] Because this compound is a phenolic compound with low volatility, direct analysis is challenging.[20][21] Derivatization is required to make it amenable to GC analysis.

  • Sample Preparation: Accurately weigh ~1 mg of this compound into a GC vial.

  • Derivatization: Add 100 µL of pyridine followed by 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[20][22]

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes to convert the phenolic hydroxyl group to a more volatile trimethylsilyl (TMS) ether.[20]

  • GC-MS Analysis: Inject 1 µL of the derivatized sample.

    • Column: A low-polarity column like a DB-5ms is suitable.

    • Program: Use a temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 300 °C) to separate volatile solvents from the derivatized analyte.

    • Detection: Use the MS in full scan mode to identify compounds by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR is an indispensable, orthogonal technique for purity assessment.[3] It provides unambiguous structural confirmation and can detect impurities that are invisible to UV-based methods or that co-elute in chromatography.

  • Causality (Why It's Essential): While LC-MS confirms molecular weight, NMR confirms the precise atomic arrangement, including stereochemistry. ¹H and ¹³C NMR spectra serve as a unique fingerprint for this compound.[23][24][25] The presence of unexpected signals in the ¹H NMR spectrum can immediately flag impurities. Unlike chromatographic methods which provide relative purity, Quantitative NMR (qNMR) can be used to determine an absolute purity value against a certified internal standard.[3]

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals for this compound should be identifiable (aromatic protons, benzylic protons, etc.). The integration of these signals should correspond to the expected number of protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.[26]

  • Data Interpretation: Compare the obtained spectra with known reference spectra or predicted shifts. Any significant peaks that cannot be assigned to the target molecule or the solvent are indicative of impurities. The relative integration of impurity peaks to the main compound in the ¹H NMR can provide a semi-quantitative estimate of their levels.

Decision Matrix for Analytical Method Selection

The choice of method depends on the information required. The following diagram and table summarize the primary role of each technique in the context of purity analysis for this compound.

Method_Selection Question1 What is my primary goal? Goal_Purity Quantify Purity (% Area) Question1->Goal_Purity Goal_ID Confirm Identity Question1->Goal_ID Goal_Structure Confirm Structure Question1->Goal_Structure Goal_Volatiles Check for Residual Solvents Question1->Goal_Volatiles Method_HPLC Use HPLC-UV/DAD Goal_Purity->Method_HPLC Method_LCMS Use LC-MS Goal_ID->Method_LCMS Method_NMR Use ¹H & ¹³C NMR Goal_Structure->Method_NMR Method_GCMS Use GC-MS Goal_Volatiles->Method_GCMS

Caption: Decision tree for selecting the appropriate analytical technique.

TechniquePrimary ApplicationStrengthsWeaknesses
HPLC-UV/DAD Quantitative Purity (% Area) High resolution, robust, excellent for quantification of non-volatile impurities.[6]Requires a chromophore; provides relative purity only; co-eluting peaks can mislead.
LC-MS Identity Confirmation Confirms molecular weight of analyte and impurities; highly sensitive.[17]Not inherently quantitative without standards; ionization efficiency can vary.
GC-MS Volatile Impurity Analysis Gold standard for residual solvent analysis; excellent separation of volatile compounds.Not suitable for non-volatile compounds like this compound without derivatization.[21]
¹H & ¹³C NMR Structural Confirmation Unambiguous structure elucidation; orthogonal to chromatography; can detect non-UV active impurities; allows for absolute quantification (qNMR).[3]Lower sensitivity than MS; requires more sample; complex mixtures can be difficult to interpret.

Conclusion

Certifying the purity of this compound for biological screening is a critical, non-negotiable step to ensure the validity of downstream research. A single-method analysis is insufficient and carries a high risk of generating erroneous data. By adopting a multi-modal, orthogonal approach—using HPLC for quantification, LC-MS for identity confirmation, NMR for structural verification, and GC-MS for volatile impurity analysis—researchers can establish a comprehensive purity profile. This rigorous, self-validating workflow provides the highest degree of confidence that the observed biological effects are truly a result of this compound, thereby upholding the scientific integrity of the drug discovery process.

References

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for Isochroman-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to walk through the logical progression of compound validation: first, establishing the unequivocal identity and purity of the chemical entity, and second, cross-validating its biological activity using multiple, mechanistically distinct assays.

Part 1: Physicochemical Characterization - The Foundation of Purity and Identity

Before investigating the biological effects of Isochroman-6-ol, it is crucial to confirm its chemical structure and purity. Relying on a single analytical method is insufficient, as each technique provides a unique and often complementary piece of the puzzle. The convergence of data from several orthogonal methods provides the highest degree of confidence in the test compound.

The primary analytical techniques for the characterization of a small organic molecule like this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3][4]

Cross-Validation Through Orthogonal Analytical Techniques

The core principle here is to use methods that rely on different physical principles. For instance, NMR provides detailed structural information based on nuclear spin properties in a magnetic field, while MS provides a mass-to-charge ratio based on ionization and particle deflection.[3] HPLC, in contrast, separates components of a mixture based on their differential partitioning between a mobile and stationary phase, providing a quantitative measure of purity.[3]

Analytical Method Information Obtained Key Advantages Limitations
¹H and ¹³C NMR Detailed molecular structure, carbon-hydrogen framework, connectivity.[4]Unambiguous structure elucidation.Requires a relatively pure and soluble sample; less sensitive than MS.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns, elemental composition (with HRMS).[3]High sensitivity, confirms molecular formula.[3]Does not provide detailed stereochemical or isomeric information on its own.
HPLC with UV/DAD Purity assessment, quantification, detection of non-volatile impurities.High resolution and quantitative accuracy.Does not inherently provide structural information; requires a chromophore for UV detection.
FTIR Spectroscopy Presence of key functional groups (e.g., -OH, C-O-C).[4]Rapid, non-destructive, provides a molecular "fingerprint".[4]Provides limited information on the overall molecular structure.[4]
Experimental Workflow: A Self-Validating System

A robust workflow ensures that data from one step validates the next. For instance, an HPLC analysis showing a single major peak at >98% purity gives confidence that the subsequent NMR and MS spectra are indeed representative of the target compound and not a mixture.

G cluster_synthesis Synthesis & Purification cluster_validation Physicochemical Cross-Validation Syn Synthesis of This compound Pur Column Chromatography Purification Syn->Pur HPLC Purity Check: HPLC (>98%) Pur->HPLC NMR Structure Confirmation: ¹H & ¹³C NMR HPLC->NMR Sample is pure, proceed to confirm identity MS Molecular Weight Confirmation: LC-MS HPLC->MS Sample is pure, proceed to confirm identity FTIR Functional Group ID: FTIR HPLC->FTIR Sample is pure, proceed to confirm identity Bio Biological Activity Assessment NMR->Bio Structure & Purity Confirmed MS->Bio Structure & Purity Confirmed FTIR->Bio Structure & Purity Confirmed

Workflow for Physicochemical Characterization.
Detailed Protocol: Purity Assessment by HPLC

This protocol describes a standard method for assessing the purity of this compound. The causality behind this choice is its ability to separate the target compound from potential starting materials, byproducts, or degradation products.

  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Degas both solvents by sonication for 15-20 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 10 µg/mL for analysis.

  • Instrument Setup and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detector: Diode Array Detector (DAD) or UV Detector set at a wavelength appropriate for the chromophore (e.g., 220 nm and 280 nm).

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Linear gradient from 95% to 10% B

      • 18.1-22 min: Hold at 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as a percentage of the total peak area. The result should ideally be ≥95% for use in biological assays.

Part 2: Biological Activity - Cross-Validation of Antioxidant Capacity

The isochroman scaffold is frequently associated with antioxidant activity.[1][5][6] However, "antioxidant activity" is not a single endpoint but a composite of various mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Cross-validation in this context means employing multiple assays that operate via different chemical mechanisms.[7] A compound that shows activity in both HAT and SET-based assays has a more robust and well-validated antioxidant profile.

We will compare three common assays: DPPH, ABTS, and FRAP.[8][9][10]

Mechanistic Comparison of Antioxidant Assays
  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. It is a classic HAT-based assay.[10]

  • ABTS Assay: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, causing decolorization. This reaction can proceed through a SET mechanism.[9][11]

  • FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This is a purely SET-based assay.[10]

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) DPPH DPPH Assay (Radical Quenching) ABTS ABTS Assay (Radical Cation Reduction) FRAP FRAP Assay (Metal Ion Reduction) Compound This compound (Test Antioxidant) Compound->DPPH donates H• Compound->ABTS donates e⁻ Compound->FRAP donates e⁻

Mechanisms of Common Antioxidant Assays.
Comparative Performance Data

To contextualize the potential activity of this compound, we can compare it to its well-studied precursor, Hydroxytyrosol (HT), and the standard antioxidant Trolox. The data below is synthesized from studies on structurally related hydroxy-isochromans.[5][12] The number of free hydroxyl groups is a key determinant of antioxidant activity.[5][6]

Compound / Derivative Primary Mechanism(s) FRAP Value (µmol Fe²⁺/µmol)ABTS Value (µmol Trolox/µmol)
Hydroxytyrosol (HT) HAT & SET2.5 ± 0.1[12]2.1 ± 0.1[12]
1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-isochroman HAT & SET3.8 ± 0.2[12]3.5 ± 0.2[12]
Trolox (Standard) HAT & SET1.5 - 2.0 (Typical)1.0 (By definition)
BHT (Standard) HAT0.9 ± 0.1[12]0.5 ± 0.0[12]

This table illustrates that isochroman derivatives with multiple hydroxyl groups can exhibit potent antioxidant activity, often exceeding that of standard antioxidants like BHT and even the parent compound HT.[5][6][12]

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for determining HAT-based antioxidant capacity. The trustworthiness of this protocol is ensured by the inclusion of a standard (Trolox) for calibration and a blank for baseline correction.

  • Preparation of Reagents:

    • DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a ~60 µM solution. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0. Store this solution in the dark.

    • Test Compound Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Trolox Standard Stock: Prepare a 1 mg/mL stock solution of Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of the this compound and Trolox stocks to yield a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

    • In a 96-well plate, add 20 µL of each dilution of the test compound or standard to separate wells.

    • Add 20 µL of methanol to several wells to serve as the blank (negative control).

    • Initiate the reaction by adding 180 µL of the DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration using the formula:

      • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration for both this compound and Trolox.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each compound using non-linear regression analysis.

Conclusion

The cross-validation of experimental data for a compound like this compound is a systematic process that builds a foundation of trust in the results. It begins with an uncompromising confirmation of the molecule's identity and purity through a suite of orthogonal analytical techniques, ensuring that the material being tested is indeed what it is claimed to be. It then progresses to a nuanced evaluation of its biological activity, using multiple assays that probe different mechanistic pathways. By demonstrating activity in both HAT and SET-based antioxidant assays, the profile of this compound becomes significantly more robust and credible. This rigorous, multi-pronged approach is the hallmark of high-quality scientific research and is essential for the successful advancement of promising compounds in the drug development pipeline.

References

A Comparative Guide to the Biological Effects of Isochroman-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] Among these, Isochroman-6-ol derivatives are of particular interest owing to their structural resemblance to endogenous molecules and their potential for broad-spectrum therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This guide provides a comparative analysis of the biological effects of various this compound derivatives, supported by experimental data and detailed protocols to facilitate further research and drug development endeavors.

The Antioxidant Potential: A Structure-Activity Relationship Study

The antioxidant capacity of this compound derivatives is a cornerstone of their therapeutic potential. This activity is intrinsically linked to their chemical structure, particularly the presence and substitution pattern of hydroxyl groups and the overall lipophilicity of the molecule.[2]

A key determinant of antioxidant activity in phenolic compounds is their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[2] In this compound derivatives, the hydroxyl group at the 6-position is crucial for this activity. Furthermore, the presence of additional hydroxyl groups, particularly in a catechol-like arrangement, can significantly enhance radical-scavenging capabilities.[2]

The lipophilicity of the derivatives also plays a critical role, often exhibiting a "polar paradox" phenomenon where more lipophilic derivatives show enhanced activity in lipophilic environments like cell membranes, while more hydrophilic derivatives are more effective in aqueous systems.[2]

Comparative Antioxidant Activity of this compound Derivatives

To illustrate the structure-activity relationships, the following table summarizes the antioxidant activities of a series of synthesized this compound derivatives from a hypothetical comparative study, evaluated using standard in vitro assays.

CompoundR1 SubstituentR2 SubstituentDPPH Scavenging IC50 (µM)ABTS Scavenging TEAC
I-1 HH25.4 ± 2.11.8 ± 0.2
I-2 CH3H32.1 ± 2.81.5 ± 0.1
I-3 OCH3H28.9 ± 2.51.6 ± 0.2
I-4 HOH15.2 ± 1.32.5 ± 0.3
I-5 HOCH318.9 ± 1.72.2 ± 0.2

TEAC: Trolox Equivalent Antioxidant Capacity. Data are presented as mean ± standard deviation.

From this hypothetical data, it is evident that the introduction of a second hydroxyl group (Compound I-4 ) significantly enhances the antioxidant activity compared to the parent compound (I-1 ). Conversely, the addition of a methyl group (I-2 ) slightly decreases the activity, likely due to steric hindrance.

Experimental Protocols for Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed protocols for the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant.

Workflow for DPPH Assay

prep_dpph Prepare 0.1 mM DPPH solution in methanol reaction Mix DPPH solution with test compounds in a 96-well plate prep_dpph->reaction prep_sample Prepare stock solutions of this compound derivatives serial_dil Perform serial dilutions of test compounds prep_sample->serial_dil serial_dil->reaction incubation Incubate in the dark at room temperature for 30 minutes reaction->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % scavenging activity and IC50 values measurement->calculation cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes induces transcription Isochroman This compound Derivative Isochroman->IKK inhibits cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with this compound derivatives for 48-72h cell_seeding->treatment mtt_addition Add MTT solution (0.5 mg/mL) to each well treatment->mtt_addition incubation Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) to dissolve crystals incubation->solubilization measurement Measure absorbance at 570 nm solubilization->measurement calculation Calculate % cell viability and IC50 values measurement->calculation

References

A Senior Application Scientist's Guide to Benchmarking Isochroman-6-ol Against Known Antioxidants in Neuroprotection, Dermal Health, and Cardioprotection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isochroman-6-ol in Mitigating Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a myriad of pathologies, including neurodegenerative diseases, skin aging, and cardiovascular conditions.[1] The isochroman scaffold, a heterocyclic motif prevalent in various natural products, has garnered significant attention for its therapeutic potential, particularly its antioxidant properties. This guide provides an in-depth comparative analysis of this compound, a key isochroman derivative, against established antioxidants—Trolox, Ascorbic Acid (Vitamin C), and N-acetylcysteine (NAC)—across three therapeutically relevant human cell lines: SH-SY5Y (neuroblastoma), HaCaT (keratinocytes), and H9c2 (cardiomyoblasts).

Our investigation will delve into both the direct radical-scavenging capabilities of this compound and its efficacy in a cellular context, offering researchers, scientists, and drug development professionals a comprehensive framework for evaluating its potential as a novel antioxidant agent. The choice of benchmark antioxidants provides a robust comparison against a water-soluble analog of vitamin E (Trolox), a vital dietary antioxidant (Ascorbic Acid), and a glutathione precursor (NAC). The selected cell lines represent well-established in vitro models for studying oxidative stress in the brain, skin, and heart, respectively.[2][3][4]

The Scientific Rationale: Why this compound?

The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The isochroman structure, particularly with a hydroxyl group at the 6-position, is structurally analogous to the active chromanol ring of vitamin E and its water-soluble counterpart, Trolox. Theoretical and experimental studies on isochroman derivatives suggest that they primarily act via the hydrogen atom transfer (HAT) mechanism.[5][6] Furthermore, research on hydroxy-1-aryl-isochromans has demonstrated their potent protective effects against lipid peroxidation and nitrosative stress, in some cases exceeding the efficacy of Trolox.[7] This compelling evidence forms the basis for our hypothesis that this compound is a potent antioxidant with significant therapeutic potential.

Experimental Workflow: A Multi-faceted Approach to Antioxidant Assessment

To provide a comprehensive evaluation of this compound, we will employ a tiered approach, beginning with cell-free assays to determine its intrinsic radical-scavenging activity, followed by a cell-based assay to assess its cytoprotective effects against induced oxidative stress.

G cluster_0 In Vitro Antioxidant Assays cluster_1 Cellular Antioxidant Assay cluster_2 Data Analysis & Comparison DPPH DPPH Radical Scavenging Assay IC50 Calculate IC50 Values (DPPH & ABTS) DPPH->IC50 ABTS ABTS Radical Cation Decolorization Assay ABTS->IC50 Cell_Culture Culture SH-SY5Y, HaCaT, and H9c2 cell lines Induce_Stress Induce Oxidative Stress (e.g., with H2O2) Cell_Culture->Induce_Stress DCFDA DCFDA Assay for Intracellular ROS Measurement Induce_Stress->DCFDA Compare_ROS Compare % Reduction in ROS (DCFDA) DCFDA->Compare_ROS Benchmark Benchmark against Trolox, Ascorbic Acid, & NAC IC50->Benchmark Compare_ROS->Benchmark

Figure 1: A streamlined workflow for the comprehensive antioxidant assessment of this compound.

Comparative Data Summary: this compound Poised as a Potent Antioxidant

While direct, head-to-head experimental data for this compound against our chosen standards in the specified cell lines is not yet published, we can extrapolate from existing studies on closely related isochroman derivatives to construct a predictive comparative table.[7][8][9] The following tables present expected IC50 values from cell-free radical scavenging assays and the anticipated percentage reduction of intracellular ROS in our selected cell lines.

Table 1: Predicted IC50 Values for Radical Scavenging Activity

CompoundDPPH Assay (IC50, µM)ABTS Assay (IC50, µM)
This compound 25 - 40 15 - 30
Trolox50 - 7030 - 50
Ascorbic Acid30 - 5020 - 40
N-acetylcysteine (NAC)> 1000> 1000

Table 2: Predicted Efficacy in Cellular Antioxidant Assays (% Reduction of H2O2-induced ROS)

Compound (at 50 µM)SH-SY5Y (Neuroprotection)HaCaT (Dermal Health)H9c2 (Cardioprotection)
This compound 60 - 75% 55 - 70% 65 - 80%
Trolox50 - 65%45 - 60%55 - 70%
Ascorbic Acid40 - 55%35 - 50%45 - 60%
N-acetylcysteine (NAC)70 - 85%65 - 80%75 - 90%

Note: The data for this compound is predictive and based on published results for structurally similar isochroman derivatives. NAC's high efficacy in cellular assays is attributed to its role as a glutathione precursor, enhancing the cell's endogenous antioxidant capacity.[10]

Mechanistic Insights: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, a key mechanism by which antioxidants confer cytoprotection is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. It is plausible that this compound, like other phenolic antioxidants, can activate this protective pathway.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Isochroman This compound Isochroman->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Figure 2: The Nrf2 signaling pathway and the potential role of this compound in its activation.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed, step-by-step methodologies for the key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound and the standard antioxidants (Trolox, Ascorbic Acid, NAC) in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions of the test compounds and standards.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compounds and standards to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a control well with 100 µL of solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Prepare dilutions of the test compounds and standards as in the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each dilution of the test compounds and standards to separate wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Include a control well with 10 µL of solvent and 190 µL of the diluted ABTS•+ solution.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

DCFDA (2',7'-dichlorodihydrofluorescein diacetate) Cellular ROS Assay

This cell-based assay measures the levels of intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Culture and Treatment:

    • Seed SH-SY5Y, HaCaT, or H9c2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or the standard antioxidants for 1-2 hours.

    • Induce oxidative stress by adding a ROS-generating agent, such as hydrogen peroxide (H₂O₂), at a pre-determined cytotoxic concentration (e.g., 100-500 µM, depending on the cell line).

  • DCFDA Staining and Measurement:

    • Remove the treatment media and wash the cells with warm PBS.

    • Load the cells with 10 µM DCFDA in serum-free media and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells again with warm PBS to remove excess probe.

    • Add PBS or a phenol red-free medium to the wells.

  • Data Analysis:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Calculate the percentage reduction in ROS levels for each treatment group compared to the H₂O₂-treated control group.

Conclusion and Future Directions

The evidence from structurally related compounds strongly suggests that this compound possesses significant antioxidant properties, likely acting through both direct radical scavenging and the modulation of cellular antioxidant defense pathways such as Nrf2. Its predicted efficacy in neuronal, dermal, and cardiac cell models highlights its potential as a versatile therapeutic agent for a range of oxidative stress-related diseases.

Further research should focus on direct, head-to-head comparative studies of this compound to validate these predictions. In vivo studies in animal models of neurodegeneration, skin aging, and myocardial infarction are also warranted to translate these promising in vitro findings into tangible therapeutic applications. The exploration of structure-activity relationships within the isochroman class will also be crucial for the development of even more potent and specific antioxidant compounds.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Isochroman-6-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the methodologies used to evaluate the efficacy of Isochroman-6-ol and its derivatives, transitioning from foundational in vitro assays to complex in vivo models. Isochroman derivatives represent a promising class of heterocyclic compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and antitumor activities.[1][2] Understanding the correlation and potential disparities between in vitro and in vivo results is paramount for researchers, scientists, and drug development professionals aiming to advance these compounds from the laboratory bench to clinical applications.

Section 1: The Therapeutic Potential of the Isochroman Scaffold

The isochroman framework is a core structural motif found in numerous natural products and synthetic molecules exhibiting significant biological activity.[1] The versatility of this scaffold allows for substitutions that can modulate its physicochemical properties and biological targets. This compound, as a specific analog, and related derivatives have garnered attention for their potential to modulate key signaling pathways implicated in various disease states. The primary therapeutic areas of interest for isochroman derivatives include:

  • Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3]

  • Antioxidant Activity: By scavenging free radicals and protecting against oxidative stress, a key factor in neurodegenerative diseases.[4][5]

  • Anticancer Properties: Through cytotoxic effects on cancer cell lines and inhibition of tumor growth.[1][6]

The critical challenge in the development of these compounds lies in translating potent in vitro activity into effective and safe in vivo therapeutic outcomes. This guide will dissect the experimental journey, highlighting the causality behind methodological choices and the interpretation of comparative data.

Section 2: In Vitro Efficacy Assessment: The Foundation of Discovery

In vitro studies are the initial and essential step in characterizing the biological activity of a new chemical entity like this compound. These assays are performed in a controlled laboratory environment, typically using cell cultures or isolated biomolecules, to determine the compound's direct effects and mechanism of action.

Key In Vitro Assays and Mechanistic Insights

A. Antioxidant Capacity: The antioxidant potential of isochroman derivatives is a frequently studied attribute.[1][4] This is often the first line of investigation due to the role of oxidative stress in a multitude of pathologies.[5] Several standardized assays are employed to quantify this activity:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method relies on the reduction of the ABTS radical cation.[8]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to protect a fluorescent probe from oxidative damage by peroxyl radicals.[8][9]

B. Anti-inflammatory Activity: To assess anti-inflammatory potential, researchers often use cell-based assays that model inflammatory responses.

  • Cytokine Inhibition Assays: Human monocytic cell lines, such as THP-1, are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like IL-6 and TNF-α. The efficacy of the isochroman compound is determined by its ability to reduce the levels of these cytokines, typically measured by ELISA.

  • NF-κB and MAPK Signaling Pathway Analysis: A key mechanism for many anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway.[1][3] Western blotting or reporter gene assays can be used to measure the phosphorylation of key proteins in this pathway (e.g., IKK-β, p65) or in the MAPK pathway (e.g., ERK, JNK, p38) to confirm the compound's mechanism of action.[1][5]

C. Anticancer Efficacy: Initial screening for anticancer activity involves evaluating the compound's effect on cancer cell viability and proliferation.

  • Cell Viability Assays (MTT/MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.

  • Cell Invasion Assays: For cancers with high metastatic potential, such as triple-negative breast cancer, assays like the Boyden chamber assay are used to assess the compound's ability to inhibit cell invasion through a basement membrane matrix.[6][10]

Visualizing In Vitro Experimental Logic

The following diagram illustrates a typical workflow for assessing the cell viability of a compound like this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed cancer cells in 96-well plate incubation1 Incubate for 24h to allow cell adherence start->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment control Add vehicle control incubation1->control incubation2 Incubate for 48-72h treatment->incubation2 control->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for an in vitro cell viability (MTT) assay.

Data Summary: In Vitro Efficacy

The table below presents hypothetical data comparing this compound with a standard reference compound across various in vitro assays.

Assay TypeParameter MeasuredThis compoundReference Compound (e.g., Quercetin/Doxorubicin)
Antioxidant DPPH ScavengingIC50: 15 µMIC50: 8 µM
Anti-inflammatory IL-6 InhibitionIC50: 5 µMIC50: 2 µM
Anticancer Cell ViabilityIC50: 10 µMIC50: 0.5 µM

Section 3: In Vivo Efficacy Assessment: The Whole-Organism Response

While in vitro assays are crucial for initial screening and mechanism of action studies, they cannot replicate the complex physiological environment of a living organism. In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.

Key In Vivo Models and Endpoints

The choice of animal model is critical and depends on the therapeutic area being investigated.

A. Anti-inflammatory Models:

  • Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis. DBA/1J mice are immunized with collagen to induce an autoimmune inflammatory response in the joints. The efficacy of this compound would be assessed by measuring the reduction in paw swelling, inflammatory cytokine levels in the blood, and histological improvement in the joint tissue.[3]

B. Anticancer Models:

  • Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[10] Once tumors are established, the mice are treated with the isochroman compound. Efficacy is primarily determined by the inhibition of tumor growth, which is measured by tumor volume and weight at the end of the study.[6][11]

C. Neuroprotective Models:

  • Models of Oxidative Brain Injury: In vivo neurotoxicity can be induced by agents like 6-hydroxydopamine.[12] The neuroprotective effects of an isochroman derivative would be evaluated by assessing the reduction in neuronal damage and improvements in behavioral tests.

The Crucial Role of Pharmacokinetics and Toxicology

A compound's failure in vivo is often not due to a lack of potency but rather to poor pharmacokinetic properties or unforeseen toxicity.[13] Key assessments include:

  • ADME (Absorption, Distribution, Metabolism, Excretion): Studies to determine how the compound is absorbed, where it distributes in the body, how it is metabolized (e.g., by the liver), and how it is eliminated.

  • Toxicity Studies: These studies evaluate the safety of the compound. This includes monitoring for changes in weight, behavior, hematological parameters, and conducting histopathological analysis of major organs like the liver and kidneys.[11]

Visualizing In Vivo Experimental Logic

The following diagram illustrates a potential signaling pathway that could be modulated by this compound in both in vitro and in vivo settings.

G TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (IL-6, COX-2, etc.) Nucleus->Genes Induces Transcription Isochroman This compound Isochroman->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Data Summary: In Vivo Efficacy

The table below presents hypothetical data from an in vivo xenograft study.

ModelParameter MeasuredThis compound (30 mg/kg)Vehicle Control
Anticancer Tumor Growth Inhibition (%)55%0%
Toxicity Body Weight Change (%)-2%+1%

Section 4: Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. It is not uncommon for a compound with excellent in vitro activity to show poor results in animal models.[13][14]

Reasons for Discrepancies:

  • Metabolic Instability: The compound may be rapidly metabolized in the liver, leading to a short half-life and insufficient exposure at the target site.[11]

  • Poor Bioavailability: The compound may not be well absorbed when administered orally or may not effectively penetrate the target tissue.

  • Off-Target Effects: In a complex biological system, the compound may interact with other targets, leading to unexpected side effects or a reduction in efficacy.

  • Protein Binding: High binding to plasma proteins can reduce the concentration of the free, active drug available to interact with its target.

Conversely, a compound with modest in vitro activity might show good in vivo efficacy if it has favorable pharmacokinetic properties, such as accumulating at the tumor site.[13] Therefore, it is the synthesis of both in vitro and in vivo data that provides a holistic understanding of a compound's therapeutic potential.

Section 5: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

In Vitro Protocol: DPPH Radical Scavenging Assay
  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution. A control well should contain 100 µL of DPPH and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

In Vivo Protocol: Murine Collagen-Induced Arthritis (CIA) Model
  • Animal Model: Use male DBA/1J mice, 8-10 weeks old.

  • Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer a 100 µL intradermal injection at the base of the tail.

  • Booster (Day 21): Administer a second immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Begin treatment with this compound (e.g., daily intraperitoneal injection) upon the first signs of arthritis (typically around day 25). A control group should receive the vehicle.

  • Monitoring: Monitor mice daily for clinical signs of arthritis. Score each paw on a scale of 0-4 based on the severity of swelling and erythema. Measure paw thickness with a caliper every 2-3 days.

  • Endpoint (e.g., Day 42): Euthanize the mice. Collect blood for cytokine analysis (ELISA) and hind paws for histopathological examination to assess joint inflammation, cartilage destruction, and bone erosion.

Conclusion

The assessment of this compound's efficacy is a multi-faceted process that requires a logical progression from controlled in vitro experiments to complex in vivo models. While in vitro assays provide invaluable data on potency and mechanism of action, in vivo studies are indispensable for evaluating the true therapeutic potential and safety of the compound in a physiological context. A thorough understanding of the strengths and limitations of each approach, and a careful analysis of the correlation between the datasets, are fundamental to the successful development of new therapeutic agents based on the promising isochroman scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isochroman-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of chemical reagents, such as Isochroman-6-ol, are paramount to ensuring a safe operating environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and established safety standards. Our aim is to empower your team with the knowledge to handle this compound responsibly, reinforcing a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of this compound

  • Phenolic Nature : The hydroxyl group attached to the benzene ring classifies this compound as a phenol. Phenols are generally considered toxic and corrosive.[1][2][3] Skin contact can cause severe burns, and inhalation or ingestion can be harmful.[3] Therefore, all waste containing this compound must be treated as hazardous.

  • Ether Characteristics : The isochroman structure includes a cyclic ether. Ethers are known for their potential to form explosive peroxides upon exposure to air and light over time.[4][5][6] This is a critical safety consideration for both storage of the chemical and its waste.

Given these characteristics, this compound waste must be handled with the utmost care, assuming it is toxic, corrosive, and potentially reactive.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Nitrile or butyl rubber gloves.Provides a barrier against skin contact with the potentially corrosive and toxic phenolic component. Ether can permeate nitrile gloves, so prolonged handling should be avoided, and gloves should be changed frequently.[6]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that could cause serious eye damage.[3]
Lab Coat A standard, fully buttoned lab coat. For significant quantities or risk of splashing, a chemically resistant apron should be worn over the lab coat.[1]Protects clothing and skin from contamination.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[2]A fume hood provides essential ventilation to prevent the inhalation of potentially harmful vapors.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation. Never mix incompatible waste streams.

  • Designated Waste Container : Dedicate a specific, clearly labeled container for this compound waste. The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), with a secure, tight-fitting lid.[2][5]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] Also, include the date the waste was first added to the container. This is crucial for tracking the age of the ether-containing waste.

  • Waste Streams :

    • Liquid Waste : Collect all liquid residues, including reaction mixtures and solvent rinses containing this compound, in the designated liquid waste container.

    • Solid Waste : Any solid materials contaminated with this compound, such as contaminated filter paper, gloves, or pipette tips, should be collected in a separate, clearly labeled solid waste container.[2] These items should be double-bagged in durable plastic bags before being placed in the final disposal container.

Step 2: In-Lab Storage of Waste

Proper storage of your hazardous waste is critical to prevent accidents.

  • Storage Location : Store the waste container in a cool, dry, well-ventilated area, away from heat sources, direct sunlight, and ignition sources.[3][7] The storage area should be a designated satellite accumulation area.

  • Secondary Containment : The waste container must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[3]

  • Incompatibility : Ensure the this compound waste is not stored with incompatible chemicals, particularly strong oxidizing agents, which could react violently with the phenolic and ether components.[3][7]

Step 3: Managing Peroxide Formation Risk

Due to the ether component, proactive management of peroxide formation is essential.

  • Dating : Clearly label the primary container of this compound with the date it was received and the date it was opened.

  • Disposal Timeline : As a best practice for ethers, unopened containers should be disposed of after one year, and opened containers should be disposed of within six months.[6] This timeline should also be applied to the accumulated waste.

  • Peroxide Testing : If the waste has been stored for an extended period, it is advisable to test for peroxides using peroxide test strips before handling for disposal. If peroxides are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[4][5]

Step 4: Arranging for Final Disposal

Laboratory personnel should not attempt to treat or dispose of hazardous waste themselves.

  • Contact EHS : Once the waste container is nearly full (no more than 90% capacity to allow for expansion), contact your institution's EHS office to arrange for a hazardous waste pickup.[2][8]

  • Documentation : Complete any required waste disposal forms or manifests as per your institution's and local regulations. Provide accurate information about the contents of the waste container.

Emergency Procedures for this compound Spills

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (less than 50 mL) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with soap and water.

  • Large Spills (greater than 50 mL) :

    • Evacuate the laboratory immediately and close the doors.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[7]

    • Do not attempt to clean up a large spill yourself.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Isochroman_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood Always generation Generate this compound Waste fume_hood->generation liquid_waste Collect Liquid Waste in Designated Labeled Container generation->liquid_waste Liquids solid_waste Collect Solid Waste in Separate Labeled Container generation->solid_waste Solids store Store in Secondary Containment in a Cool, Dry, Ventilated Area liquid_waste->store solid_waste->store date_label Date Waste Container store->date_label full Container 90% Full? date_label->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes documentation Complete Waste Manifest contact_ehs->documentation pickup Professional Disposal documentation->pickup

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of professional responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.